Risdiplam
Description
Properties
IUPAC Name |
7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKZRYGFUPSJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701109185 | |
| Record name | Risdiplam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1825352-65-5 | |
| Record name | 7-(4,7-Diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825352-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Risdiplam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1825352655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Risdiplam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Risdiplam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701109185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 7-(4,7-diazaspiro[2.5]oct-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RISDIPLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76RS4S2ET1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Risdiplam on SMN2 Splicing
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is typically lost, a nearly identical gene, SMN2, exists but predominantly produces a non-functional, truncated SMN protein due to the alternative splicing and exclusion of its seventh exon. Risdiplam (EVRYSDI™) is an orally administered small molecule engineered to correct this splicing defect. It functions as an SMN2 pre-mRNA splicing modifier, binding to specific sites on the transcript to promote the inclusion of exon 7. This action shifts the equilibrium towards the production of full-length, functional SMN protein, thereby addressing the molecular basis of SMA. This document provides a comprehensive technical overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Molecular Basis of SMA and the Role of SMN2
The genetic foundation of SMA lies in the homozygous deletion or mutation of the SMN1 gene, which is the primary producer of the essential SMN protein.[1] The paralogous SMN2 gene differs from SMN1 by a critical C-to-T transition at the sixth position within exon 7.[2] This single nucleotide change disrupts an exonic splicing enhancer, weakening the 5' splice site and leading to the exclusion of exon 7 in the majority of SMN2 transcripts.[2][3] The resulting protein, known as SMNΔ7, is unstable and rapidly degraded, leading to the profound SMN protein deficiency that drives the pathophysiology of SMA.[1] this compound is designed to therapeutically intervene in this process by modulating the splicing of SMN2 pre-mRNA to increase the production of functional SMN protein.[1][4]
Core Mechanism of Action of this compound
This compound acts as a molecular "glue," enhancing the recruitment of the core splicing machinery to the weak splice sites of SMN2 exon 7. The mechanism is predicated on its ability to bind to two distinct sites on the SMN2 pre-mRNA within exon 7.[1][3][5][6][7]
-
Binding to the 5' Splice Site (5'ss): this compound interacts with the interface formed between the 5'ss of SMN2 exon 7 and the U1 small nuclear ribonucleoprotein (snRNP) complex.[3][5] Specifically, it stabilizes a transient RNA duplex structure that is otherwise weakened by the C6U substitution, effectively "repairing" the deficient splice site and strengthening the binding of the U1 snRNP.[3][5][8]
-
Binding to Exonic Splicing Enhancer 2 (ESE2): A second binding pocket for this compound exists at a purine-rich sequence known as ESE2.[1][3][5] This interaction is believed to displace the splicing repressor protein heterogeneous nuclear ribonucleoprotein G (hnRNP G), which normally contributes to exon 7 skipping.[1][3] Furthermore, this binding may promote the recruitment of positive splicing factors, such as Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[5]
The synergistic effect of these two binding events significantly increases the probability of exon 7 being recognized by the spliceosome and included in the mature mRNA transcript, leading to the synthesis of full-length SMN protein.[1][3]
Caption: this compound's dual-site binding mechanism on SMN2 pre-mRNA.
Quantitative Data on this compound's Efficacy
This compound treatment leads to a significant, dose-dependent increase in full-length SMN2 mRNA and functional SMN protein. This has been consistently observed across preclinical animal models and in clinical trials involving SMA patients.[9][10]
Clinical Trial Data (Human)
The FIREFISH and SUNFISH trials provided pivotal data on the pharmacodynamic effects of this compound in patients. Treatment consistently resulted in a rapid and sustained increase in SMN protein levels in blood, typically a median increase of at least two-fold from baseline within four weeks.[11][12]
Table 1: SMN Protein Levels in SMA Patients Treated with this compound
| Clinical Trial | Patient Population | Dose Cohort | Baseline SMN Protein (Median, ng/mL) | SMN Protein after 12 Months (Median, ng/mL) | Fold Increase (Median) | Reference(s) |
|---|---|---|---|---|---|---|
| FIREFISH Part 1 | Infants with Type 1 SMA | Low-Dose (0.08 mg/kg/day) | 1.31 | 3.05 | 3.0x | [13] |
| FIREFISH Part 1 | Infants with Type 1 SMA | High-Dose (0.2 mg/kg/day) | 2.54 | 5.66 | 1.9x - 2.1x | [13][14] |
| SUNFISH Part 1 | Children & Adults (Type 2/3) | Highest Dose | N/A | N/A | ~2.0x |[12] |
Note: Fold increase in the FIREFISH high-dose cohort was reported as a median of 2.1-fold at 4 weeks.[1][14] The SUNFISH study also reported a median twofold increase within 4 weeks at the highest dose.[12]
Preclinical Data (Animal Models)
Studies in mouse models of SMA demonstrated that orally administered this compound effectively distributes to the central nervous system (CNS) and peripheral tissues, leading to a dose-dependent increase in SMN protein.[10][15][16]
Table 2: SMN Protein Increase in SMA Mouse Models with this compound
| Tissue | Dose | % Increase in SMN Protein | Reference(s) |
|---|---|---|---|
| Brain | 0.1 mg/kg/day | 28% | [9] |
| Muscle | 0.1 mg/kg/day | 32% | [9] |
| Brain | 1.0 mg/kg/day | 206% | [9] |
| Muscle | 1.0 mg/kg/day | 210% |[9] |
Key Experimental Protocols
The evaluation of SMN2 splicing modifiers relies on robust and sensitive molecular biology assays to quantify changes in both mRNA splicing patterns and ultimate protein expression.
Protocol: Quantification of SMN2 Splicing by RT-qPCR
This protocol provides a method to measure the relative abundance of full-length (FL-SMN) and exon 7-skipped (SMNΔ7) transcripts from patient-derived cells treated with this compound.
Objective: To determine the ratio of FL-SMN to SMNΔ7 mRNA.
Methodology:
-
Cell Culture and Treatment: Culture SMA patient-derived fibroblasts or iPSC-derived motor neurons under standard conditions. Treat cells with a dose range of this compound (e.g., 10 nM - 1 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.[2]
-
RNA Extraction: Harvest cells and extract total RNA using a TRIzol-based method or a column-based kit (e.g., RNeasy Kit, Qiagen), followed by DNase I treatment to remove genomic DNA contamination.
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase (e.g., SuperScript IV) and random hexamer or oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Design primers flanking exon 7. A forward primer in exon 6 and a reverse primer in exon 8 can be used.[17]
-
Alternatively, use specific TaqMan probes that differentiate between the exon 6-7 junction (FL-SMN) and the exon 6-8 junction (SMNΔ7).
-
Perform qPCR using a SYBR Green or TaqMan-based master mix on a real-time PCR system.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Calculate the relative expression of each isoform using the ΔΔCt method. The primary output is the change in the ratio of FL-SMN / SMNΔ7 mRNA in this compound-treated samples compared to vehicle-treated controls.
Protocol: Quantification of SMN Protein by Electrochemiluminescence (ECL) Immunoassay
This protocol describes a highly sensitive immunoassay for the absolute quantification of SMN protein in whole blood or cell lysates, which is a key pharmacodynamic biomarker in clinical trials.[18]
Objective: To measure the total SMN protein concentration.
Methodology:
-
Sample Collection and Lysis:
-
Whole Blood: Collect 5-10 µL of whole blood in an EDTA tube.[18] Lyse the cells immediately in a buffer containing detergents and protease inhibitors.
-
Cultured Cells: Harvest cells, wash with PBS, and lyse using a suitable buffer (e.g., RIPA buffer).
-
-
Assay Principle: The assay utilizes a sandwich immunoassay format on a Meso Scale Discovery (MSD) platform.
-
A capture antibody specific for SMN protein is coated onto the surface of the multi-well plate.
-
The plate is blocked to prevent non-specific binding.
-
-
Immunoassay Procedure:
-
Add cell lysates and a standard curve of recombinant SMN protein to the wells and incubate to allow the capture antibody to bind the SMN protein.
-
Wash the plate to remove unbound material.
-
Add a detection antibody specific for a different epitope on the SMN protein. This antibody is conjugated to an electrochemiluminescent label (e.g., SULFO-TAG™).
-
Wash the plate again to remove the unbound detection antibody.
-
-
Signal Detection: Add MSD Read Buffer to the wells and place the plate in an MSD instrument. An electrical voltage is applied, causing the label to emit light. The intensity of the emitted light is proportional to the amount of SMN protein in the sample.
-
Data Analysis: Generate a standard curve by plotting the light intensity versus the concentration of the recombinant SMN standards. Use this curve to interpolate the absolute concentration of SMN protein in the unknown samples (ng/mL or pg/µg of total protein).[13]
Caption: Workflow for assessing this compound's efficacy on mRNA splicing and protein levels.
Conclusion
This compound represents a significant advancement in the treatment of Spinal Muscular Atrophy, directly targeting the underlying molecular defect of aberrant SMN2 splicing. Its mechanism of action, centered on the stabilization of the U1 snRNP complex at the weak 5' splice site of exon 7 and modulation of splicing regulatory elements, provides a clear and compelling model for its therapeutic effect. Quantitative analyses from both preclinical and clinical studies robustly demonstrate its ability to increase full-length SMN protein levels systemically. The methodologies outlined herein provide a framework for the continued study and evaluation of this compound and future splicing-modifying therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action | Evrysdi® (this compound) [evrysdi-hcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Recognition of single-stranded nucleic acids by small-molecule splicing modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Sequential Binding Mechanism for 5’ Splice Site Recognition and Modulation for the Human U1 snRNP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnnp.bmj.com [jnnp.bmj.com]
- 12. This compound in types 2 and 3 spinal muscular atrophy: A randomised, placebo-controlled, dose-finding trial followed by 24 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. This compound study shows promise for spinal muscular atrophy | MDedge [mdedge.com]
- 15. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Heat increases full-length SMN splicing: Promise for splice-augmenting therapies for SMA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Beyond SMN2: An In-depth Technical Guide to the Molecular Targets of Risdiplam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risdiplam (Evrysdi®) is a small molecule splicing modifier approved for the treatment of Spinal Muscular Atrophy (SMA). Its primary mechanism of action is to correct the splicing of the Survival of Motor Neuron 2 (SMN2) pre-mRNA, leading to an increase in the production of functional SMN protein. While highly effective, the administration of this compound, particularly at higher concentrations, has been shown to impact the transcriptome beyond SMN2. This technical guide provides a comprehensive overview of the known molecular targets of this compound outside of its intended interaction with SMN2, detailing off-target effects, the signaling pathways involved, and the experimental methodologies used to identify and characterize these interactions.
Off-Target Molecular Interactions of this compound
Transcriptome-wide analyses, primarily through RNA sequencing (RNA-Seq), have revealed that this compound can induce widespread changes in gene expression and splicing, particularly at high concentrations. These off-target effects are a critical consideration in understanding the complete pharmacological profile of the drug and for the development of future splicing modulators with improved specificity.
Transcriptome-Wide Splicing and Gene Expression Changes
Studies in SMA patient-derived fibroblasts have demonstrated that high-dose this compound treatment (e.g., 1000 nM) can alter the expression of thousands of genes. These affected genes are involved in a variety of crucial cellular processes, including DNA replication, cell cycle regulation, RNA metabolism, and various signaling pathways.[1] The off-target effects appear to be concentration-dependent, with lower concentrations showing a significant reduction in such events.[2]
This compound primarily induces off-target exon skipping and exon inclusion events. Notable genes with altered splicing patterns include FOXM1 (Forkhead Box M1) and MADD (MAP-Kinase Activating Death Domain), which are involved in cell cycle regulation and apoptosis, respectively.[3] Other identified off-target splicing events have been reported in genes such as STRN3, APLP2, and SLC25A17.[4]
Alternative Mechanisms of Action
Beyond direct interaction with the SMN2 splice site, it has been proposed that this compound and its analogs can bind to GA-rich motifs present in both RNA and DNA.[2] This binding may facilitate the recruitment of splicing regulatory proteins such as Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[2] This recruitment could lead to the sequestration of these proteins, thereby affecting the splicing and expression of their other natural targets throughout the transcriptome.
Quantitative Data on Off-Target Effects
The following tables summarize the quantitative data on the off-target effects of this compound on gene expression and splicing. The data is primarily derived from RNA-Seq analysis of SMA patient-derived fibroblasts treated with varying concentrations of this compound.
Table 1: Summary of this compound-Induced Gene Expression Changes
| Gene | Cellular Process | Concentration (nM) | Fold Change | Reference |
| CCNB1 | Cell Cycle | 1000 | Down | [1] |
| CDC20 | Cell Cycle | 1000 | Down | [1] |
| PLK1 | Cell Cycle | 1000 | Down | [1] |
| FOXM1 | Cell Cycle, Transcription | 1000 | Variable (isoform-dependent) | [5][3] |
| MADD | Apoptosis | 1000 | Variable (isoform-dependent) | [5][3] |
Table 2: Summary of this compound-Induced Alternative Splicing Events
| Gene | Splicing Event | Concentration (nM) | Change in Percent Splicing Inclusion (ΔPSI) | Reference |
| FOXM1 | Exon 9 skipping/inclusion | 250 | Increased inclusion of alternative 5'ss | [4] |
| MADD | Alternative splicing | 605 | Altered splicing pattern | [4] |
| STRN3 | Alternative splicing | 605 | Altered splicing pattern | [4] |
| APLP2 | Alternative splicing | 605 | Altered splicing pattern | [4] |
| SLC25A17 | Alternative splicing | 605 | Altered splicing pattern | [4] |
Signaling Pathways Affected by Off-Target Interactions
The off-target effects of this compound on genes such as FOXM1 and MADD can have downstream consequences on key cellular signaling pathways.
Cell Cycle Regulation via FOXM1
FOXM1 is a critical transcription factor that regulates the expression of genes involved in the G2/M transition of the cell cycle. This compound has been shown to alter the splicing of FOXM1, leading to changes in the balance of its different isoforms. This can impact the expression of downstream targets of FOXM1, potentially leading to cell cycle arrest.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Pharmacodynamics of Risdiplam in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risdiplam (Evrysdi®) is a first-in-class, orally administered small molecule designed to treat Spinal Muscular Atrophy (SMA) by correcting the splicing of the Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). As a disease characterized by the loss of motor neurons, understanding the pharmacodynamic effects of this compound within these specific cells is critical. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on SMN protein expression in neuronal models, detailed experimental protocols for its evaluation, and its impact on downstream cellular pathways crucial for neuronal function and survival.
Introduction to this compound and Spinal Muscular Atrophy
Spinal Muscular Atrophy (SMA) is a severe, autosomal recessive neuromuscular disorder caused by mutations or homozygous deletion of the SMN1 gene.[1][2] This genetic defect leads to a deficiency of the SMN protein, which is essential for the survival and function of all cells, but its absence disproportionately affects lower motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy.[1][2]
Humans possess a nearly identical paralog gene, SMN2. However, a single, translationally silent nucleotide difference in exon 7 of SMN2 disrupts a splicing enhancer site. This causes the majority (~90%) of SMN2 transcripts to exclude exon 7, resulting in a truncated, unstable, and non-functional SMN protein (SMNΔ7).[3][4] The small amount of full-length SMN protein produced by SMN2 is insufficient to fully compensate for the loss of SMN1.[1]
This compound is an orally bioavailable small molecule that acts as an SMN2 splicing modifier.[1][4] It is designed to cross the blood-brain barrier and distribute systemically, allowing it to act on cells in the central nervous system (CNS) and peripheral tissues.[1][5] Its primary pharmacodynamic effect is to increase the inclusion of exon 7 in SMN2 mRNA transcripts, thereby increasing the production of full-length, functional SMN protein.[3][4]
Molecular Mechanism of Action in Neuronal Cells
This compound exerts its function by binding with high specificity to the SMN2 pre-mRNA. Its mechanism involves a dual-binding mode that effectively converts the weak 5' splice site of exon 7 into a stronger one, promoting its recognition by the spliceosome.[4]
-
Binding to the 5' Splice Site (5'ss): this compound directly interacts with the 5'ss of intron 7 on the SMN2 pre-mRNA. This binding stabilizes the transient RNA duplex formed with the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome required for initiating splicing.[4]
-
Binding to Exonic Splicing Enhancer 2 (ESE2): this compound also binds to a pocket within the ESE2 element of exon 7. This interaction is believed to displace inhibitory splicing factors, such as heterogeneous nuclear ribonucleoprotein G (hnRNP G), further facilitating the recruitment of the U1 snRNP complex.[4]
This coordinated action efficiently promotes the inclusion of exon 7 into the mature mRNA transcript, leading to the translation of functional SMN protein within the neuron.
Quantitative Pharmacodynamic Effects in Neuronal Models
This compound treatment leads to a significant and dose-dependent increase in full-length SMN2 mRNA and functional SMN protein in various neuronal and non-neuronal models.
In Vitro Potency
Studies have established the high potency of this compound in cellular models. While specific EC50 values in neuronal cells are not widely published, the overall potency as a splicing modifier is in the low nanomolar range.
| Parameter | Cell/System Type | Value | Reference |
| EC1.5x (SMN2 Splicing) | Not Specified | 4 nM | --INVALID-LINK-- |
| Activity Confirmed | SMA Type 1 iPSC-derived Motor Neurons | Active | --INVALID-LINK--[3] |
| Activity Confirmed | SMA Type 1 Patient-derived Fibroblasts | Active | --INVALID-LINK--[3] |
Table 1: In Vitro Potency of this compound.
SMN Protein Increase in Preclinical and Clinical Studies
Dose-dependent increases in SMN protein have been consistently observed across preclinical animal models and human clinical trials. As a systemically distributed drug, these effects are seen in both the CNS and peripheral tissues.
| Model / Study | Tissue / Sample | Dose | Fold/Percent Increase in SMN Protein/mRNA | Reference |
| SMA Mouse Model | Brain | 1.0 mg/kg/day | 206% Increase (SMN Protein) | --INVALID-LINK--[6] |
| SMA Mouse Model | Muscle | 1.0 mg/kg/day | 210% Increase (SMN Protein) | --INVALID-LINK--[6] |
| Healthy Adults | Whole Blood | 18.0 mg single dose | ~41% of max increase (FL-SMN2 mRNA) | --INVALID-LINK--[7] |
| FIREFISH (SMA Type 1) | Blood | 0.2 mg/kg/day | ~2-fold median increase (SMN Protein) | --INVALID-LINK--[8] |
| SUNFISH (SMA Type 2/3) | Blood | Pivotal Dose | ~2-fold median increase (SMN Protein) | --INVALID-LINK--[9] |
Table 2: this compound-Mediated Increase in SMN Expression.
Detailed Experimental Protocols
Evaluating the pharmacodynamics of this compound in neuronal cells requires specific, validated methodologies. Below are representative protocols for key experiments.
Culture and Treatment of iPSC-Derived Motor Neurons
-
Cell Plating: Thaw cryopreserved human iPSC-derived motor neuron progenitors and plate them on culture vessels pre-coated with a suitable matrix (e.g., Matrigel or a poly-L-ornithine/laminin combination) at a density of 50,000-100,000 cells/cm².
-
Differentiation and Maturation: Culture the cells in a specialized motor neuron maturation medium containing neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), Glial Cell-Derived Neurotrophic Factor (GDNF), and Ciliary Neurotrophic Factor (CNTF). Culture for at least 14-21 days to allow for the development of mature neuronal morphology and expression of characteristic markers (e.g., ChAT, ISL1).
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed maturation medium to achieve final concentrations for the dose-response curve (e.g., 0.1 nM to 1 µM). Replace the existing medium with the this compound-containing medium and incubate for the desired time period (e.g., 24 to 72 hours) at 37°C and 5% CO₂.
Quantification of SMN2 Splicing by RT-qPCR
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA using a column-based kit or phenol-chloroform extraction, including a DNase I treatment step to remove genomic DNA contamination.
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay. Use primers specifically designed to amplify either the full-length (SMN2 with exon 7) or the truncated (SMN2 without exon 7) transcript. A common strategy involves a forward primer in exon 6 and reverse primers spanning the exon 6-8 junction (for SMNΔ7) or the exon 7-8 junction (for full-length SMN). Normalize the expression to a stable housekeeping gene (e.g., GAPDH or ACTB). Calculate the ratio of full-length to SMNΔ7 transcripts or the fold-change in full-length transcript relative to a vehicle-treated control.
Quantification of SMN Protein by Western Blot
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (~14,000 x g) at 4°C for 20 minutes to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Incubate the membrane overnight at 4°C with a primary antibody specific for SMN protein (e.g., mouse anti-SMN).
-
Detection: Wash the membrane with TBST and incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP). After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the SMN protein signal to a loading control, such as β-actin or GAPDH, from the same blot.
Downstream Cellular Effects of SMN Restoration
The restoration of SMN protein levels by this compound has profound downstream effects on crucial neuronal pathways that are impaired in SMA. The primary function of the SMN protein is to mediate the assembly of snRNPs, the core components of the spliceosome. However, in highly polarized cells like motor neurons, SMN also plays a vital, non-canonical role in the axonal transport of specific mRNAs.
-
snRNP Biogenesis: The SMN complex, of which SMN is the central component, is essential for the cytoplasmic assembly of Sm proteins onto small nuclear RNAs (snRNAs) to form snRNPs.[10] Restoring SMN protein levels corrects deficits in snRNP assembly, which in turn improves global pre-mRNA splicing efficiency, a process vital for all cellular functions.[10]
-
Axonal mRNA Transport: Motor neurons have extremely long axons, requiring the transport of specific mRNAs from the cell body to the axon terminal for local protein synthesis, which is critical for axon maintenance and neuromuscular junction (NMJ) integrity. SMN is a key component of axonal transport granules.[1] It facilitates the assembly of messenger ribonucleoprotein (mRNP) complexes, such as those containing β-actin mRNA, and their subsequent transport along microtubule tracks by motor proteins like kinesin. By restoring SMN levels, this compound is hypothesized to improve the axonal localization of critical mRNAs, thereby supporting axon growth, stability, and NMJ function.
Conclusion
The pharmacodynamics of this compound in neuronal cells are centered on its primary mechanism as a potent and specific SMN2 splicing modifier. By binding to the SMN2 pre-mRNA, it efficiently corrects the underlying splicing defect in SMA, leading to a robust, dose-dependent increase in functional SMN protein. This restoration of SMN protein not only rectifies the canonical pathway of snRNP biogenesis but is also critical for non-canonical neuronal functions, including the axonal transport of essential mRNAs. The data gathered from iPSC-derived motor neurons, animal models, and clinical trials collectively demonstrate that this compound effectively targets the molecular cause of SMA, leading to meaningful increases in the SMN protein necessary for motor neuron health and function. This technical overview provides a foundational understanding for researchers engaged in the study of SMA therapeutics and neuronal biology.
References
- 1. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action | Evrysdi® (this compound) [evrysdi-hcp.com]
- 6. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of this compound (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs | Semantic Scholar [semanticscholar.org]
A Technical Guide to Risdiplam's Mechanism and its Effect on Survival Motor Neuron (SMN) Protein Oligomerization
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Risdiplam, a small-molecule splicing modifier for the treatment of Spinal Muscular Atrophy (SMA). It details the drug's mechanism of action, its quantitative impact on SMN protein levels, and its crucial role in enabling the proper oligomerization of the SMN protein, a process fundamental to its function and stability.
Introduction to Spinal Muscular Atrophy and the Role of SMN Protein
Spinal Muscular Atrophy (SMA) is an autosomal recessive neuromuscular disease characterized by the progressive loss of motor neurons in the spinal cord, leading to muscle weakness and atrophy.[1][2] The disease is caused by mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene, which prevents the production of sufficient functional SMN protein.[1][3] Humans possess a nearly identical paralog gene, SMN2. However, due to a single, translationally silent nucleotide difference (C-to-T) in exon 7, the majority of mRNA transcripts from the SMN2 gene exclude this exon.[4] This alternative splicing event produces a truncated, unstable protein known as SMNΔ7, which is rapidly degraded.[4][5] Consequently, the low levels of full-length SMN protein produced by the SMN2 gene are insufficient to compensate for the loss of the SMN1 gene, leading to the SMA phenotype.[2][4][6]
This compound (Evrysdi®) is an orally administered small molecule designed to modify the splicing of SMN2 pre-mRNA, increasing the production of full-length, functional SMN protein throughout the body.[1][3][7][8]
This compound's Mechanism of Action: Correcting SMN2 Splicing
This compound's primary mechanism involves binding to the SMN2 pre-mRNA and modulating the splicing process to favor the inclusion of exon 7. Experimental evidence indicates that this compound acts on two specific sites:
-
The 5' Splice Site (5'ss) of Exon 7: A critical C-to-T nucleotide transition in SMN2 weakens the binding of the U1 small nuclear ribonucleoprotein (U1 snRNP) complex to the 5'ss, leading to exon 7 skipping.[4] this compound binds to this site, stabilizing the RNA duplex formed between the SMN2 pre-mRNA and the U1 snRNP. This action effectively converts the weak splice site into a stronger one, promoting splicing initiation and exon 7 inclusion.[4][7]
-
Exonic Splicing Enhancer 2 (ESE2): this compound also binds to a purine-rich ESE2 element within exon 7.[4][7] This interaction is believed to displace inhibitory proteins like hnRNP G, further facilitating the binding of the splicing machinery.[4]
By targeting these two sites, this compound ensures high specificity for SMN2 pre-mRNA and efficiently shifts the splicing equilibrium towards the production of full-length mRNA transcripts.[1][2][4]
Quantitative Impact of this compound on SMN Protein Levels
Treatment with this compound leads to a significant, dose-dependent increase in full-length SMN protein levels. This effect has been consistently observed in preclinical animal models and across multiple clinical trials in SMA patients.[6][8][9] The oral administration and systemic distribution of this compound ensure that SMN protein levels are increased in both the central nervous system (CNS) and peripheral tissues.[6][9][10]
| Study / Model | Patient Population / Tissue | Dose | Baseline SMN Level (Median) | Post-Treatment SMN Level (Median) | Fold Increase (Median) | Reference |
| Preclinical | SMA Mouse Model (Brain) | 1 mg/kg/day | - | - | 206% increase | [8] |
| Preclinical | SMA Mouse Model (Muscle) | 1 mg/kg/day | - | - | 210% increase | [8] |
| FIREFISH (Part 1) | Infants with Type 1 SMA (Blood) | Low-Dose (0.08 mg/kg/day) | 1.31 ng/mL | 3.05 ng/mL | ~2.3x | [11] |
| FIREFISH (Part 1) | Infants with Type 1 SMA (Blood) | High-Dose (0.2 mg/kg/day) | 2.54 ng/mL | 5.66 ng/mL | ~2.2x | [11] |
| SUNFISH / JEWELFISH | Type 1, 2, or 3 SMA (Blood) | Approved Dose | - | - | ~2x | [3][12] |
The Critical Role of Exon 7 in SMN Protein Oligomerization
The restoration of full-length SMN protein is critical because the C-terminal region, encoded by exon 7, contains a highly conserved YG-box domain. This domain is essential for the self-association or oligomerization of SMN monomers into higher-order complexes.[13][14]
Proper SMN oligomerization is a prerequisite for its stability and function. The SMNΔ7 protein, which lacks this critical domain, is unable to self-oligomerize efficiently. This monomeric form exposes a degradation signal (degron), targeting it for rapid ubiquitylation and proteasomal degradation.[5][15][16] Self-oligomerization sequesters this degron, thereby protecting the full-length protein from degradation and allowing it to assemble with other proteins (Gemin proteins) to form the functional SMN complex.[15][16]
Therefore, by promoting the inclusion of exon 7, this compound not only generates a full-length protein but also restores its ability to form stable, functional oligomers essential for cellular processes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanism of Action | Evrysdi® (this compound) [evrysdi-hcp.com]
- 4. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. ajmc.com [ajmc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Self-oligomerization regulates stability of survival motor neuron protein isoforms by sequestering an SCFSlmb degron - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
The Making of a Breakthrough: A Technical Guide to the Preclinical Discovery and Development of Risdiplam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a devastating autosomal recessive neuromuscular disorder and a leading genetic cause of infant mortality.[1] The disease is characterized by the progressive loss of motor neurons in the spinal cord, leading to muscle weakness, atrophy, and in its most severe forms, premature death.[1] The underlying cause of SMA is a deficiency of the Survival of Motor Neuron (SMN) protein due to homozygous deletion or mutation of the SMN1 gene.[2]
A paralogous gene, SMN2, also produces the SMN protein, but a single, translationally silent nucleotide difference in exon 7 leads to its alternative splicing and the exclusion of this exon from the majority of the SMN2 transcript.[2][3] This results in a truncated, unstable, and non-functional SMN protein.[3] The small amount of full-length SMN protein produced by SMN2 is insufficient to compensate for the loss of SMN1.[2] This understanding of the molecular basis of SMA presented a clear therapeutic strategy: to increase the production of functional SMN protein from the SMN2 gene by modifying its splicing.[3]
Discovery of Risdiplam
The journey to discover this compound began with a high-throughput screening (HTS) campaign designed to identify small molecules capable of increasing the inclusion of exon 7 in SMN2 pre-mRNA.[4] This effort led to the identification of initial hits, which then underwent a rigorous lead optimization process to enhance potency, selectivity, and pharmacokinetic properties, ultimately culminating in the discovery of this compound (formerly known as RG7916 or RO7034067).[3][4]
High-Throughput Screening (HTS) for SMN2 Splicing Modifiers
A cell-based HTS assay was developed utilizing a reporter gene system where the inclusion of SMN2 exon 7 resulted in the expression of a reporter protein. This assay allowed for the rapid screening of large compound libraries to identify molecules that promoted the production of full-length SMN2 mRNA.
Hit Identification and Lead Optimization
The HTS campaign identified a coumarin derivative as a promising initial hit.[4] Subsequent medicinal chemistry efforts focused on improving the properties of this lead series. This involved extensive structure-activity relationship (SAR) studies to optimize for:
-
Potency: Increasing the ability of the compound to promote exon 7 inclusion at lower concentrations.
-
Selectivity: Minimizing off-target effects on the splicing of other genes.
-
Pharmacokinetics: Improving oral bioavailability, tissue distribution (including to the central nervous system), and metabolic stability.
This iterative process of design, synthesis, and testing led to the development of an intermediate compound, RG7800, which was the first SMN2 splicing modifier to be evaluated in clinical trials.[3][4] While RG7800 demonstrated proof-of-concept by increasing SMN protein levels in patients, its development was halted due to off-target retinal toxicity observed in long-term preclinical studies in monkeys.[3][5]
Further optimization of the chemical scaffold, focusing on enhancing selectivity and improving the safety profile, led to the discovery of this compound.[4] this compound demonstrated superior on-target potency and a better selectivity profile against off-target genes compared to its predecessors.[4]
Mechanism of Action
This compound is a small molecule SMN2 pre-mRNA splicing modifier that promotes the inclusion of exon 7, leading to the production of full-length, functional SMN protein.[6] Its mechanism of action involves direct binding to the SMN2 pre-mRNA and modulating the activity of the splicing machinery.[4]
Binding to the SMN2 Pre-mRNA
Experimental evidence suggests that this compound binds to two specific sites on the SMN2 pre-mRNA within exon 7:
-
The 5' splice site (5'ss): this compound stabilizes the transient double-stranded RNA structure formed between the 5'ss of exon 7 and the U1 small nuclear ribonucleoprotein (U1 snRNP) complex. This strengthens the otherwise weak 5'ss of SMN2 exon 7.[4]
-
An exonic splicing enhancer (ESE2): Binding to this site is thought to displace the splicing repressor heterogeneous nuclear ribonucleoprotein G (hnRNP G), further facilitating the binding of the U1 snRNP complex.[4]
The dual binding to both the 5'ss and the ESE2 is believed to contribute to the high specificity of this compound for SMN2 exon 7.[4]
Preclinical Pharmacology
The preclinical efficacy of this compound was extensively evaluated in both in vitro and in vivo models of SMA. These studies demonstrated its ability to correct the SMN2 splicing defect, increase full-length SMN protein levels, and improve the disease phenotype.
In Vitro Efficacy
This compound was shown to be active in SMA patient-derived fibroblasts and in motor neurons generated from induced pluripotent stem cells (iPSCs) derived from SMA type 1 patient fibroblasts.[3] In these cellular models, this compound promoted the inclusion of exon 7 to generate full-length (FL) SMN2 mRNA.[3]
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Assay | Cell Line | EC50 / IC50 | Reference |
| This compound | SMN2 Splicing (FL mRNA) | SMA Patient Fibroblasts | Active (concentration not specified) | [3] |
| This compound | FOXM1 Splicing (ΔA2) | Human iPSCs | 113 nM | [3] |
| RG7800 (precursor) | SMN2 Splicing (FL mRNA) | SMA Patient Fibroblasts | 2 nM (EC1.5x) | [3] |
| RG7800 (precursor) | FOXM1 Splicing (ΔA2) | Fibroblast | 23 nM | [3] |
| SMN-C3 (analog) | SMN2 Reporter Assay | NSC34 cells | 3.5 µM | [7] |
| SMN-C3 (analog) | SMN Protein ELISA | SMNΔ7 mouse myoblasts | 0.6 µM | [7] |
In Vivo Efficacy in Animal Models of SMA
The in vivo efficacy of this compound was evaluated in multiple mouse models of SMA, including the SMNΔ7 and C/C-allele models.
Oral administration of this compound resulted in a dose-dependent increase in SMN protein levels in both the central nervous system (CNS) and peripheral tissues, including the brain and muscle.[2][8]
Table 2: In Vivo Efficacy of this compound in SMA Mouse Models
| Animal Model | Dose (mg/kg/day) | Duration | Tissue | % SMN Protein Increase (vs. vehicle) | Reference |
| C/C-allele (mild SMA) | 1 | 10 days | Brain | Not specified | [3] |
| C/C-allele (mild SMA) | 3 | 10 days | Brain | Not specified | [3] |
| C/C-allele (mild SMA) | 10 | 10 days | Brain | Not specified | [3] |
| C/C-allele (mild SMA) | 1 | 10 days | Quadriceps | Not specified | [3] |
| C/C-allele (mild SMA) | 3 | 10 days | Quadriceps | Not specified | [3] |
| C/C-allele (mild SMA) | 10 | 10 days | Quadriceps | Not specified | [3] |
| SMNΔ7 (severe SMA) | 0.1 | Not specified | Brain | 28% | [8] |
| SMNΔ7 (severe SMA) | 1 | Not specified | Brain | 206% | [8] |
| SMNΔ7 (severe SMA) | 0.1 | Not specified | Muscle | 32% | [8] |
| SMNΔ7 (severe SMA) | 1 | Not specified | Muscle | 210% | [8] |
Treatment with this compound and its analogs led to significant improvements in motor function, increased body weight, and extended survival in SMA mouse models.[8][9] For instance, in the severe SMNΔ7 mouse model, treatment with the this compound analog SMN-C3 normalized motor behavior, with treated mice being able to right themselves as quickly as heterozygous controls.[9] Most notably, while vehicle-treated mice had a median survival of 18 days, treatment with SMN-C3 at 1 and 3 mg/kg/day resulted in approximately 90% of animals surviving beyond postnatal day 65.[9]
Preclinical Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound was characterized in several animal species, including mice, rats, and monkeys, to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
This compound is orally bioavailable and exhibits a favorable pharmacokinetic profile.[3] It has a relatively long half-life, which supports once-daily dosing.[3]
Table 3: Single-Dose Pharmacokinetic Parameters of this compound and RG7800 in Rats and Monkeys
| Compound | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-inf (ng·h/mL) |
| This compound | Rat | 2 | IV | - | - | 5.5 | 3130 |
| This compound | Rat | 10 | PO | 1270 | 3.0 | 5.5 | 11400 |
| This compound | Monkey | 2 | IV | - | - | 5.9 | 3620 |
| This compound | Monkey | 10 | PO | 1140 | 4.0 | 5.9 | 12900 |
| RG7800 | Rat | 2 | IV | - | - | 120 | 25800 |
| RG7800 | Rat | 10 | PO | 210 | 8.0 | 120 | 18500 |
| RG7800 | Monkey | 2 | IV | - | - | 134 | 28700 |
| RG7800 | Monkey | 10 | PO | 370 | 8.0 | 134 | 27700 |
Data adapted from the Journal of Medicinal Chemistry.[3]
Brain and Muscle Distribution
A key feature of this compound is its ability to distribute systemically, including to the central nervous system and peripheral tissues.[2] This is crucial for a disease like SMA, which affects not only motor neurons in the CNS but also other tissues throughout the body.[2] this compound is not a substrate for the human multidrug resistance protein 1 (MDR1), a key efflux transporter at the blood-brain barrier, which allows it to readily penetrate the CNS.[2] Studies in mice, rats, and monkeys have shown that total drug levels are similar in plasma, brain, and muscle.[2] In monkeys, the ratio of total this compound concentration in plasma to brain and muscle was close to 1.[2]
References
- 1. news-medical.net [news-medical.net]
- 2. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal muscular atrophy: From approved therapies to future therapeutic targets for personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Risdiplam's Impact on Neuromuscular Junction Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a devastating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The root cause of SMA is a deficiency in the Survival of Motor Neuron (SMN) protein. Risdiplam, an orally administered small molecule, has emerged as a promising therapeutic agent. It functions as an SMN2 pre-mRNA splicing modifier, increasing the production of full-length, functional SMN protein throughout the body. While the systemic benefits of this compound on motor function are well-documented, its direct impact on the intricate architecture of the neuromuscular junction (NMJ) is a critical area of investigation for understanding its mechanism of action and therapeutic efficacy. This technical guide provides an in-depth analysis of this compound's effects on NMJ structure, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on NMJ Architecture
Preclinical studies in mouse models of SMA have demonstrated that this compound treatment leads to significant improvements in the structural integrity of the neuromuscular junction. A key study by Ratni et al. (2018) in the SMNΔ7 mouse model of severe SMA provides quantitative evidence of a dose-dependent increase in the percentage of fully innervated NMJs in the longissimus dorsi muscle following treatment with this compound (referred to as compound 1 in the study).[1]
| Treatment Group | Dosage (mg/kg/day) | Percentage of Fully Innervated NMJs (%) |
| Vehicle | - | ~20% |
| This compound | 0.1 | ~40% |
| This compound | 0.3 | ~60% |
| This compound | 1.0 | ~80% |
| Data extracted and estimated from Figure 13 of Ratni et al., J Med Chem, 2018.[1] |
These findings highlight a significant and dose-dependent rescue of NMJ denervation, a primary pathological hallmark of SMA. While this study provides crucial data on innervation status, further quantitative analysis of other architectural parameters, such as acetylcholine receptor (AChR) cluster area, endplate size and complexity, and nerve terminal arborization, in this compound-treated SMA models would provide a more comprehensive understanding of its restorative effects at the synapse.
Signaling Pathways and this compound's Mechanism of Action at the NMJ
The structural integrity of the neuromuscular junction is maintained by a complex interplay of signaling pathways. The deficiency of SMN protein in SMA disrupts these pathways, leading to the observed NMJ pathology. This compound, by increasing SMN protein levels, is thought to restore the normal functioning of these critical signaling cascades.
The Agrin-Lrp4-MuSK Signaling Pathway
A pivotal pathway in NMJ formation and maintenance is the Agrin-Lrp4-MuSK signaling cascade. Agrin, a proteoglycan released from the motor nerve terminal, binds to the Lrp4 receptor on the muscle membrane. This binding event activates the Muscle-Specific Kinase (MuSK), initiating a downstream signaling cascade that leads to the clustering of acetylcholine receptors (AChRs) and the maturation of the postsynaptic apparatus.
Recent evidence suggests that SMN protein plays a crucial role in this pathway by regulating the expression of Agrin.[2] SMN is involved in the biogenesis of U7 small nuclear ribonucleoprotein (snRNP), which is essential for the 3'-end processing of histone mRNAs.[2] Dysfunction of this process due to SMN deficiency leads to altered histone gene expression and a subsequent reduction in Agrin expression at the NMJ, contributing to denervation.[2]
SMN Protein and Actin Dynamics
The actin cytoskeleton plays a fundamental role in the structure and function of the presynaptic nerve terminal, including growth cone motility, axon guidance, and synaptic vesicle organization.[3] Emerging evidence indicates that SMN protein is involved in regulating actin dynamics.[1][3] SMN deficiency has been shown to lead to reduced levels of β-actin mRNA and protein in the distal axons and growth cones of motor neurons.[4] By restoring SMN protein levels, this compound may contribute to the normalization of actin cytoskeleton organization, thereby supporting proper nerve terminal morphology and function.
Experimental Protocols
The following section outlines the key experimental methodologies for assessing the impact of this compound on neuromuscular junction architecture in mouse models of SMA.
Immunohistochemistry for NMJ Visualization
This protocol describes the whole-mount immunofluorescent staining of muscles to visualize the pre- and post-synaptic components of the NMJ.[5]
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer: 4% Bovine Serum Albumin (BSA) and 1% Triton X-100 in PBS
-
Primary antibodies:
-
For presynaptic nerve terminals: Anti-neurofilament (e.g., 2H3) and anti-synaptic vesicle protein 2 (SV2) or anti-synaptophysin.
-
-
Fluorescently conjugated secondary antibodies (e.g., Alexa Fluor 488)
-
Fluorescently conjugated α-bungarotoxin (α-BTX) for labeling AChRs (e.g., Alexa Fluor 594 conjugate)
-
Mounting medium
Procedure:
-
Dissect the muscle of interest (e.g., longissimus dorsi, gastrocnemius, or diaphragm) from euthanized mice.
-
Fix the muscle in 4% PFA for 15-30 minutes at room temperature.
-
Wash the muscle thoroughly with PBS.
-
Permeabilize the muscle with 2% Triton X-100 in PBS for 30 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the muscle in primary antibody solution (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the muscle three times with PBS containing 0.1% Triton X-100.
-
Incubate with a cocktail of the appropriate fluorescently-conjugated secondary antibody and fluorescently-conjugated α-BTX (e.g., 1:1000 dilution) for 2 hours at room temperature in the dark.
-
Wash the muscle three times with PBS.
-
Mount the muscle on a microscope slide using a suitable mounting medium.
Confocal Microscopy and Image Analysis
High-resolution imaging and quantitative analysis are essential for determining the morphological changes at the NMJ.[6]
Imaging:
-
Acquire z-stack images of the stained NMJs using a confocal laser scanning microscope.
-
Use appropriate laser lines and emission filters for the chosen fluorophores.
-
Ensure consistent imaging parameters (e.g., laser power, gain, pinhole size) across all samples for comparative analysis.
Quantitative Analysis using ImageJ/Fiji:
-
Innervation Status:
-
Create a maximum intensity projection of the z-stack.
-
Overlay the presynaptic (e.g., neurofilament/SV2) and postsynaptic (α-BTX) channels.
-
Categorize NMJs as "fully innervated" (complete overlap), "partially denervated" (partial overlap), or "fully denervated" (no overlap of the nerve terminal with the endplate).
-
-
AChR Cluster Area and Endplate Size:
-
On the α-BTX channel, threshold the image to create a binary mask of the endplate.
-
Use the "Analyze Particles" function in ImageJ to measure the total area of the AChR clusters.
-
-
Nerve Terminal Arborization:
-
On the presynaptic channel, use plugins like "NeuronJ" or manual tracing to measure the total length and number of branches of the nerve terminal.
-
-
Fragmentation Analysis:
-
On the α-BTX channel, after thresholding, use the "Analyze Particles" function to count the number of discrete AChR clusters. An increased number of smaller, disconnected clusters indicates fragmentation.
-
Conclusion
This compound's mechanism of action, which involves the systemic restoration of SMN protein, has a demonstrably positive impact on the structural integrity of the neuromuscular junction in preclinical models of SMA. The dose-dependent increase in fully innervated NMJs provides strong evidence for its neuroprotective and potentially restorative effects at the synapse. The underlying mechanism likely involves the normalization of key signaling pathways, including the Agrin-Lrp4-MuSK cascade and the regulation of actin dynamics within the presynaptic terminal. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the multifaceted effects of this compound and other emerging therapies on NMJ architecture. A deeper understanding of these synaptic-level changes will be invaluable for the continued development and optimization of treatments for Spinal Muscular Atrophy.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. The Neuromuscular Junction: Measuring Synapse Size, Fragmentation and Changes in Synaptic Protein Density Using Confocal Fluorescence Microscopy [jove.com]
- 3. Spinal muscular atrophy: the role of SMN in axonal mRNA regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smn, the spinal muscular atrophy–determining gene product, modulates axon growth and localization of β-actin mRNA in growth cones of motoneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. treat-nmd.org [treat-nmd.org]
- 6. Visualization and Analysis of Neuromuscular Junctions Using Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
The Systemic Impact of Risdiplam: A Deep Dive into its Effects on Downstream Targets of the SMN Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disorder stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. The approval of risdiplam (Evrysdi®), the first oral, small-molecule splicing modifier for SMA, marks a significant advancement in treating this disease. This compound addresses the root cause by promoting the inclusion of exon 7 in the SMN2 gene transcript, thereby increasing the production of full-length, functional SMN protein throughout the body.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action and its subsequent effects on the downstream molecular pathways regulated by the SMN protein. We will explore the restoration of small nuclear ribonucleoprotein (snRNP) biogenesis, the correction of downstream splicing defects, and the broader systemic impact of augmenting SMN protein levels, supported by quantitative data from pivotal clinical trials and preclinical studies.
Introduction: The Molecular Basis of SMA and the Role of SMN Protein
Spinal Muscular Atrophy is an autosomal recessive disease caused by mutations or deletions in the Survival Motor Neuron 1 (SMN1) gene.[4][5] This genetic defect leads to a significant reduction in the SMN protein, which is critical for the survival and function of motor neurons.[5] Humans possess a nearly identical gene, SMN2, but a single, translationally silent nucleotide difference in exon 7 causes this exon to be predominantly excluded during pre-mRNA splicing.[6][7] Consequently, the SMN2 gene primarily produces a truncated, unstable, and non-functional protein (SMNΔ7), failing to compensate for the loss of SMN1.[5][7]
The SMN protein is ubiquitously expressed and plays a fundamental housekeeping role in the assembly of spliceosomal small nuclear ribonucleoproteins (snRNPs), the essential building blocks of the spliceosome which carries out pre-mRNA splicing.[6][8] SMN is the core component of a large macromolecular machine known as the SMN complex, which includes Gemin proteins (2-8) and UNRIP.[9][10] This complex chaperones the assembly of a seven-protein Sm core onto small nuclear RNAs (snRNAs) in the cytoplasm, a critical step for the maturation of snRNPs before they are imported into the nucleus to participate in splicing.[6][9][11] A deficiency in SMN protein disrupts this vital process, leading to defects in snRNP biogenesis and, consequently, widespread splicing abnormalities that are believed to underlie the motor neuron degeneration seen in SMA.[6][12]
This compound's Primary Mechanism of Action: Correcting the SMN2 Splicing Defect
This compound is an orally administered small molecule designed to modify the splicing of SMN2 pre-mRNA.[2][5] It binds to two specific sites on the SMN2 transcript: one in the exonic splicing enhancer 2 (ESE2) region of exon 7 and another at the 5' splice site (5'ss) of intron 7.[13] This binding stabilizes the interaction between the U1 snRNP and the 5'ss, effectively promoting the recognition and inclusion of exon 7 into the final mRNA transcript.[13][14] This action shifts the splicing outcome from the non-functional SMNΔ7 transcript to the full-length, functional SMN protein.[4][15] As a small molecule, this compound crosses the blood-brain barrier, allowing for systemic distribution and increased SMN protein production in both the central nervous system (CNS) and peripheral tissues.[13][15][16]
Key Downstream Effect: Restoration of snRNP Biogenesis
The most well-characterized downstream effect of restoring SMN protein levels is the enhanced assembly of snRNPs.[6] With sufficient functional SMN protein, the SMN complex can efficiently chaperone the formation of the Sm core on snRNAs. This restoration of snRNP biogenesis is crucial for maintaining a functional spliceosome pool, which is essential for accurate pre-mRNA splicing throughout the transcriptome.
The process is a multi-step pathway occurring in both the nucleus and cytoplasm:
-
Transcription and Export: U-rich snRNAs (U1, U2, U4, U5) are transcribed in the nucleus and exported to the cytoplasm.[9]
-
SMN Complex Engagement: In the cytoplasm, the SMN complex, with Gemin5, recognizes and binds to the snRNAs.[6][9]
-
Sm Core Assembly: The SMN complex then facilitates the ATP-dependent assembly of the seven Sm proteins (B, D1, D2, D3, E, F, G) onto a specific site on the snRNA, forming the snRNP core.[9][11]
-
Maturation and Import: The assembled snRNP undergoes further maturation, including hypermethylation of its 5' cap, before being imported back into the nucleus.[11]
-
Spliceosome Formation: In the nucleus, mature snRNPs combine with other proteins to form the spliceosome, ready to catalyze pre-mRNA splicing.[8]
A deficiency in SMN cripples this pathway at the "Sm Core Assembly" step, leading to a systemic deficit of mature snRNPs.[17] this compound, by increasing SMN protein, directly addresses this bottleneck.
Broader Downstream Consequences of SMN Restoration
Beyond snRNP assembly, increasing SMN protein levels has wider implications for cellular function, correcting defects that are direct or indirect consequences of SMN deficiency.
-
Correction of Global Splicing Defects: With a restored pool of functional snRNPs, the widespread splicing errors observed in SMA models can be corrected. While the exact transcripts most vulnerable to low SMN levels are still under investigation, it is clear that SMN deficiency causes significant transcriptome-wide perturbations.[12][18][19] this compound's ability to correct SMN2 splicing is the primary effect, but this enables the correction of numerous other splicing events downstream.
-
U7 snRNP Biogenesis and Histone mRNA Processing: The SMN complex is also involved in the biogenesis of the U7 snRNP.[9][12] This specific snRNP is not part of the major spliceosome but is essential for the 3'-end processing of histone pre-mRNAs.[12] SMN deficiency leads to defective histone mRNA processing, which can impact cell cycle regulation. Restoring SMN levels is expected to normalize this pathway.
-
Axonal and Neuromuscular Junction Integrity: SMN has been shown to have roles beyond snRNP assembly, including the axonal transport of mRNA-protein complexes (mRNPs).[7] In SMA mouse models, treatment with SMN-restoring therapies has shown improvements in neuromuscular junction (NMJ) innervation and muscle atrophy, suggesting that increased SMN protein positively impacts these downstream pathological features.[7]
Quantitative Effects of this compound: Preclinical and Clinical Data
The efficacy of this compound in increasing SMN protein and improving function has been demonstrated across multiple studies.
Table 1: Effect of this compound on SMN Protein and mRNA Levels
| Study / Model | Population / Tissue | Dose / Treatment | Outcome | Citation |
| Preclinical (SMA Mouse Model) | Brain | 0.1 mg/kg/day | 28% increase in SMN protein | [1] |
| Preclinical (SMA Mouse Model) | Muscle | 0.1 mg/kg/day | 32% increase in SMN protein | [1] |
| Preclinical (SMA Mouse Model) | Brain | 1 mg/kg/day | 206% increase in SMN protein | [1] |
| Preclinical (SMA Mouse Model) | Muscle | 1 mg/kg/day | 210% increase in SMN protein | [1] |
| Phase 1 (Healthy Adults) | Blood | Single 18.0 mg dose | 41% maximum increase in full-length SMN2 mRNA | [1] |
| SUNFISH Part 1 (Type 2/3 SMA) | Blood | Part 2 Dose (12 months) | > 2-fold median increase in SMN protein from baseline | [1][20] |
| FIREFISH Part 2 (Type 1 SMA) | Blood | Part 2 Dose (12 months) | > 2-fold average increase in SMN protein from baseline | [1] |
| JEWELFISH (Previously Treated) | Blood | 12 months | Sustained ~2-fold increase in SMN protein | [21] |
| RAINBOWFISH (Presymptomatic) | Blood | 24 months | Median SMN level increased from 5.69 ng/mL to 7.24 ng/mL | [22] |
Table 2: Clinical Motor Function Outcomes with this compound Treatment
| Study | Population | Duration | Key Motor Function Outcome | Citation |
| FIREFISH Part 2 | Infants with Type 1 SMA | 12 months | 29% of infants could sit without support for ≥5 seconds. 90% had a ≥4-point increase in CHOP-INTEND score. | [1] |
| SUNFISH Part 2 | Children & Adults (Type 2/3 SMA) | 12 months | Significant improvement in MFM-32 total score vs. placebo (1.55 point mean difference). | [21] |
| SUNFISH (Pooled) | Children & Adults (Type 2/3 SMA) | 24 months | MFM-32 total score showed a 3.99 point difference compared with natural history data. | [21] |
| RAINBOWFISH | Presymptomatic Infants | 12 months | 80% of infants with 2 SMN2 copies (and baseline CMAP ≥1.5mV) could sit without support. | [22] |
Methodologies for Assessing this compound's Effects
Validating the mechanism and downstream effects of this compound requires specific and sensitive experimental protocols.
Experimental Protocol 1: Quantification of SMN Protein in Whole Blood
-
Method: Electrochemiluminescence Immunoassay (ECLIA or ECL-based immunoassay). This is a highly sensitive method suitable for quantifying protein levels in complex biological samples like whole blood.[23][24]
-
Principle: A sandwich immunoassay format is used. A capture antibody specific for SMN protein is bound to an electrode. The sample (e.g., whole blood lysate) is added, and SMN protein is captured. A second, detection antibody, also specific for SMN and labeled with an electrochemiluminescent tag (e.g., a ruthenium complex), is added. This forms the "sandwich." When a voltage is applied to the electrode, the tag emits light, and the intensity of the light is directly proportional to the amount of SMN protein in the sample.
-
Sample Preparation: Whole blood is collected, and a specific volume (e.g., 5µL) is lysed to release intracellular proteins.[23]
-
Quantification: A standard curve is generated using recombinant SMN protein of known concentrations to accurately determine the SMN protein concentration in the patient samples.
Experimental Protocol 2: Analysis of SMN2 mRNA Splicing
-
Method: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
-
Principle: This method measures the relative amounts of different mRNA transcripts. Specific primers are designed to distinguish between the full-length SMN2 mRNA (containing exon 7) and the SMN2Δ7 mRNA (lacking exon 7).
-
Procedure:
-
RNA Extraction: Total RNA is isolated from cells or tissues (e.g., patient fibroblasts or blood cells).
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using the reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for PCR amplification with specific primer sets. One set amplifies a region spanning the junction of exons 6 and 8 (detecting SMN2Δ7), and another set amplifies the junction of exons 7 and 8 (detecting full-length SMN2). A fluorescent dye (like SYBR Green) or a probe is used to monitor the amplification in real-time.
-
Analysis: The relative expression of each transcript is calculated, often normalized to a stable housekeeping gene, to determine the ratio of full-length to Δ7 SMN2 mRNA.
-
Conclusion
This compound represents a paradigm shift in the treatment of Spinal Muscular Atrophy, offering a systemic, oral therapy that targets the fundamental molecular defect. Its primary action of modifying SMN2 splicing to produce functional SMN protein initiates a cascade of positive downstream effects. The restoration of the SMN complex's capacity for snRNP biogenesis is the most critical of these, as it re-establishes the integrity of the spliceosome, leading to the correction of widespread splicing defects that contribute to SMA pathology. Quantitative data from extensive clinical trials robustly demonstrate that this molecular correction translates into sustained increases in SMN protein and significant, life-altering improvements in motor function for individuals with SMA across a wide range of types and ages. The continued study of the downstream targets of SMN will further illuminate the complex pathophysiology of SMA and may reveal additional biomarkers and therapeutic targets for the future.
References
- 1. This compound for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Review in Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. magonlinelibrary.com [magonlinelibrary.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Spliceosomal small nuclear ribonucleoprotein biogenesis defects and motor neuron selectivity in spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SMN in spinal muscular atrophy and snRNP biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of survival motor neuron protein (SMN) in protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMN and Gemins: 'we are family' … or are we?: insights into the partnership between Gemins and the spinal muscular atrophy disease protein SMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The SMN Complex Is Associated with snRNPs throughout Their Cytoplasmic Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse role of Survival Motor Neuron Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alternative Splicing Role in New Therapies of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Action | Evrysdi® (this compound) [evrysdi-hcp.com]
- 16. smanewstoday.com [smanewstoday.com]
- 17. The Survival of Motor Neurons Protein Determines the Capacity for snRNP Assembly: Biochemical Deficiency in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicineinnovates.com [medicineinnovates.com]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound Demonstrates Preliminary Evidence of Clinical Benefit in Type 1, 2, & 3 Spinal Muscular Atrophy Patients | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 21. Overview of all this compound Clinical Trial Outcomes, Safety & Adverse Events – SMAUK [smauk.org.uk]
- 22. neurologylive.com [neurologylive.com]
- 23. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Risdiplam: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risdiplam (trade name Evrysdi®) is a first-in-class, orally bioavailable small molecule designed to treat spinal muscular atrophy (SMA), a rare and devastating neuromuscular disorder. It functions as a survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA) splicing modifier, increasing the production of functional SMN protein, which is deficient in individuals with SMA. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to this compound, intended for a scientific audience.
Chemical Structure and Identifiers
This compound is a complex heterocyclic molecule. Its chemical identity is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one[1][2] |
| CAS Number | 1825352-65-5[1][2] |
| Molecular Formula | C₂₂H₂₃N₇O[1][2] |
| Molecular Weight | 401.47 g/mol [1][2] |
| SMILES | CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6 |
| InChI Key | ASKZRYGFUPSJPN-UHFFFAOYSA-N |
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of this compound are crucial for its oral bioavailability and systemic distribution.
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Source |
| pKa | Not explicitly determined; weakly basic compound.[2] | J. Med. Chem. 2018, 61, 15, 6501–6517 |
| logP | ~2.5 (lipophilicity)[2] | J. Med. Chem. 2018, 61, 15, 6501–6517 |
| Solubility | Soluble in chloroform (~10 mg/mL).[3] High aqueous solubility at pH < 4; poor solubility at pH ≥ 4.[4] Soluble in 1 eq. HCl (100 mM with gentle warming). Insoluble in DMSO and water under standard conditions.[5][6] | Cayman Chemical; TGA; Tocris Bioscience; MedChemExpress |
Table 2.2: Pharmacokinetic Properties of this compound
| Parameter | Human Data | Source |
| Bioavailability | Orally bioavailable.[7] | ACS Med. Chem. Lett. 2021, 12, 2, 178–180 |
| Tmax (Time to maximum concentration) | 1-4 hours. | FDA Clinical Pharmacology Review |
| Protein Binding | ~89% bound to plasma proteins, primarily albumin. | FDA Clinical Pharmacology Review |
| Volume of Distribution (Vd) | 6.3 L/kg. | PubChem |
| Metabolism | Primarily metabolized by flavin monooxygenase 1 and 3 (FMO1 and FMO3), and to a lesser extent by CYP1A1, 2J2, 3A4, and 3A7. The major metabolite is the pharmacologically inactive M1.[4] | Poirier et al., 2018 |
| Elimination Half-life (t½) | Approximately 50 hours in healthy adults. | FDA Clinical Pharmacology Review |
| Excretion | Approximately 53% in feces (14% as unchanged drug) and 28% in urine (8% as unchanged drug). | PubChem |
Mechanism of Action: SMN2 Splicing Modification
Spinal muscular atrophy is caused by insufficient levels of the SMN protein due to mutations or deletions in the SMN1 gene. A paralogous gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, non-functional protein.[7][8]
This compound is designed to correct this splicing defect.[7][8] It binds to two specific sites on the SMN2 pre-mRNA: the exonic splicing enhancer 2 (ESE2) within exon 7 and the 5' splice site (5'ss) of intron 7.[7][8][9] This dual binding stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site, a crucial step in spliceosome assembly.[7][10] This action promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.[7][8]
Experimental Protocols
This section outlines the general methodologies for key experiments used in the preclinical and clinical evaluation of this compound. For complete, detailed protocols, readers are advised to consult the supplementary materials of the cited publications.
In Vitro SMN2 Splicing Assay
This assay is fundamental to assess the ability of this compound to promote the inclusion of exon 7 in SMN2 mRNA.
Methodology:
-
Cell Culture: SMA patient-derived fibroblasts or other suitable cell lines (e.g., HEK293 cells expressing an SMN2 minigene reporter) are cultured under standard conditions.[8]
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[11]
-
RNA Extraction: Total RNA is isolated from the cells using a suitable method, such as TRIzol reagent.[11]
-
Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.[11]
-
RT-qPCR Analysis: The relative levels of full-length SMN2 mRNA (containing exon 7) and SMN2Δ7 mRNA (lacking exon 7) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[2] Specific primers are designed to amplify each transcript isoform. The ratio of full-length to Δ7 transcripts is then calculated to determine the splicing correction efficiency.
In Vivo SMN Protein Quantification in Animal Models
This protocol is used to evaluate the in vivo efficacy of this compound in increasing SMN protein levels in relevant tissues.
Methodology:
-
Animal Models: Transgenic mouse models of SMA, such as the SMNΔ7 mouse, are commonly used.[4][12]
-
Drug Administration: this compound is administered orally to the animals at various doses for a defined treatment period.[4][12]
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and relevant tissues (e.g., brain, spinal cord, muscle) are collected and snap-frozen.[13]
-
Protein Extraction: Total protein is extracted from the tissues using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[13]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).[13]
-
Western Blot Analysis:
-
Equal amounts of total protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with a primary antibody specific for the SMN protein.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.[13][14]
-
A housekeeping protein (e.g., GAPDH or tubulin) is also probed as a loading control.[14]
-
Clinical Trials Methodology Overview
The efficacy and safety of this compound have been evaluated in several key clinical trials, including FIREFISH and SUNFISH.
FIREFISH Study (NCT02913482)
-
Population: Infants aged 1-7 months with Type 1 SMA.[15][16][17]
-
Design: An open-label, two-part study. Part 1 was a dose-escalation phase, and Part 2 was a pivotal efficacy and safety study at the selected dose.[15][16][17][18][19]
-
Primary Efficacy Endpoint (Part 2): The proportion of infants sitting without support for at least 5 seconds at 12 months of treatment, assessed using the Bayley Scales of Infant and Toddler Development Third Edition (BSID-III).[17]
-
Key Secondary Endpoints: Survival without permanent ventilation, motor milestone achievement (Hammersmith Infant Neurological Examination-2; HINE-2), and swallowing function.[18]
SUNFISH Study (NCT02908685)
-
Population: Children and young adults aged 2-25 years with Type 2 or 3 SMA.[20][21][22][23][24]
-
Design: A two-part, randomized, placebo-controlled, double-blind study. Part 1 was a dose-finding phase. Part 2 was a pivotal efficacy and safety study.[20][21][22][23][24]
-
Primary Efficacy Endpoint (Part 2): Change from baseline in the Motor Function Measure 32 (MFM32) total score at 12 months.[22]
-
Key Secondary Endpoint: Change from baseline in the Revised Upper Limb Module (RULM) score.[22]
Conclusion
This compound represents a significant advancement in the treatment of SMA, offering an effective oral therapy that addresses the underlying molecular defect of the disease. Its well-characterized chemical structure, favorable physicochemical and pharmacokinetic properties, and demonstrated mechanism of action make it a valuable therapeutic option for a broad range of SMA patients. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this compound and other SMN2 splicing modifiers.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Recognition of single-stranded nucleic acids by small-molecule splicing modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. treat-nmd.org [treat-nmd.org]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. neurology.org [neurology.org]
- 17. assets.sma-europe.eu [assets.sma-europe.eu]
- 18. ajmc.com [ajmc.com]
- 19. mdaconference.org [mdaconference.org]
- 20. Two-year efficacy and safety of this compound in patients with type 2 or non-ambulant type 3 spinal muscular atrophy (SMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assets.sma-europe.eu [assets.sma-europe.eu]
- 22. curesma.org [curesma.org]
- 23. neurology.org [neurology.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
The Role of Risdiplam in RNA Processing and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risdiplam (Evrysdi®) represents a significant advancement in the treatment of Spinal Muscular Atrophy (SMA), a debilitating neuromuscular disorder. It is an orally administered, small-molecule therapeutic designed to modify the splicing of Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). This guide provides an in-depth technical overview of this compound's core mechanism of action, its quantifiable effects on RNA processing and protein expression, and the key experimental methodologies used to validate its efficacy. By promoting the inclusion of exon 7 in the SMN2 transcript, this compound effectively increases the systemic production of functional Survival Motor Neuron (SMN) protein, addressing the underlying molecular deficiency in SMA. This document synthesizes data from pivotal clinical trials and bioanalytical studies to serve as a comprehensive resource for professionals in the field.
The Molecular Basis of Spinal Muscular Atrophy (SMA)
Spinal Muscular Atrophy is an autosomal recessive genetic disorder characterized by the progressive loss of motor neurons in the spinal cord, leading to muscle weakness and atrophy.[1] The disease is caused by mutations or homozygous deletion of the Survival of Motor Neuron 1 (SMN1) gene.[2] The SMN1 gene is responsible for producing the majority of the full-length, functional SMN protein, which is critical for the survival and maintenance of motor neurons.[2]
Humans possess a nearly identical paralogous gene, SMN2.[3] However, a single, translationally silent nucleotide difference (C-to-T) in exon 7 of SMN2 disrupts a splicing enhancer site.[4] This change leads to the alternative splicing and exclusion of exon 7 from the vast majority of SMN2 mRNA transcripts.[4][5] The resulting truncated protein, SMNΔ7, is non-functional and rapidly degraded.[4] Consequently, the small amount of full-length SMN protein produced by the SMN2 gene is insufficient to compensate for the loss of SMN1 function, resulting in the SMA phenotype.[6][7] this compound's therapeutic strategy is to correct this aberrant splicing of SMN2 pre-mRNA.
Core Mechanism of Action: A Targeted SMN2 Splicing Modifier
This compound is a pyridazine derivative that acts as an SMN2 pre-mRNA splicing modifier.[3] Its mechanism is highly specific, targeting the cellular machinery responsible for splicing to increase the production of functional SMN protein from the SMN2 gene.[5][6] This is achieved through a dual-binding interaction with the SMN2 pre-mRNA.
This compound binds to two distinct sites on the SMN2 pre-mRNA transcript:
-
The 5' splice site (5'ss) of intron 7 : This interaction helps to stabilize the U1 small nuclear ribonucleoprotein (U1 snRNP), a key component of the spliceosome, at the exon 7-intron 7 boundary.[5][8]
-
The Exonic Splicing Enhancer 2 (ESE2) within exon 7 : Binding at this site is believed to displace inhibitory splicing factors, such as heterogeneous nuclear ribonucleoprotein G (hnRNP G), further promoting the recognition of exon 7 by the splicing machinery.[5][6][8]
This coordinated action effectively converts the weak SMN2 exon 7 splice site into a stronger, more recognizable one.[5] The result is a significant shift in splicing, favoring the inclusion of exon 7 in the mature mRNA transcript.[6] This corrected, full-length SMN2 mRNA is then translated into stable, functional SMN protein, thereby increasing SMN protein levels throughout the central nervous system and peripheral tissues.[9][10]
Quantitative Impact on SMN Protein Expression
A primary pharmacodynamic endpoint in this compound clinical trials is the measurement of SMN protein levels in whole blood. Treatment consistently demonstrates a rapid and sustained increase in functional SMN protein. Data from the JEWELFISH study, which enrolled patients previously treated with other SMA therapies, confirmed that this compound induces a significant increase in SMN protein regardless of prior treatment history.[11][12]
| Table 1: this compound-Mediated Increase in SMN Protein Levels in Whole Blood | ||
| Clinical Trial | Patient Population | Observed Effect |
| SUNFISH (Part 1)[13] | Type 2 or 3 SMA | Sustained median increase of >2-fold from baseline after 12 months. |
| JEWELFISH[11][12] | Previously treated Type 1, 2, or 3 SMA | Rapid median increase of ~2-fold from baseline at 4 weeks, sustained over 12 months. |
| Healthy Volunteers[4] | N/A | Up to a 2-fold increase in SMN protein levels after 12 weeks of treatment. |
Clinical Efficacy Data from Pivotal Trials
The clinical development program for this compound includes several key studies targeting a broad range of SMA patients. The FIREFISH, SUNFISH, and JEWELFISH trials provide robust quantitative data on the drug's efficacy.
FIREFISH Trial: Efficacy in Symptomatic Type 1 SMA
The FIREFISH study is an open-label trial evaluating this compound in infants aged 1-7 months with Type 1 SMA.[9] The trial has demonstrated that treatment leads to the achievement of motor milestones not seen in the natural history of the disease and significantly improves survival.[14][15]
| Table 2: Key Efficacy and Survival Outcomes from the FIREFISH Trial (Type 1 SMA) | ||
| Endpoint | Timepoint | Result |
| Infants Sitting Without Support (≥5 seconds)[9] | 12 Months | 41.2% (in therapeutically dosed group) |
| Infants Sitting Without Support (≥30 seconds)[15] | 24 Months | 44% |
| Survival Rate[14] | 36 Months | 91% of infants were alive. |
| Survival Without Permanent Ventilation[16] | 60 Months (5 Years) | 81% of children were alive. |
| Feeding Tube Independence[16] | 60 Months (5 Years) | 80% were able to feed without a feeding tube. |
SUNFISH Trial: Efficacy in Type 2 or 3 SMA
The SUNFISH study is a two-part, randomized, placebo-controlled trial in a broad population of children and young adults (2-25 years) with Type 2 or 3 SMA.[10][17] The study met its primary endpoint, showing a statistically significant improvement in motor function in the treatment arm compared to placebo.[10][18]
| Table 3: Key Efficacy Outcomes from the SUNFISH Trial (Type 2 & 3 SMA) | |
| Endpoint | Result at 12 Months |
| Primary Endpoint (Change from baseline in MFM-32* score)[10][19] | Statistically significant improvement in the this compound group compared to the placebo group. |
| Motor Function Improvements[18] | Increases in motor function were sustained through 2, 3, and 4 years of treatment. |
*MFM-32: 32-item Motor Function Measure
Key Experimental Protocols and Methodologies
The validation of this compound's mechanism and efficacy relies on a suite of robust and sensitive analytical methods.
Quantification of SMN Protein in Whole Blood
A sensitive electrochemiluminescence (ECL)-based immunoassay is the primary method for quantifying SMN protein levels in clinical trials.[20][21] This assay is crucial for establishing the pharmacodynamic effect of this compound.
-
Principle: A sandwich immunoassay format where capture antibodies bind SMN protein, and detection antibodies conjugated to an electrochemiluminescent label generate a light signal upon electrochemical stimulation. The intensity of the signal is proportional to the amount of SMN protein.
-
Sample Type: Whole blood.[20]
-
Sample Volume: Requires a minimum of 5μL, allowing for collection via a simple finger prick.[20][22]
-
Procedure:
-
Sample Collection: Whole blood is collected and lysed to release cellular proteins.
-
Incubation: The lysate is incubated in microplates coated with a capture anti-SMN antibody.
-
Detection: A secondary, labeled anti-SMN detection antibody is added, forming the "sandwich."
-
Reading: The plate is read on an ECL detector, which measures the light emitted.
-
Quantification: SMN protein concentration is determined by comparing the signal to a standard curve of recombinant SMN protein.
-
-
Alternative Method: Imaging flow cytometry has also been developed to provide semi-quantitative analysis of SMN protein in specific peripheral blood cell populations.[23][24]
Bioanalytical Methods for this compound Quantification
To understand the pharmacokinetics of this compound, highly sensitive methods are required to measure its concentration in biological matrices.
-
Method: Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS).[25][26]
-
Principle: This technique separates compounds in a sample based on their physicochemical properties (liquid chromatography) and then identifies and quantifies them based on their mass-to-charge ratio (tandem mass spectrometry).
-
Sample Types: Plasma, urine, and tissue homogenates.[27][28]
-
Sample Preparation: Typically involves a single-step protein precipitation to remove larger molecules that can interfere with the analysis.[25][26]
-
Chromatography: Analytes are separated on a reversed-phase column (e.g., C18).[26][28]
-
Detection: Mass spectrometry is performed using electrospray ionization (ESI) in positive mode with selected reaction monitoring (SRM) for high specificity and sensitivity.[26]
Analysis of SMN2 mRNA Splicing
Preclinical validation of this compound's effect on RNA processing was conducted using cellular models.
-
Method: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
-
Principle: This method quantifies the amount of specific mRNA transcripts. Primers can be designed to specifically amplify either the full-length SMN2 transcript (containing exon 7) or the SMN2Δ7 transcript (lacking exon 7).
-
Cell Models: Experiments were performed in SMA patient-derived fibroblasts and in motor neurons generated from induced pluripotent stem cells (iPSCs) derived from SMA patients.[4]
-
Outcome: These assays demonstrated a dose-dependent increase in full-length SMN2 mRNA and a corresponding decrease in SMN2Δ7 mRNA upon treatment with this compound.[4] For broader, unbiased analysis of off-target effects, RNA-Sequencing (RNA-Seq) can be employed.[29]
Conclusion
This compound is a precisely engineered small molecule that effectively targets the root molecular defect in Spinal Muscular Atrophy. Its mechanism of action, centered on the modulation of SMN2 pre-mRNA splicing, has been thoroughly characterized through a combination of in vitro cellular assays and in vivo clinical studies. By binding to the SMN2 pre-mRNA and stabilizing the spliceosome complex, this compound promotes the inclusion of exon 7, leading to a rapid and sustained increase in the production of full-length, functional SMN protein. The quantitative data from pivotal trials like FIREFISH and SUNFISH unequivocally demonstrate its clinical efficacy across a wide spectrum of SMA patients, resulting in improved survival and motor function. The robust bioanalytical methods developed for its study have been critical in establishing its pharmacodynamic profile and supporting its successful clinical development. As the first oral therapy for SMA, this compound represents a landmark achievement in RNA-targeted therapeutics.
References
- 1. This compound: an investigational survival motor neuron 2 (SMN2) splicing modifier for spinal muscular atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Mechanism of Action | Evrysdi® (this compound) [evrysdi-hcp.com]
- 8. researchgate.net [researchgate.net]
- 9. roche.com [roche.com]
- 10. roche.com [roche.com]
- 11. JEWELFISH Clinical Trial Results – SMAUK [smauk.org.uk]
- 12. jnnp.bmj.com [jnnp.bmj.com]
- 13. curesma.org [curesma.org]
- 14. m.youtube.com [m.youtube.com]
- 15. FIREFISH 2-year data show continued benefit of this compound for type 1 SMA | Institut SERVIER [institut-servier.com]
- 16. neurologylive.com [neurologylive.com]
- 17. researchgate.net [researchgate.net]
- 18. jnnp.bmj.com [jnnp.bmj.com]
- 19. mdaconference.org [mdaconference.org]
- 20. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SMN Assay Development | PharmOptima [pharmoptima.com]
- 23. smanewstoday.com [smanewstoday.com]
- 24. smanewstoday.com [smanewstoday.com]
- 25. Short Review on Currently Used Sample Preparation and Determination Methods of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Item - Overcoming bioanalytical challenges during the development of this compound for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Quantifying Risdiplam-Induced SMN Protein Expression by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disease caused by insufficient levels of the Survival of Motor Neuron (SMN) protein.[1][2][3] The primary cause of SMA is a mutation or deletion in the SMN1 gene.[2][3] A second gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily produces a truncated, non-functional protein.[3][4]
Risdiplam is an orally administered small molecule that acts as an SMN2 pre-mRNA splicing modifier.[1][4][5][6] It functions by binding to the SMN2 pre-mRNA and altering its splicing to promote the inclusion of exon 7.[2][4][7] This results in an increased production of full-length, functional SMN protein.[2][4][8] Clinical studies have demonstrated that this compound treatment leads to a significant, approximately two-fold, increase in SMN protein levels in the blood of SMA patients, which is believed to reflect a similar increase in the central nervous system (CNS) and other peripheral tissues.[3][9][10]
Western blotting is a widely used and robust technique to separate proteins by their molecular weight and quantify the expression level of a specific protein of interest.[11][12][13] This application note provides a detailed protocol for the semi-quantitative analysis of this compound-induced SMN protein expression in cell or tissue lysates using Western blotting.
Mechanism of Action of this compound
This compound's mechanism of action involves the correction of SMN2 pre-mRNA splicing. By binding to specific sites on the SMN2 pre-mRNA, including the exonic splicing enhancer 2 (ESE2), this compound influences the splicing machinery to include exon 7 in the final mRNA transcript.[4][7] This leads to the translation of a full-length and functional SMN protein, thereby compensating for the deficiency caused by the non-functional SMN1 gene in SMA patients.[2]
Experimental Protocol: Western Blot for SMN Protein Quantification
This protocol outlines the key steps for quantifying SMN protein levels in response to this compound treatment.
Sample Preparation
-
Cell Culture and Treatment:
-
Culture cells (e.g., SMA patient-derived fibroblasts) to the desired confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
-
Include an untreated control group.
-
-
Protein Extraction:
-
Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.[11]
-
For tissue samples, homogenize the tissue in RIPA buffer on ice.[11]
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C for 20 minutes to pellet cellular debris.[11]
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable protein assay, such as the BCA Protein Assay Kit, as some protease inhibitors can interfere with the Bradford assay.[11]
-
-
Lysate Preparation for Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 10-50 µg) from each sample into the wells of a polyacrylamide gel (e.g., 12% for SMN protein).[11]
-
Include a pre-stained molecular weight marker in one lane to monitor protein separation.
-
Run the gel according to the manufacturer's instructions until adequate separation of proteins is achieved.
-
-
Protein Transfer (Blotting):
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11] A wet or semi-dry transfer system can be used.
-
Ensure complete transfer by visually inspecting the gel and membrane (using Ponceau S staining) after the transfer.
-
Immunodetection
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[12] This step prevents non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against SMN protein (expected band size ~32-38 kDa) in the blocking buffer at the manufacturer's recommended concentration (e.g., 1:1000).[11][14][15]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[11]
-
Simultaneously, probe for a housekeeping protein (e.g., β-actin, GAPDH) on the same or a separate membrane to serve as a loading control.[11]
-
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[11]
-
-
Final Washes:
-
Repeat the washing step as described in step 3 to remove unbound secondary antibody.
-
Detection and Quantification
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Ensure the signal is not saturated to allow for accurate quantification.[11]
-
-
Data Analysis:
-
Quantify the band intensity for SMN protein and the housekeeping protein using densitometry software (e.g., ImageJ).
-
Normalize the SMN protein band intensity to the corresponding housekeeping protein band intensity for each sample to correct for loading differences.
-
Calculate the fold change in SMN protein expression in this compound-treated samples relative to the vehicle-treated control.
-
Data Presentation
The quantitative data obtained from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Quantification of SMN Protein Expression Following this compound Treatment in SMA Patient-Derived Fibroblasts
| Treatment Group | This compound Concentration (nM) | Normalized SMN Protein Intensity (Arbitrary Units) | Fold Change vs. Vehicle | Standard Deviation | p-value |
| Untreated | 0 | 1.05 | 1.05 | ± 0.12 | - |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 | ± 0.10 | - |
| This compound | 10 | 1.52 | 1.52 | ± 0.18 | < 0.05 |
| This compound | 30 | 2.15 | 2.15 | ± 0.25 | < 0.01 |
| This compound | 100 | 2.48 | 2.48 | ± 0.31 | < 0.001 |
Data are presented as mean ± standard deviation from three independent experiments. Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control.
Conclusion
This application note provides a comprehensive protocol for the semi-quantitative analysis of this compound-induced SMN protein expression using Western blotting. By following this detailed methodology, researchers can reliably assess the efficacy of this compound and other potential SMN2-splicing modifiers in various cellular and preclinical models of Spinal Muscular Atrophy. The provided diagrams and data presentation format offer a clear framework for experimental design and reporting of results.
References
- 1. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action | Evrysdi® (this compound) [evrysdi-hcp.com]
- 9. jnnp.bmj.com [jnnp.bmj.com]
- 10. smanewstoday.com [smanewstoday.com]
- 11. treat-nmd.org [treat-nmd.org]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for RT-qPCR Analysis of SMN2 Exon 7 Inclusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a severe neuromuscular disorder resulting from insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause of SMA is the homozygous deletion or mutation of the SMN1 gene. A paralogous gene, SMN2, exists and differs from SMN1 by a single, translationally silent C-to-T nucleotide transition within exon 7.[1][2] This single nucleotide change disrupts an exonic splicing enhancer (ESE) and creates an exonic splicing silencer (ESS), leading to the exclusion of exon 7 from the majority of SMN2 transcripts.[2][3] The resulting truncated protein, SMNΔ7, is non-functional and rapidly degraded. Consequently, therapeutic strategies for SMA are largely focused on modulating the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7 and produce more full-length, functional SMN protein.[1]
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and accurate method for quantifying the relative abundance of different splice variants and is considered a gold standard for this purpose.[4][5] This document provides detailed protocols for the use of RT-qPCR to measure the inclusion of SMN2 exon 7, a critical step in the development and evaluation of SMA therapeutics.
Principle of the Assay
The RT-qPCR assay for SMN2 exon 7 inclusion is designed to differentiate between two splice variants: one that includes exon 7 (full-length SMN2, or SMN2-FL) and one that excludes it (SMN2Δ7). This is typically achieved using one of two main strategies:
-
TaqMan Probe-Based Assay: This method utilizes fluorescently labeled probes that specifically bind to the exon 6-exon 7 junction (for SMN2-FL) or the exon 6-exon 8 junction (for SMN2Δ7). The cleavage of these probes by Taq polymerase during amplification releases a fluorophore, and the resulting fluorescence is proportional to the amount of amplicon.
-
SYBR Green-Based Assay: This method uses a dye that intercalates with any double-stranded DNA, emitting a fluorescent signal. Specificity is achieved through careful primer design. One forward primer in exon 6 can be paired with two different reverse primers: one spanning the exon 6-exon 7 junction to amplify SMN2-FL and another spanning the exon 6-exon 8 junction for SMN2Δ7. Alternatively, a common primer set flanking exon 7 can be used, and the products are distinguished by size via melt curve analysis or gel electrophoresis.
The relative abundance of each splice variant is then calculated, often as a percentage of total SMN2 transcripts that include exon 7.
Experimental Protocols
A generalized workflow for measuring SMN2 exon 7 inclusion is depicted below.
Figure 1: A generalized experimental workflow for RT-qPCR analysis of SMN2 exon 7 inclusion.
RNA Extraction and Quantification
High-quality, intact RNA is crucial for accurate RT-qPCR results.
-
Methodology: Total RNA should be extracted from cells or tissues using a reputable commercially available kit (e.g., TRIzol reagent, RNeasy Mini Kit). It is imperative to include a DNase I treatment step to eliminate any contaminating genomic DNA, which could otherwise lead to false-positive results.
-
Quality Control: The quantity and purity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity should be evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure no significant degradation has occurred.
Reverse Transcription (cDNA Synthesis)
-
Methodology: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme. A typical reaction includes:
-
1 µg of total RNA
-
Reverse transcriptase
-
A mix of oligo(dT) and random hexamer primers
-
dNTPs
-
RNase inhibitor
-
Reaction buffer
-
-
Incubation: The reaction is typically incubated at 25°C for 10 minutes (for random primer annealing), followed by 42-50°C for 30-60 minutes (for reverse transcription), and finally at 70-85°C for 5-10 minutes to inactivate the enzyme.
Real-Time Quantitative PCR (RT-qPCR)
The following tables provide representative primer and probe sequences, as well as thermal cycling conditions. Note that primer and probe sequences may need to be optimized for specific experimental systems.
Table 1: Representative Primers and Probes for SMN2 Exon 7 Inclusion Assay
| Target | Name | Sequence (5' to 3') |
| Primers | ||
| SMN2-FL & SMN2Δ7 | SMN-Ex6-F | GCTATCATGCTGATGCATTTGA |
| SMN2-FL | SMN-Ex7-R | TCCATATTGCTGGTTTCAGGTT |
| SMN2Δ7 | SMN-Ex8-R | CTTCCCTTCTACAGCCATCTTCAC |
| TaqMan Probes | ||
| SMN2-FL | SMN-Ex6/7-Probe | /56-FAM/AGCATTAAGGAATTGCCCCCAC/3BHQ_1/ |
| SMN2Δ7 | SMN-Ex6/8-Probe | /5HEX/AGCATTAAGGAAATGCCAGGAG/3BHQ_1/ |
Table 2: Representative RT-qPCR Thermal Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| Polymerase Activation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec |
-
Reaction Setup: A typical 20 µL reaction includes:
-
2 µL of cDNA
-
10 µL of 2x qPCR Master Mix
-
0.5 µL of each primer (10 µM stock)
-
0.5 µL of probe (if applicable)
-
Nuclease-free water to 20 µL
-
-
Data Collection: Fluorescence data is collected during the annealing/extension step of each cycle.
Data Analysis
The percentage of SMN2 exon 7 inclusion can be calculated using the comparative Cq (ΔΔCq) method or by generating a standard curve. A common method is to calculate the relative abundance of SMN2-FL and SMN2Δ7 transcripts.
Calculation of Percent Exon 7 Inclusion:
-
Determine the Cq values for SMN2-FL and SMN2Δ7 for each sample.
-
Calculate the relative abundance of each isoform using the formula: Relative Abundance = 2(-Cq).
-
Calculate the percentage of exon 7 inclusion: % Exon 7 Inclusion = [Relative Abundance (SMN2-FL) / (Relative Abundance (SMN2-FL) + Relative Abundance (SMN2Δ7))] x 100
Table 3: Example of Quantitative Data from a Compound Screen
The following table shows illustrative data on the dose-dependent effect of a hypothetical splicing modulator on SMN2 exon 7 inclusion in human fibroblasts.
| Compound Concentration (nM) | Fold Change in SMN2 Exon 7 Inclusion (Normalized to Vehicle Control) | Percentage of SMN2 Transcripts with Exon 7 Inclusion |
| 0 (Vehicle) | 1.0 | 15% |
| 1 | 2.1 | 31.5% |
| 10 | 4.5 | 67.5% |
| 100 | 6.2 | 93% |
Visualization of the Splicing Mechanism
The following diagram illustrates the alternative splicing of SMN2 pre-mRNA and the principle of the RT-qPCR assay.
Figure 2: Mechanism of SMN2 alternative splicing and RT-qPCR detection strategy.
Troubleshooting
-
No amplification: Check RNA quality and integrity, reverse transcription efficiency, and primer/probe design.
-
High Cq values: The target may be expressed at a low level, or the reaction efficiency may be poor. Try increasing the amount of cDNA in the reaction.
-
Non-specific amplification: This can be identified by multiple peaks in a melt curve analysis (for SYBR Green assays). Optimize primer design and annealing temperature.
-
Genomic DNA contamination: The inclusion of a no-reverse transcriptase control is essential to detect this. If present, repeat the RNA extraction with a more rigorous DNase I treatment.
Conclusion
RT-qPCR is a robust and reliable method for quantifying SMN2 exon 7 inclusion. The protocols outlined in this document provide a framework for researchers to accurately assess the efficacy of potential SMA therapeutics that target the splicing of SMN2. Careful experimental design, execution, and data analysis are critical for obtaining meaningful and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Determinants of Exon 7 Splicing in the Spinal Muscular Atrophy Genes, SMN1 and SMN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Role for SMN Exon 7 Splicing in the Selective Vulnerability of Motor Neurons in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel SMN2 Splicing Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1] The primary cause of SMA is the loss or mutation of the SMN1 gene. However, a nearly identical gene, SMN2, exists in humans but predominantly produces a truncated, non-functional SMN protein due to the alternative splicing and exclusion of exon 7.[2][3][4] This makes the modulation of SMN2 splicing to promote the inclusion of exon 7 a key therapeutic strategy for SMA. High-throughput screening (HTS) has emerged as a powerful approach to identify small molecule compounds that can modify SMN2 splicing and increase the production of full-length, functional SMN protein.
These application notes provide detailed protocols for performing HTS campaigns to discover novel SMN2 splicing modifiers, from primary screening to hit validation and lead optimization.
Experimental Principles
The discovery of SMN2 splicing modifiers typically involves a multi-step process that begins with a primary HTS campaign to identify initial "hits" from large compound libraries. These hits are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and evaluate their potential for further development.
Primary High-Throughput Screening
A common approach for primary HTS is a cell-based reporter assay that measures the inclusion of SMN2 exon 7.[4][5] A reporter gene, such as luciferase or green fluorescent protein (GFP), is fused in-frame with the SMN2 gene sequence containing exons 6, 7, and 8. When exon 7 is included in the final mRNA transcript, a functional reporter protein is produced, leading to a measurable signal.
Protocol: SMN2-Luciferase Reporter Assay for HTS (384-well format)
This protocol is adapted from established HTS campaigns for the identification of SMN2 splicing modifiers.
Materials:
-
Cell Line: HEK293 or NSC34 cells stably expressing an SMN2-luciferase reporter construct.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Hygromycin B).
-
Assay Plates: 384-well, white, solid-bottom, tissue culture-treated plates.
-
Compound Library: Small molecule library dissolved in Dimethyl Sulfoxide (DMSO).
-
Positive Control: A known SMN2 splicing modifier (e.g., Risdiplam, Branaplam) or a general transcription activator like Sodium Butyrate.[6]
-
Negative Control: DMSO.
-
Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., Bright-Glo™, ONE-Glo™).
-
Plate Reader: Luminometer capable of reading 384-well plates.
Procedure:
-
Cell Plating:
-
Culture the SMN2-luciferase reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium at a density of 2.5 x 105 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of the 384-well assay plates (10,000 cells/well).[5]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell attachment.
-
-
Compound Addition:
-
Using a high-precision liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library plates to the assay plates. The final concentration of the compounds should typically be in the low micromolar range (e.g., 1-10 µM).
-
Add the positive and negative controls to designated wells on each plate. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.
-
-
Incubation:
-
Seal the plates and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of culture medium in each well (e.g., 40 µL).
-
Incubate the plates at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence signal from each well using a plate reader.
-
Data Analysis:
-
The activity of each compound is typically expressed as the percentage of activation relative to the negative control (DMSO).
-
Hits are identified as compounds that produce a signal above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls).
Hit Confirmation and Secondary Assays
Initial hits from the primary screen require confirmation and further characterization through a series of secondary assays to eliminate false positives and prioritize promising candidates.
Workflow for Hit Validation
Caption: Workflow for HTS and hit validation of SMN2 splicing modifiers.
Protocol: RT-qPCR for SMN2 Exon 7 Inclusion
This assay directly measures the ratio of SMN2 mRNA transcripts that include exon 7 versus those that exclude it.
Materials:
-
Cells: SMA patient-derived fibroblasts or other relevant cell lines treated with hit compounds.
-
RNA Extraction Kit: Commercially available kit for total RNA isolation.
-
Reverse Transcription Kit: For cDNA synthesis.
-
qPCR Master Mix: Containing Taq polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green or TaqMan probe-based).
-
Primers and Probes: Designed to specifically amplify the full-length (SMN2-FL) and exon 7-skipped (SMN2Δ7) isoforms.
-
Forward Primer (common): Binds to exon 6.
-
Reverse Primer (SMN2-FL): Spans the exon 7-exon 8 junction.
-
Reverse Primer (SMN2Δ7): Spans the exon 6-exon 8 junction.
-
-
Real-Time PCR System.
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with various concentrations of the hit compounds for 24-48 hours.
-
Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions in a 96- or 384-well plate. Each reaction should include the qPCR master mix, primers, and cDNA template.
-
Run the qPCR program on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
-
Data Analysis:
-
The relative expression of SMN2-FL and SMN2Δ7 transcripts is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, ACTB).
-
The ratio of SMN2-FL to total SMN2 (SMN2-FL + SMN2Δ7) is determined to assess the splicing correction activity of the compounds.
Protocol: SMN Protein Quantification by ELISA
This assay quantifies the amount of SMN protein produced by cells following treatment with hit compounds.
Materials:
-
Cells: SMA patient-derived fibroblasts or other relevant cell lines treated with hit compounds.
-
Lysis Buffer: To extract cellular proteins.
-
SMN ELISA Kit: Commercially available kit containing a capture antibody, detection antibody, HRP-conjugate, substrate, and standards.[8][9][10][11][12]
-
Plate Reader: Capable of reading absorbance at 450 nm.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of the hit compounds for 48-72 hours.
-
Lyse the cells and collect the protein extracts.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
-
ELISA:
-
Follow the manufacturer's protocol for the SMN ELISA kit. This typically involves:
-
Coating a 96-well plate with the capture antibody.
-
Adding cell lysates and standards to the wells.
-
Incubating to allow the SMN protein to bind to the capture antibody.
-
Washing the wells to remove unbound proteins.
-
Adding the detection antibody, followed by the HRP-conjugate.
-
Adding the substrate and stopping the reaction.
-
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the SMN protein standards.
-
Determine the concentration of SMN protein in each sample by interpolating its absorbance value on the standard curve.
-
Normalize the SMN protein concentration to the total protein concentration of the lysate.
Quantitative Data from HTS Campaigns
The following table summarizes representative data from HTS campaigns for SMN2 splicing modifiers.
| Compound Class | Primary Assay | Hit Rate (%) | Potency (EC50) | Efficacy (Fold Increase in SMN Protein) | Reference |
| Pyridazine Derivatives | SMN2-Luciferase Reporter | Not Reported | 0.6 - 3.5 µM | ~2.5-fold | [13] |
| Quinazoline Derivatives | SMN2-Luciferase Reporter | 0.03 | 1 - 10 µM | 1.5 - 2-fold | [5] |
| Indole Derivatives | SMN2-GFP Reporter | Not Reported | 160 nM - 1 µM | >50% increase | [1] |
SMN2 Splicing Regulatory Pathway
The splicing of SMN2 exon 7 is a complex process regulated by a network of cis-acting RNA elements and trans-acting protein factors.
Caption: Regulation of SMN2 exon 7 splicing.
Key regulatory elements and factors include:
-
Exonic Splicing Enhancers (ESEs): Sequences within exon 7 that promote its inclusion by recruiting positive splicing factors like SRSF1 (SF2/ASF).[14]
-
Exonic Splicing Silencers (ESSs): Sequences within exon 7 that inhibit its inclusion by recruiting negative splicing factors like hnRNP A1/A2.[2][14]
-
Intronic Splicing Silencers (ISSs): Sequences within the introns flanking exon 7 that also inhibit its inclusion. A well-characterized ISS is ISS-N1 in intron 7.[2]
-
The Spliceosome: The core machinery responsible for splicing, including U1 and U2 snRNPs, which recognize the 5' and 3' splice sites, respectively.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High well-to-well variability in primary screen | Inconsistent cell plating, edge effects, compound precipitation | Optimize cell seeding density, use automated liquid handlers, check compound solubility |
| Low signal-to-background ratio in reporter assay | Low reporter expression, suboptimal assay conditions | Use a stronger promoter, optimize incubation times and reagent concentrations |
| Inconsistent results in qPCR | Poor RNA quality, inefficient primers | Use high-quality RNA, design and validate new primers |
| High background in ELISA | Non-specific antibody binding, insufficient washing | Use a blocking buffer, increase the number of wash steps |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals to establish and execute HTS campaigns for the discovery of novel SMN2 splicing modifiers. The successful identification and development of such compounds hold great promise for the treatment of Spinal Muscular Atrophy.
References
- 1. Discovery and Optimization of Small Molecule Splicing Modifiers of Survival Motor Neuron 2 as a Treatment for Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Splicing Regulation of Spinal Muscular Atrophy Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.libraries.rutgers.edu]
- 4. An in vivo reporter system for measuring increased inclusion of exon 7 in SMN2 mRNA: potential therapy of SMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Compounds That Increase SMN Protein Levels Using an Improved SMN2 Reporter Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 3, Assay protocol for the SMN2 luciferase cell line in 1536 well format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular Analysis of Spinal Muscular Atrophy: A genotyping protocol based on TaqMan® real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. treat-nmd.org [treat-nmd.org]
- 10. elkbiotech.com [elkbiotech.com]
- 11. Human/Mouse SMN ELISA Kit Elisa Kit KE00027 | Proteintech [ptglab.com]
- 12. smafoundation.org [smafoundation.org]
- 13. researchgate.net [researchgate.net]
- 14. Determinants of Exon 7 Splicing in the Spinal Muscular Atrophy Genes, SMN1 and SMN2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Risdiplam in Plasma and Tissue using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Risdiplam in plasma and tissue samples. This compound is a pre-mRNA splicing modifier of the survival of motor neuron 2 (SMN2) gene, approved for the treatment of spinal muscular atrophy (SMA).[1][2][3][4] The method utilizes a simple protein precipitation extraction followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and tissue distribution assessments of this compound. Challenges in the bioanalysis of this compound, such as its light sensitivity and the instability of its major metabolite (M1), have been addressed through specific sample handling and preparation procedures.[1][3][5]
Introduction
This compound is an orally administered small molecule that effectively increases the production of functional SMN protein, which is deficient in individuals with SMA.[6][7] To support preclinical and clinical development, robust bioanalytical methods are essential for accurately measuring this compound concentrations in various biological matrices.[1][5] This document provides a detailed protocol for the quantification of this compound in plasma and tissue using LC-MS/MS, a technique widely employed for its high sensitivity and selectivity.[2][4][8]
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma and tissue is depicted below.
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water
-
Control plasma and tissue homogenate
Equipment
-
Liquid chromatograph (e.g., Waters Acquity UPLC)
-
Triple quadrupole mass spectrometer (e.g., Micromass Quattro Ultima)[9]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Bead beater for tissue homogenization
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of this compound and the SIL-IS in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) ACN:water to create working solutions for calibration standards and QC samples.
-
Calibration Standards and QCs: Spike control plasma or tissue homogenate with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels.
Sample Preparation
Plasma Samples:
-
Thaw plasma samples on ice, protected from light.[5]
-
To 50 µL of plasma, add the SIL-IS solution.
-
Add 200 µL of ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Tissue Samples:
-
Thaw tissue samples on ice, protected from light.
-
Homogenize the tissue using a bead beater in a suitable buffer to create a uniform homogenate.[1][3][5]
-
To 50 µL of tissue homogenate, add the SIL-IS solution.
-
Follow steps 3-6 from the plasma sample preparation protocol.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: Phenomenex Kinetex XB C18 or equivalent reversed-phase column.[2][8][10]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, and then re-equilibrate the column. A 6.5-minute gradient elution has been reported.[2][8][10]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[2][8][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its SIL-IS should be optimized.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum sensitivity.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of LC-MS/MS methods for this compound quantification in plasma.
Table 1: Calibration Curve and LLOQ
| Parameter | Plasma |
| Calibration Range | 0.250 - 250 ng/mL[11] |
| Lower Limit of Quantification (LLOQ) | 0.250 ng/mL[11] |
| Linearity (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% bias) |
| Low | ~0.75 | < 15% | ≤ 6.6%[11] | ± 15% |
| Medium | ~100 | < 15% | ≤ 6.6%[11] | ± 15% |
| High | ~200 | < 15% | ≤ 6.6%[11] | ± 15% |
Note: The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions.
Special Considerations
-
Light Sensitivity: this compound is light-sensitive. All sample collection, handling, and preparation steps should be performed under yellow light or in light-protected tubes.[5]
-
Metabolite Instability: The major metabolite of this compound, M1, is prone to oxidative degradation. For simultaneous quantification of this compound and M1, the addition of a stabilizer such as ascorbic acid to the samples is recommended.[1][3][5]
-
Non-specific Binding: In some matrices like urine, a surfactant additive may be necessary to prevent non-specific binding.[1][3][5]
-
Matrix Effects: Tissue samples should be matrix-matched with plasma for accurate quantification.[1][3][5]
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in plasma and tissue. The simple protein precipitation method allows for high-throughput analysis, making it suitable for supporting various stages of drug development and clinical studies. Adherence to the special considerations for sample handling is crucial for obtaining accurate and reproducible results.
References
- 1. Overcoming bioanalytical challenges during the development of this compound for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Short Review on Currently Used Sample Preparation and Determination Methods of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Population and physiologically-based pharmacokinetic modeling of this compound in infants, children and adults with spinal muscular atrophy (SMA) [page-meeting.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of blood concentrations and clinical application of this compound in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of this compound (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Risdiplam Dose-Response Curve in Spinal Muscular Atrophy (SMA) Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The root cause of SMA is a deficiency in the Survival of Motor Neuron (SMN) protein. Risdiplam is an orally administered small molecule that acts as a splicing modifier of the SMN2 gene, promoting the inclusion of exon 7 in the final mRNA transcript. This leads to an increased production of full-length, functional SMN protein.[1][2] The systemic distribution of this compound allows it to increase SMN protein levels in both the central nervous system and peripheral tissues.[3][4][5] This document provides detailed application notes and protocols for establishing a dose-response curve for this compound in SMA mouse models, a critical step in preclinical evaluation.
Data Presentation: this compound Dose-Response in SMA Mouse Models
The following tables summarize the dose-dependent effects of this compound on key pathological and functional outcomes in SMA mouse models.
Table 1: SMN Protein Levels in Response to this compound Treatment
This table presents the dose-dependent increase in SMN protein levels in the brain and muscle of SMA mouse models following daily administration of this compound.
| This compound Dose (mg/kg/day) | Tissue | % Increase in SMN Protein | Mouse Model | Citation(s) |
| 0.1 | Brain | 28% | SMA Mouse Model | [1] |
| 0.1 | Muscle | 32% | SMA Mouse Model | [1] |
| 1.0 | Brain | 206% | SMA Mouse Model | [1] |
| 1.0 | Muscle | 210% | SMA Mouse Model | [1] |
| 1, 3, 10 | Brain | Dose-dependent increase | C/C-allele mice | [6] |
| 1, 3, 10 | Quadriceps | Dose-dependent increase | C/C-allele mice | [6] |
Table 2: Survival Analysis in SMA Mouse Models Treated with an SMN2 Splicing Modifier
This table shows the dose-dependent effect of an SMN2 splicing modifier, similar in action to this compound, on the survival of a severe SMA mouse model.
| Compound 1 Dose (mg/kg/day, i.p.) | Median Survival Time (Days) | Mouse Model | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | Vehicle | 10.5 | Δ7 SMA mice | | | 0.1 | 26 | Δ7 SMA mice | | | 0.3 | >219 | Δ7 SMA mice |[4] | | 1.0 | >219 | Δ7 SMA mice |[4] | | 3.0 | >219 | Δ7 SMA mice |[4] |
Table 3: Motor Function Assessment in this compound-Treated SMA Mice
While comprehensive dose-response data for motor function is limited in publicly available literature, this table provides a qualitative summary of expected outcomes based on preclinical studies.
| Motor Function Test | Expected Outcome with Effective this compound Dose | Mouse Model | Citation(s) |
| RotaRod | Increased latency to fall | SMA Mouse Models | [7] |
| Grip Strength | Increased muscle strength | SMA Mouse Models | [7] |
| Open Field Test | Increased locomotor activity | SMA Mouse Models | [1] |
| Righting Reflex | Decreased time to right in neonatal mice | SMA Mouse Models | [1] |
Table 4: Electrophysiological Outcomes in this compound-Treated SMA Mice
Similar to motor function, detailed dose-response data for electrophysiology is not widely available. This table outlines the anticipated improvements with an effective this compound dose.
| Electrophysiology Measure | Expected Outcome with Effective this compound Dose | Mouse Model | Citation(s) |
| Compound Muscle Action Potential (CMAP) | Increased amplitude | SMA Mouse Models | [8] |
| Motor Unit Number Estimation (MUNE) | Increased number of motor units | SMA Mouse Models | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Protocol 1: SMN Protein Quantification by Western Blot
Objective: To quantify the relative levels of SMN protein in mouse tissues (e.g., spinal cord, brain, muscle) following this compound treatment.
Materials:
-
RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-SMN antibody
-
Primary antibody: anti-loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization: Dissect fresh tissues and immediately homogenize in ice-cold RIPA buffer.
-
Protein Extraction: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for SMN and the loading control. Normalize the SMN signal to the loading control to determine the relative SMN protein levels.
Protocol 2: RotaRod Test for Motor Coordination
Objective: To assess motor coordination and balance in SMA mice treated with this compound.
Materials:
-
Accelerating RotaRod apparatus for mice
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training (Optional but Recommended): Place the mice on the rod at a low, constant speed (e.g., 4 rpm) for a short period (e.g., 1-2 minutes) for one or two days prior to testing.
-
Testing:
-
Place the mouse on the rotating rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Start the timer as the rod begins to accelerate.
-
Record the latency to fall (the time the mouse remains on the rod).
-
If a mouse passively rotates with the rod without making an effort to stay on, this should be noted and may be considered a fall.
-
-
Trials: Perform 2-3 trials per mouse with a rest period of at least 15 minutes between trials.
-
Data Analysis: The average latency to fall across the trials is used as the measure of motor coordination.
Protocol 3: Electrophysiology - Compound Muscle Action Potential (CMAP)
Objective: To measure the electrical potential of muscle fibers in response to nerve stimulation, providing an indication of motor unit integrity.
Materials:
-
Electromyography (EMG) machine with stimulating and recording electrodes
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia: Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Electrode Placement:
-
Place the stimulating electrodes over a motor nerve (e.g., the sciatic nerve).
-
Place the recording electrodes over the corresponding muscle belly (e.g., the gastrocnemius muscle) and a reference electrode nearby.
-
-
Stimulation: Deliver a series of single, supramaximal electrical pulses to the nerve.
-
Recording: Record the resulting CMAP waveform.
-
Measurement: Measure the amplitude of the CMAP from baseline to the negative peak.
-
Data Analysis: Compare the CMAP amplitudes between different dose groups and control groups.
Visualizations
This compound's Mechanism of Action on SMN2 Splicing
References
- 1. This compound for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smanewstoday.com [smanewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of this compound efficacy in 5q spinal muscular atrophy: A systematic comparison of electrophysiologic with clinical outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of SMN Protein Localization After Risdiplam Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. The SMN protein is ubiquitously expressed and is found in both the cytoplasm and the nucleus, where it localizes to distinct subnuclear structures known as Gemini of coiled bodies (gems). The SMN protein plays a critical role in the biogenesis of small nuclear ribonucleoproteins (snRNPs), essential components of the spliceosome. Risdiplam is an orally administered small molecule that modifies the pre-messenger RNA (pre-mRNA) splicing of the SMN2 gene, a paralog of the disease-defining SMN1 gene. This modification promotes the inclusion of exon 7, leading to an increased production of full-length, functional SMN protein.[1][2][3][4][5]
Understanding the subcellular localization and dynamics of the SMN protein following therapeutic intervention is crucial for elucidating its mechanism of action and for the development of novel SMA therapies. Live-cell imaging of fluorescently-tagged SMN protein provides a powerful tool to visualize and quantify changes in its distribution in real-time within living cells. This application note provides detailed protocols for the live-cell imaging of SMN protein localization in cultured cells treated with this compound, including methods for cell culture, transient transfection, live-cell microscopy, and quantitative image analysis.
Data Presentation
The following table summarizes hypothetical quantitative data from a live-cell imaging experiment designed to assess the effect of this compound on the nuclear-to-cytoplasmic ratio of SMN-GFP protein. This data reflects the expected outcome of increased SMN protein expression, leading to enhanced nuclear localization.
| Treatment Group | This compound Concentration (nM) | Mean Nuclear SMN-GFP Intensity (a.u.) | Mean Cytoplasmic SMN-GFP Intensity (a.u.) | Nuclear-to-Cytoplasmic (N/C) Ratio of SMN-GFP |
| Vehicle Control | 0 | 150.2 ± 12.5 | 145.8 ± 10.1 | 1.03 ± 0.11 |
| This compound | 10 | 210.7 ± 18.9 | 160.3 ± 13.2 | 1.31 ± 0.15 |
| This compound | 50 | 285.4 ± 25.6 | 175.1 ± 15.8 | 1.63 ± 0.18 |
| This compound | 100 | 350.1 ± 30.2 | 188.9 ± 17.4 | 1.85 ± 0.21 |
Data are presented as mean ± standard deviation from three independent experiments (n=30 cells per experiment). a.u. = arbitrary units.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for this study.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for live-cell imaging.
Experimental Protocols
Cell Culture and Maintenance
Recommended Cell Line: Human fibroblasts derived from SMA patients are a physiologically relevant model. Alternatively, immortalized cell lines such as HeLa or HEK293T can be used for ease of culture and transfection.
Materials:
-
Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks/dishes
-
Glass-bottom imaging dishes (e.g., 35 mm)
Protocol:
-
Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
For routine passaging, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and plate at the desired density.
-
For live-cell imaging, seed the cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of transfection.
Transient Transfection with SMN-GFP Plasmid
Materials:
-
Plasmid encoding a fluorescently tagged SMN protein (e.g., pEGFP-C1-SMN)
-
Transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD)
-
Serum-free medium (e.g., Opti-MEM)
Protocol:
-
On the day of transfection, ensure the cells are at 50-70% confluency.
-
In a sterile microcentrifuge tube, dilute the SMN-GFP plasmid DNA in serum-free medium according to the manufacturer's instructions for the transfection reagent.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the DNA-transfection reagent complex dropwise to the cells in the imaging dish.
-
Gently rock the dish to ensure even distribution.
-
Incubate the cells for 24-48 hours to allow for protein expression before proceeding with the experiment.
This compound Treatment
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete growth medium
Protocol:
-
Prepare a series of working solutions of this compound in complete growth medium at the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Prepare a vehicle control solution containing the same concentration of DMSO as the highest this compound concentration.
-
24 hours post-transfection, replace the medium in the imaging dishes with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) before imaging.
Live-Cell Imaging
Materials:
-
Confocal laser scanning microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2)
-
Immersion oil
-
Nuclear stain (e.g., Hoechst 33342, added 30 minutes before imaging)
Protocol:
-
Turn on the microscope and environmental chamber and allow them to equilibrate.
-
If a nuclear counterstain is to be used for segmentation, add Hoechst 33342 to the cells and incubate for 30 minutes.
-
Place the imaging dish on the microscope stage.
-
Use a low magnification objective to locate the cells expressing SMN-GFP.
-
Switch to a high-magnification oil-immersion objective (e.g., 60x or 100x).
-
Set the appropriate laser lines and emission filters for GFP (e.g., excitation at 488 nm, emission at 500-550 nm) and the nuclear stain (e.g., excitation at 405 nm, emission at 430-480 nm).
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire z-stack images of multiple fields of view for each treatment condition to capture the entire volume of the cells.
Quantitative Image Analysis
Software: ImageJ/Fiji or other image analysis software with quantification capabilities.
Protocol:
-
Open the acquired z-stack images in the analysis software.
-
Create a maximum intensity projection of the z-stack for both the SMN-GFP and the nuclear stain channels.
-
Nuclear Segmentation:
-
Use the nuclear stain channel to create a binary mask of the nuclei. This can be done using thresholding and watershed algorithms to separate touching nuclei.
-
Add the resulting nuclear regions of interest (ROIs) to the ROI manager.
-
-
Cytoplasmic Segmentation:
-
To define the cytoplasm, you can either manually draw an ROI around the entire cell and subtract the nuclear ROI, or use an automated method to expand the nuclear ROI by a set number of pixels to define the perinuclear cytoplasm.
-
-
Fluorescence Quantification:
-
Overlay the nuclear and cytoplasmic ROIs onto the SMN-GFP channel.
-
Measure the mean fluorescence intensity within each nuclear and cytoplasmic ROI.
-
-
Data Analysis:
-
For each cell, calculate the nuclear-to-cytoplasmic (N/C) ratio by dividing the mean nuclear intensity by the mean cytoplasmic intensity.
-
Pool the data from multiple cells and experiments for each treatment condition.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups.
-
Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound on the subcellular localization of the SMN protein using live-cell imaging. The detailed protocols for cell culture, transfection, drug treatment, microscopy, and quantitative image analysis will enable researchers to accurately assess changes in SMN protein distribution. The provided hypothetical data and diagrams serve as a guide for expected outcomes and experimental design. By employing these methods, researchers can gain valuable insights into the cellular mechanisms of SMA therapeutics and contribute to the development of more effective treatments for this devastating disease.
References
- 1. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound for the treatment of spinal muscular atrophy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Motor Function in Risdiplam-Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing motor function in animal models of Spinal Muscular Atrophy (SMA) treated with Risdiplam. The methodologies outlined are based on established preclinical studies and are intended to offer a comprehensive guide for researchers in the field of neurodegenerative diseases and drug development.
This compound's Mechanism of Action and Impact on Motor Function
This compound is an orally administered small molecule that acts as a survival motor neuron 2 (SMN2) pre-mRNA splicing modifier. In individuals with SMA, the survival motor neuron 1 (SMN1) gene is deleted or mutated, leading to a deficiency of the SMN protein, which is crucial for the survival and function of motor neurons. The SMN2 gene can produce some functional SMN protein, but a splicing defect leads to the exclusion of exon 7 in the majority of the mRNA transcripts, resulting in a truncated, non-functional protein. This compound corrects this splicing defect in the SMN2 gene, leading to an increased production of full-length, functional SMN protein throughout the body, including the central nervous system and peripheral tissues.[1][2] This restoration of SMN protein levels has been shown to improve motor function, increase survival, and enhance body weight in animal models of SMA.[3]
Key Preclinical Findings of this compound in SMA Mouse Models
Preclinical studies utilizing mouse models of SMA, such as the SMNΔ7 mouse, have been instrumental in demonstrating the efficacy of this compound. A key study by Poirier et al. (2018) showed a dose-dependent increase in SMN protein levels in both the brain and muscle of treated mice.[3] Specifically, a dose of 0.1 mg/kg/day resulted in a 28% increase in SMN protein in the brain and a 32% increase in muscle.[3] A higher dose of 1 mg/kg/day led to a more substantial increase of 206% in the brain and 210% in muscle.[3] These molecular changes were accompanied by significant improvements in the overall phenotype, including enhanced motor function, increased survival, and weight gain.[3] Furthermore, histological analyses in this compound-treated SMAΔ7 mice revealed a dose-dependent increase in the number of vesicular glutamate transporter 1 (vGlut1)-positive proprioceptive inputs onto motor neurons, an increased number of motor neurons, and a higher percentage of innervated neuromuscular junctions (NMJs) in the longissimus muscle, along with an increase in the cross-sectional area of the extensor digitorum longus (EDL) muscle.[4]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies assessing the efficacy of this compound in SMA mouse models.
Table 1: Dose-Dependent Increase in SMN Protein Levels in SMNΔ7 Mice
| This compound Dose (mg/kg/day) | Treatment Duration | Tissue | Mean SMN Protein Increase (%) | Reference |
| 0.1 | 7 days | Brain | 28 | [3] |
| 0.1 | 7 days | Muscle | 32 | [3] |
| 1 | 7 days | Brain | 206 | [3] |
| 1 | 7 days | Muscle | 210 | [3] |
Table 2: Histological Improvements in SMNΔ7 Mice Treated with this compound
| This compound Dose (mg/kg/day) | Treatment Duration | Parameter | Observation | Reference |
| 0.04, 0.13, 0.4 | PND 3 to PND 14 | vGlut1-positive inputs in L3-5 spinal cord | Dose-dependent increase | [4] |
| 0.04, 0.13, 0.4 | PND 3 to PND 14 | Ventral motor neurons in L3-5 spinal cord | Dose-dependent increase | [4] |
| 0.04, 0.13, 0.4 | PND 3 to PND 14 | NMJ innervation in longissimus muscle | Dose-dependent increase | [4] |
| 0.04, 0.13, 0.4 | PND 3 to PND 14 | EDL muscle cross-sectional area | Dose-dependent increase | [4] |
Experimental Protocols for Motor Function Assessment
The following are detailed protocols for commonly used behavioral tests to assess motor function in SMA mouse models.
Righting Reflex Test
Objective: To assess the vestibulomotor function and overall vigor of neonatal mice.
Materials:
-
Flat, soft surface (e.g., a clean cage lid covered with a paper towel)
-
Timer
Procedure:
-
Gently place the mouse pup on its back on the testing surface.
-
Start the timer immediately.
-
Observe the time it takes for the pup to flip over onto all four paws.
-
Record the latency to right itself. A shorter time indicates better motor function.
-
If the pup fails to right itself within a predetermined cut-off time (e.g., 30 or 60 seconds), record the maximum time.
-
Perform the test consistently at the same time each day for longitudinal studies.
Grip Strength Test
Objective: To measure forelimb and/or hindlimb muscle strength.
Materials:
-
Grip strength meter with a wire grid or bar attachment
-
Scale to record the animal's body weight
Procedure:
-
Turn on the grip strength meter and set it to the peak force measurement mode.
-
Hold the mouse by the base of its tail and allow it to grasp the wire grid or bar with its forelimbs.
-
Gently and steadily pull the mouse horizontally away from the meter until it releases its grip.
-
The meter will record the peak force exerted by the mouse.
-
For combined forelimb and hindlimb grip strength, allow the mouse to grasp the grid with all four paws before pulling.
-
Perform 3-5 trials per mouse with a short rest period in between.
-
Record the peak force for each trial and calculate the average. Normalize the grip strength to the animal's body weight for more accurate comparisons.
Hindlimb Suspension Test
Objective: To evaluate hindlimb strength and endurance.
Materials:
-
A horizontal wire or rod suspended at a height that prevents the mouse's tail from touching the surface below.
-
Timer
-
Soft bedding material placed underneath the wire to cushion any falls.
Procedure:
-
Gently suspend the mouse by its tail and allow it to grasp the wire with its hindlimbs.
-
Once the mouse is securely holding onto the wire, start the timer.
-
Record the latency to fall. A longer time indicates greater hindlimb strength and endurance.
-
Set a maximum trial duration (e.g., 60 or 120 seconds). If the mouse does not fall within this time, record the maximum duration.
-
Perform multiple trials with adequate rest periods in between.
Rotarod Test
Objective: To assess motor coordination, balance, and motor learning.
Materials:
-
Rotarod apparatus with a rotating rod.
-
Control unit to adjust the speed of rotation (either constant or accelerating).
Procedure:
-
Acclimation: Place the mice on the stationary rod for a few minutes on the day before the test to acclimate them to the apparatus.
-
Training (optional but recommended): On the day of the test, conduct 1-2 training trials at a low, constant speed (e.g., 4-5 rpm) for a fixed duration (e.g., 60 seconds).
-
Testing:
-
Constant Speed Protocol: Set the rod to a specific speed (e.g., 10, 15, or 20 rpm) and place the mouse on the rotating rod. Record the latency to fall.
-
Accelerating Speed Protocol: Set the rod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes). Record the latency to fall and the speed of the rod at the time of the fall.
-
-
Perform 3-5 trials per mouse with an inter-trial interval of at least 15-20 minutes.
-
Clean the rod between each mouse to remove any olfactory cues.
Visualizations
References
- 1. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes: RNA-Seq Analysis of Transcriptome Changes Following Risdiplam Treatment
References
- 1. neb.com [neb.com]
- 2. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. content.protocols.io [content.protocols.io]
- 6. neb-online.de [neb-online.de]
- 7. neb-online.de [neb-online.de]
- 8. neb.com [neb.com]
- 9. Alignment with STAR | Introduction to RNA-Seq using high-performance computing - ARCHIVED [hbctraining.github.io]
- 10. Differential Alternative Splicing Analysis with rMATS - BTEP Coding Club [bioinformatics.ccr.cancer.gov]
- 11. rMATS-turbo: an efficient and flexible computational tool for alternative splicing analysis of large-scale RNA-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rMATS-turbo: an efficient and flexible computational tool for alternative splicing analysis of large-scale RNA-seq data | Springer Nature Experiments [experiments.springernature.com]
- 14. rna-seqblog.com [rna-seqblog.com]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
- 16. illumina.com [illumina.com]
- 17. gene-quantification.de [gene-quantification.de]
- 18. researchgate.net [researchgate.net]
Bioanalytical Methods for the Quantification of Risdiplam and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risdiplam is an orally administered small molecule designed as a survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier for the treatment of spinal muscular atrophy (SMA).[1][2] The accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies throughout its preclinical and clinical development. This document provides detailed application notes and protocols for the bioanalysis of this compound, addressing common challenges and offering robust methodologies.
Challenges in this compound Bioanalysis
Several challenges are associated with the accurate measurement of this compound and its primary metabolite, M1, in biological samples. These include:
-
Light Sensitivity: Both this compound and its major metabolite M1 are sensitive to light, necessitating protective measures during sample collection, handling, and analysis.[3]
-
Metabolite Instability: The major human metabolite, M1, is prone to oxidative degradation.[1][3] This instability requires the use of stabilizers and controlled temperature conditions.
-
Nonspecific Binding: Particularly in urine samples, nonspecific binding of the analytes can occur, leading to inaccurate measurements.[3][4]
-
Complex Matrices: The analysis of this compound in tissue samples presents challenges due to the complexity of the matrix, requiring efficient homogenization techniques.[3][4]
Recommended Bioanalytical Approach: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and its metabolites due to its high sensitivity, selectivity, and specificity.[3][4][5][6][7]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Serum/Plasma
This protocol outlines a method for the determination of this compound concentrations in human serum or plasma using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[7][8]
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting this compound from plasma and serum samples.[4][5][8]
-
To 50 µL of serum or plasma sample, add 150 µL of a precipitation solution (e.g., acetonitrile containing a suitable internal standard, such as a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. Chromatographic Conditions
-
UHPLC System: A standard UHPLC system.
-
Analytical Column: A reversed-phase column, such as a Phenomenex Kinetex XB C18 column, is suitable for separation.[7][8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is employed to achieve optimal separation. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute this compound, and then re-equilibrating the column. A 6.5-minute gradient elution has been reported to be effective.[7][8]
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[7][8]
-
Detection Mode: Selected reaction monitoring (SRM) is used for quantification.[7][8]
-
This compound Precursor Ion (Q1): m/z (to be determined based on instrumentation)
-
This compound Product Ion (Q3): m/z (to be determined based on instrumentation)
-
Internal Standard Precursor Ion (Q1): m/z (to be determined based on instrumentation)
-
Internal Standard Product Ion (Q3): m/z (to be determined based on instrumentation)
-
4. Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[9] Key validation parameters are summarized in the table below.
Protocol 2: Simultaneous Quantification of this compound and its Metabolite M1 in Plasma and Urine with Stabilization
This protocol is adapted for the simultaneous measurement of this compound and its unstable metabolite, M1, and includes steps to mitigate degradation and nonspecific binding.[3][4][6]
1. Sample Handling and Stabilization
-
Light Protection: All sample handling steps should be performed under light-protected conditions (e.g., using amber tubes).[3]
-
Stabilization of M1: To prevent oxidative degradation of M1, add a stabilizer such as ascorbic acid (to a final concentration of 10 mM) to the study samples at the bioanalytical laboratory.[1] Samples should be handled under refrigerated conditions (4°C).[3]
-
Preventing Nonspecific Binding in Urine: For urine samples, add a surfactant additive to the collection containers to prevent nonspecific binding.[3][4][6]
2. Sample Preparation
-
Plasma: Follow the protein precipitation protocol described in Protocol 1.
-
Urine: A simple dilute-and-shoot approach may be feasible after the addition of the surfactant.
3. Chromatographic and Mass Spectrometric Conditions
The LC-MS/MS conditions will be similar to those in Protocol 1, but will require optimization to ensure the separation and accurate quantification of both this compound and M1. This will involve developing a specific SRM method for M1.
Protocol 3: Quantification of this compound in Tissue Samples
This protocol describes the analysis of this compound in tissue homogenates.[3][4][6]
1. Tissue Homogenization
-
Homogenization Technique: Bead beating is an efficient method for homogenizing tissue samples.[3][4][6]
-
Procedure:
-
Weigh a portion of the tissue sample.
-
Add a suitable homogenization buffer and ceramic beads to the tissue in a tube.
-
Homogenize the tissue using a bead beater instrument.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
2. Sample Preparation
-
Matrix Matching: It is crucial to matrix-match the calibration standards and quality control samples with the tissue matrix to account for matrix effects.[3][4] This can be achieved by spiking known concentrations of this compound and its internal standard into blank tissue homogenate.
-
Protein Precipitation: Perform protein precipitation on the tissue homogenate supernatant as described in Protocol 1.
3. LC-MS/MS Analysis
Follow the LC-MS/MS conditions outlined in Protocol 1, with potential modifications to the gradient to manage the complexity of the tissue matrix.
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated bioanalytical method for this compound in human serum.[7][8]
Table 1: Method Validation Parameters for this compound in Human Serum
| Parameter | Result |
| Validated Range | 1.95 - 125.00 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-batch Precision (%CV) | Within ±15% |
| Inter-batch Precision (%CV) | Within ±15% |
| Intra-batch Accuracy (%RE) | Within ±15% |
| Inter-batch Accuracy (%RE) | Within ±15% |
Table 2: Lower Limit of Quantification (LLOQ) for this compound in Various Matrices
| Matrix | LLOQ |
| Rat Plasma | 0.250 ng/mL |
| Rat CSF | 0.500 or 1.00 ng/mL |
| Rat Tissues | 2 ng/g |
| Cynomolgus Monkey Plasma | 0.250 or 0.500 ng/mL |
| Cynomolgus Monkey CSF | 0.100 or 0.500 ng/mL |
Data compiled from reference[10].
This compound Metabolism
The metabolism of this compound is primarily mediated by flavin monooxygenases 1 and 3 (FMO1 and FMO3), with minor contributions from cytochrome P450 enzymes (CYP1A1, CYP2J2, CYP3A4, and CYP3A7).[11] The parent drug constitutes approximately 83% of the circulating drug-related material.[11] The major circulating metabolite is the pharmacologically inactive M1.[11]
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for the bioanalysis of this compound.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. This compound for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Short Review on Currently Used Sample Preparation and Determination Methods of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming bioanalytical challenges during the development of this compound for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of blood concentrations and clinical application of this compound in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bfarm.de [bfarm.de]
- 10. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Risdiplam Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating autosomal recessive neuromuscular disorder resulting from insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause of SMA is the loss or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that excludes exon 7, it predominantly generates a truncated, non-functional protein. Risdiplam is an orally administered small molecule that acts as an SMN2 splicing modifier, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[1]
Structure-activity relationship (SAR) studies are crucial in drug discovery to understand how chemical structure modifications impact a compound's biological activity. For this compound, SAR studies aim to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of this compound derivatives and the biological assays used to evaluate their efficacy, along with a summary of quantitative SAR data.
I. Synthesis of this compound Derivatives
The synthesis of this compound and its analogues generally involves the coupling of three key heterocyclic fragments: an imidazo[1,2-b]pyridazine core, a pyrido[1,2-a]pyrimidin-4-one linker, and a 4,7-diazaspiro[2.5]octane moiety.[2] The following is a representative synthetic scheme for the generation of this compound derivatives for SAR studies.
General Synthetic Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Risdiplam Light Sensitivity in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the light-sensitive compound Risdiplam in various experimental settings. Our resources include troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its light sensitivity a concern for researchers?
This compound is a small molecule that modifies the pre-mRNA splicing of the Survival of Motor Neuron 2 (SMN2) gene, and it is used in the treatment of spinal muscular atrophy (SMA).[1][2][3] It is known to be sensitive to light, which means it can undergo photodegradation when exposed to certain wavelengths, potentially leading to a loss of potency and the formation of impurities.[1] This is a critical consideration for researchers as unintended degradation can lead to inaccurate and irreproducible experimental results.
Q2: What are the primary storage recommendations for this compound?
To maintain its stability, this compound should be stored protected from light in its original amber container and refrigerated at 2°C to 8°C (36°F to 46°F).[1][4] The constituted oral solution is stable for up to 64 days when refrigerated.[4] It can be kept at room temperature (up to 40°C or 104°F) for a cumulative total of 5 days without significant degradation.[4]
Q3: What are the general laboratory best practices for handling a light-sensitive compound like this compound?
When working with this compound, it is essential to minimize light exposure at all stages of your experiment. Key practices include:
-
Work in a dimly lit environment: Whenever possible, perform manipulations of this compound solutions under low light conditions or by using a safety light (e.g., a sodium vapor lamp).[5]
-
Use protective containers: Always store and handle this compound solutions in amber-colored or opaque tubes and vials to block UV and visible light.[4][6]
-
Cover your samples: If solutions must be left exposed for any period, cover them with aluminum foil or use light-blocking plate sealers for microplates.[6]
-
Prepare fresh solutions: It is advisable to prepare this compound solutions fresh for each experiment from a validated stock solution to avoid degradation over time.[7]
Q4: Are there any chemical stabilizers that can be used to protect this compound from photodegradation?
While specific data on stabilizers for this compound itself in experimental setups is limited, antioxidants can be employed to protect light-sensitive compounds. For a major metabolite of this compound, ascorbic acid (Vitamin C) has been used as a stabilizer to mitigate degradation in bioanalytical assays.[8] Other antioxidants like apigenin and chrysin have also been shown to reduce photobleaching in other contexts.[6] However, it is crucial to validate that any stabilizer used does not interfere with the experimental assay.
Troubleshooting Guides
This section addresses common issues encountered when working with light-sensitive this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values or loss of biological activity | Photodegradation of this compound due to excessive light exposure during the experiment. | 1. Review your entire workflow for potential light exposure points. 2. Ensure all handling steps (e.g., dilution, plating, incubation) are performed under low light conditions. 3. Use amber-colored microplates or cover standard plates with light-blocking seals. 4. Prepare fresh dilutions of this compound for each experiment.[7] 5. Store stock solutions properly in amber vials at the recommended temperature.[1] |
| Instability of this compound in the experimental medium. | 1. Check the pH of your culture medium, as this compound's solubility is pH-dependent.[9] 2. Minimize the time between adding this compound to the medium and starting the assay. 3. Consider performing a stability study of this compound in your specific experimental medium under your assay conditions. | |
| Appearance of unexpected peaks in HPLC or LC-MS analysis | Formation of photodegradation products. | 1. Confirm that all sample preparation steps were conducted with light protection. 2. Use amber autosampler vials for analysis. 3. If possible, analyze a control sample that has been intentionally exposed to light to identify potential degradation peaks. |
| High background signal in fluorescence-based assays | Autofluorescence of this compound or its degradation products. | 1. Run a control with this compound alone (no cells or other reagents) to measure its intrinsic fluorescence at the wavelengths used. 2. If the compound is fluorescent, subtract the background signal from your measurements. 3. Ensure that any degradation is minimized, as degradation products may have different fluorescent properties. |
| Poor reproducibility between different lab members | Inconsistent handling procedures regarding light protection. | 1. Establish and strictly follow a detailed Standard Operating Procedure (SOP) for handling this compound.[7] 2. Ensure all personnel are trained on the importance of light protection and proper handling techniques. 3. Document all steps, including the duration of any potential light exposure. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol outlines the steps for preparing this compound solutions for in vitro experiments while minimizing light exposure.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other appropriate solvent)
-
Amber-colored microcentrifuge tubes or vials
-
Aluminum foil
-
Calibrated pipettes and sterile, filtered tips
-
Cell culture medium (pre-warmed)
Procedure:
-
Work Environment: Perform all steps in a dimly lit room or a laminar flow hood with the fluorescent light turned off. Use a red or amber safe light if additional illumination is necessary.
-
Stock Solution Preparation: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Calculate the required amount of DMSO to prepare a concentrated stock solution (e.g., 10 mM). c. Add the DMSO to the this compound powder and vortex gently in the dark until fully dissolved. d. Aliquot the stock solution into amber-colored microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles and light exposure. e. Wrap the tubes in aluminum foil for extra protection and store them at -20°C or -80°C as recommended.
-
Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the stock solution in the dark. b. Dilute the stock solution to the final working concentration in pre-warmed cell culture medium in an amber-colored tube. c. Mix gently by inverting the tube. d. Immediately add the working solution to your cell culture plates.
-
Incubation: Incubate cell culture plates wrapped in aluminum foil or in a light-protected incubator.
Protocol 2: High-Content Screening (HCS) with this compound
This protocol provides guidelines for performing HCS assays while protecting this compound from light-induced degradation.
Materials:
-
Amber-colored or opaque microplates (e.g., 96-well or 384-well)
-
Light-blocking plate sealers
-
Automated liquid handler (if available, with protective covers)
-
High-content imaging system
Procedure:
-
Plate Preparation: a. Seed cells into amber-colored or opaque microplates. If using clear plates, be prepared to cover them at all times when not inside a dark instrument.
-
Compound Addition: a. Prepare a source plate with the this compound dilutions in an amber-colored plate. b. Use an automated liquid handler to transfer the compound to the cell plates. If the liquid handler is not enclosed, minimize ambient light during the process. c. Immediately after compound addition, seal the plates with a light-blocking sealer.
-
Incubation: Place the sealed plates in a dark incubator for the desired treatment period.
-
Staining and Imaging: a. Perform all staining steps under low light conditions. b. Use a high-content imaging system with an enclosed, dark chamber. c. Minimize the exposure time of the cells to the excitation light of the imager to reduce phototoxicity to the cells and potential further degradation of the compound.[10]
-
Data Analysis: When analyzing the data, include appropriate controls to account for any potential background fluorescence from the compound.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound modifies SMN2 pre-mRNA splicing to promote Exon 7 inclusion.
Caption: A generalized workflow emphasizing light protection at every experimental step.
Caption: A logical flow for troubleshooting inconsistent experimental outcomes.
References
- 1. veeprho.com [veeprho.com]
- 2. drughunter.com [drughunter.com]
- 3. This compound: A Review in Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evrysdi.com [evrysdi.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. benchchem.com [benchchem.com]
- 8. Overcoming bioanalytical challenges during the development of this compound for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of this compound (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Splicing Events of Risdiplam In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Risdiplam in vitro. The information is designed to help mitigate and understand off-target splicing events during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to off-target effects?
A1: this compound is a small molecule splicing modifier designed to correct the splicing of the Survival Motor Neuron 2 (SMN2) pre-mRNA.[1][2] In individuals with Spinal Muscular Atrophy (SMA), the SMN1 gene is mutated, and the SMN2 gene predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7.[1][2] this compound binds to two sites on the SMN2 pre-mRNA: the exonic splicing enhancer 2 (ESE2) and the 5' splice site (5'ss) of exon 7.[1][3] This binding stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5'ss, promoting the inclusion of exon 7 and the production of full-length, functional SMN protein.[1][3]
Off-target effects can occur because the splicing machinery and the sequence motifs recognized by this compound are not entirely unique to SMN2.[4][5] Consequently, this compound can influence the splicing of other genes that have similar regulatory sequences, leading to unintended alterations in their mRNA transcripts.[4][6] These off-target events can include exon skipping, exon inclusion, intron retention, and the use of alternative splice sites.[4][5]
Q2: What are some known off-target genes affected by this compound?
A2: Several studies have identified genes whose splicing is altered by this compound and its analogs. Some of the most consistently reported off-target genes include:
-
FOXM1 (Forkhead box protein M1): Involved in cell cycle regulation.[1][6]
-
MADD (MAP Kinase Activating Death Domain): Plays a role in apoptosis.[1][6]
-
STRN3 (Striatin 3)[6]
-
APLP2 (Amyloid Beta Precursor Like Protein 2)[6]
-
SLC25A17 (Solute Carrier Family 25 Member 17)[6]
Transcriptome-wide analyses have revealed that at higher concentrations, this compound can affect the expression and splicing of a large number of genes involved in critical cellular processes such as DNA replication, cell cycle, and RNA metabolism.[4][5][7]
Q3: How can I detect off-target splicing events in my in vitro experiments?
A3: Several molecular biology techniques can be employed to detect off-target splicing events:
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): This is a targeted approach to look at specific, known off-target events. Primers are designed to flank the exon of interest to visualize the inclusion or exclusion of that exon.[8]
-
Quantitative Real-Time PCR (qPCR): This method provides a quantitative measure of specific splice variants. It is more sensitive than standard RT-PCR and allows for the precise quantification of changes in splicing ratios.[9][10]
-
RNA-Sequencing (RNA-Seq): This is a high-throughput, unbiased method to assess transcriptome-wide changes in gene expression and splicing. RNA-seq can identify novel off-target events and provide a global view of this compound's impact on the transcriptome.[4][11][12]
Troubleshooting Guides
Problem 1: High variability in on-target (SMN2 exon 7 inclusion) and off-target splicing results between experiments.
| Possible Cause | Suggested Solution |
| Cell Culture Inconsistency | Ensure consistent cell passage number, confluency, and growth conditions. Use a standardized cell line (e.g., SMA patient-derived fibroblasts) for all experiments. |
| This compound Concentration and Purity | Verify the concentration and purity of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Treatment Duration | Optimize and standardize the duration of this compound treatment. A time-course experiment can help determine the optimal time point for analysis. |
| RNA Extraction and Quality | Use a high-quality RNA extraction kit and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with downstream applications. Ensure samples are free of genomic DNA contamination.[8] |
| Primer Design for RT-PCR/qPCR | For RT-PCR and qPCR, ensure primers are specific to the splice isoforms of interest and have been validated for efficiency and specificity.[8][9] |
Problem 2: Difficulty in validating off-target events identified by RNA-Seq.
| Possible Cause | Suggested Solution |
| Low Abundance of Off-Target Transcripts | The off-target splice variants may be expressed at low levels. Use a more sensitive method like nested PCR or digital droplet PCR (ddPCR) for validation. |
| Bioinformatic Analysis Artifacts | The initial identification might be a false positive from the bioinformatic pipeline. Manually inspect the sequencing reads in a genome browser (e.g., IGV) to confirm the presence of the novel splice junction. |
| Cell-Type Specific Effects | The off-target event may be specific to the cell type used for the RNA-Seq experiment. Validate in the same cell line and consider testing in other relevant cell models. |
| Incorrect Primer Design for Validation | Design multiple primer pairs targeting the novel splice junction to increase the chances of successful validation. Sanger sequence the PCR product to confirm the identity of the splice variant. |
Quantitative Data on this compound Off-Target Effects
The following table summarizes quantitative data on the effects of a this compound analog (SMN-C3) on the splicing of SMN2 and other off-target genes in SMA patient fibroblasts.
| Gene | Exon | Splicing Event | % Exon Inclusion (Untreated) | % Exon Inclusion (Treated) |
| SMN2 | 7 | Inclusion | ~10% | ~60% |
| FOXM1 | 9 | Inclusion | ~20% | ~40% |
| MADD | 24 | Inclusion | ~5% | ~20% |
| STRN3 | 13 | Inclusion | ~15% | ~30% |
| APLP2 | 8 | Inclusion | ~40% | ~55% |
| SLC25A17 | 3 | Inclusion | ~25% | ~40% |
Data is illustrative and based on published findings for this compound analogs. Actual values may vary depending on the experimental conditions.[6][13]
Experimental Protocols
Detailed Methodology for RT-PCR Analysis of Splicing Variants
-
RNA Extraction:
-
Culture cells (e.g., SMA patient-derived fibroblasts) to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the optimized duration.
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to remove genomic DNA.[8]
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) with a mix of oligo(dT) and random hexamer primers.
-
Follow the manufacturer's protocol for the RT reaction.
-
-
PCR Amplification:
-
Design primers flanking the exon of interest. The forward primer should be in the upstream exon and the reverse primer in the downstream exon.
-
Set up a PCR reaction with 1-2 µL of cDNA, forward and reverse primers (10 µM each), a Taq DNA polymerase master mix, and nuclease-free water.
-
Perform PCR with the following cycling conditions (can be optimized):
-
Initial denaturation: 95°C for 3 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1 minute/kb.
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Gel Electrophoresis:
-
Analyze the PCR products on a 2-3% agarose gel stained with a DNA dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize the bands under UV light. The size difference will indicate the inclusion or exclusion of the target exon.
-
Detailed Methodology for RNA-Sequencing Analysis
-
Sample Preparation:
-
Follow the same cell culture, treatment, and RNA extraction protocol as for RT-PCR. Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.
-
-
Library Preparation:
-
Prepare RNA-seq libraries from 1 µg of total RNA using a strand-specific library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads (e.g., 30-50 million reads per sample).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference human genome using a splice-aware aligner such as STAR.
-
Quantification of Splicing Events: Use software like rMATS, MAJIQ, or LeafCutter to identify and quantify alternative splicing events between different conditions.
-
Differential Splicing Analysis: Perform statistical analysis to identify significant changes in splicing patterns between this compound-treated and control samples.
-
Visualization: Use tools like Sashimi plots to visualize the splicing patterns of specific genes of interest.
-
Visualizations
Caption: this compound's mechanism of action on SMN2 pre-mRNA.
Caption: Workflow for in vitro off-target splicing analysis.
Caption: Troubleshooting logic for inconsistent splicing results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Portico [access.portico.org]
- 3. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medicineinnovates.com [medicineinnovates.com]
- 8. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. OBM Genetics | Translating RNA Splicing Analysis into Diagnosis and Therapy [lidsen.com]
- 12. RNA-Seq Analysis of Gene Expression and Alternative Splicing by Double-Random Priming Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing nonspecific binding of Risdiplam in bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Risdiplam. The focus of this guide is to address the common challenge of nonspecific binding (NSB) encountered in bioassays.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent recovery of this compound in our urine-based bioassay. What could be the cause?
A1: Low and variable recovery of this compound in urine assays is a known issue primarily caused by nonspecific binding to container walls (e.g., collection tubes, microplates).[1][2][3][4] Urine has a low protein and lipid content, which can lead to a higher degree of adsorption of small molecules like this compound compared to plasma samples.[4][5] This nonspecific binding results in an underestimation of the compound's concentration and poor assay precision and accuracy.[2][6]
Q2: How can we specifically prevent this compound from binding to our labware in urine assays?
A2: A validated method to prevent nonspecific binding of this compound in urine is the addition of a surfactant. Specifically, adding 0.3% Tween 80 to the urine collection tubes has been shown to be effective in preventing significant compound loss.[7] This approach blocks the sites on the plasticware where the molecule would otherwise adsorb.
Q3: Are there other general strategies we can use to reduce nonspecific binding in our cell-based or biochemical assays with this compound?
A3: Yes, several general strategies can be employed to mitigate nonspecific binding of small molecules in various bioassays. These include:
-
Use of Additives: Incorporating surfactants (like Tween-20) or blocking proteins (like Bovine Serum Albumin, BSA) into your assay buffers can be highly effective.[8]
-
Buffer Optimization: Adjusting the pH and salt (NaCl) concentration of your buffers can help minimize charge-based and hydrophobic interactions between this compound and assay components.
-
Choice of Labware: Using low-adsorption or protein-repellent labware can significantly reduce surface binding.
-
Assay Miniaturization: Reducing the surface area-to-volume ratio by working in smaller volumes can sometimes lessen the impact of NSB.
Q4: What are the physicochemical properties of this compound that might contribute to nonspecific binding?
A4: this compound is a weakly basic compound with a partition coefficient (log P) of 1.46.[9] Its solubility is highly dependent on pH, exhibiting high solubility in acidic conditions (pH < 4) and poor solubility at higher pH levels.[9] These properties can contribute to its tendency to adsorb to surfaces, particularly plastics, through hydrophobic and electrostatic interactions, especially in low-protein matrices like urine.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to nonspecific binding of this compound.
Initial Diagnosis
-
Symptom: Low or no signal from the analyte, especially at lower concentrations.
-
Symptom: High variability between technical replicates.
-
Symptom: Poor linearity of the standard curve.
If you observe these symptoms, perform a sequential transfer test to confirm nonspecific binding.
-
Protocol:
-
Prepare a known concentration of this compound in the assay matrix (e.g., urine, buffer).
-
Incubate the solution in a standard polypropylene tube or well for a defined period (e.g., 15-30 minutes).
-
Transfer the solution to a fresh tube/well.
-
Repeat the transfer process 3-5 times.
-
Analyze the concentration of this compound remaining in the final tube/well and, if possible, in the previous containers.
-
-
Interpretation: A significant decrease in concentration after sequential transfers indicates loss of the compound due to adsorption to the container walls.[7]
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for troubleshooting nonspecific binding issues.
Data Summary: General Mitigation Strategies
While specific quantitative data for this compound is limited in public literature, the following table summarizes common strategies to combat nonspecific binding for small molecules, which can be systematically tested and optimized for your specific assay.
| Strategy | Agent / Method | Typical Starting Concentration | Mechanism of Action | Considerations |
| Add Surfactant | Tween® 80 or Tween® 20 | 0.01 - 0.3% (v/v) | Reduces hydrophobic interactions between the analyte and surfaces.[4][6][8] | Test for interference with the assay signal (e.g., cell viability, enzyme activity). Tween 80 is specifically noted for this compound in urine.[7] |
| Add Blocking Protein | Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Coats surfaces to prevent analyte adsorption and can help solubilize lipophilic compounds.[8] | Not suitable for urine collection. Can cause ion suppression in LC-MS. Ensure it doesn't interfere with protein-protein interaction assays. |
| Adjust Buffer pH | pH modification | Assay-dependent | Alters the charge state of the analyte and surfaces, reducing electrostatic interactions. | Ensure the pH is compatible with analyte stability and biological assay components. This compound solubility is higher at low pH.[9] |
| Increase Ionic Strength | Sodium Chloride (NaCl) | 50 - 150 mM increase | Shields charged interactions between the analyte and surfaces. | High salt concentrations can disrupt cellular functions or protein interactions. |
| Use Low-Binding Consumables | Low-adsorption microplates/tubes | N/A | Surfaces are chemically modified to be hydrophilic and non-ionic, repelling biomolecules. | Can be more expensive than standard labware. |
Experimental Protocols
Protocol 1: Mitigation of NSB in a Urine Bioassay (LC-MS/MS)
This protocol is based on the successful method reported for this compound bioanalysis.[1][3][7]
-
Materials:
-
Low-adsorption polypropylene collection tubes.
-
Tween® 80 solution (10% stock in ultrapure water).
-
Urine sample.
-
This compound stock solution.
-
-
Procedure:
-
Prepare urine collection tubes by adding the 10% Tween® 80 stock solution to achieve a final concentration of 0.3% Tween® 80 in the final urine volume. For example, add 30 µL of 10% Tween® 80 to a tube intended to collect 1 mL of urine.
-
Vortex the tube gently to coat the inner surface.
-
Collect the urine sample directly into the pre-treated tube.
-
Cap and invert the tube several times to ensure thorough mixing.
-
Proceed with your standard sample preparation workflow (e.g., protein precipitation, dilution) for LC-MS/MS analysis.
-
Protocol 2: General Method for Reducing NSB in a Cell-Based Assay
This protocol provides a general framework for optimizing a cell-based assay to reduce nonspecific binding of a test compound like this compound.
-
Assay Buffer Preparation:
-
Prepare your standard cell culture medium or assay buffer.
-
Create variations of the buffer containing different anti-adsorptive agents. It is critical to test these in parallel:
-
Buffer A (Control): No additive.
-
Buffer B: Add Tween® 20 to a final concentration of 0.05%.
-
Buffer C: Add Bovine Serum Albumin (BSA) to a final concentration of 0.1%.
-
-
Note: Always test the effect of these additives on cell viability and assay signal in control wells (without the drug) first.
-
-
Compound Dilution and Plating:
-
Use low-adsorption polypropylene plates and pipette tips for all steps.
-
Prepare serial dilutions of this compound in the different assay buffers (A, B, and C).
-
Plate your cells according to your standard protocol.
-
Add the this compound dilutions to the cells and incubate for the desired period.
-
-
Data Analysis and Optimization:
-
After incubation, proceed with your assay readout (e.g., fluorescence, luminescence).
-
Compare the dose-response curves generated in the different buffers.
-
An effective anti-adsorptive agent will typically result in a more potent IC50/EC50 value and better-defined curve, as the nominal concentration of the drug is closer to the actual concentration available to the cells.
-
Select the buffer condition that provides the most robust and reproducible results without negatively impacting the assay window or cell health.
-
Mechanism of NSB Mitigation
The following diagram illustrates the proposed mechanism by which additives reduce nonspecific binding.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming bioanalytical challenges during the development of this compound for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges in urine bioanalytical assays: overcoming nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. e-b-f.eu [e-b-f.eu]
- 8. nicoyalife.com [nicoyalife.com]
- 9. tga.gov.au [tga.gov.au]
Technical Support Center: Investigating Potential Retinal Toxicity of SMN2 Splicing Modifiers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating the potential retinal toxicity of Survival of Motor Neuron 2 (SMN2) splicing modifiers. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the current understanding of the retinal toxicity profile of risdiplam?
A1: Preclinical studies conducted in cynomolgus monkeys administered high doses of this compound (exposures greater than two-fold the mean exposures at the therapeutic dose) for 39 weeks revealed retinal toxicity.[1] This manifested as peripheral photoreceptor degeneration and reversible microcystoid macular degeneration (MMD) in the central retina, observed after 5-6 months of treatment.[1][2] The proposed mechanism involves the high melanin-binding capacity of this compound, leading to its accumulation in retinal pigmented cells and potentially impairing lysosomal and autophagosomal function.[1][3] However, this finding appears to be specific to monkeys, as pigmented rats with similar melanin-binding potential did not exhibit retinal toxicity even at higher doses.[1] Importantly, extensive ophthalmologic monitoring in human clinical trials (FIREFISH, SUNFISH, and JEWELFISH) involving 245 patients from 2 months to 60 years of age has shown no evidence of this compound-induced retinal toxicity at the therapeutic dose.[2]
Q2: What is known about the retinal safety of branaplam?
A2: Branaplam was initially developed for Spinal Muscular Atrophy (SMA) and later investigated for Huntington's disease.[4] The clinical trial for Huntington's disease was halted due to safety concerns.[5] While the specific nature of these concerns is not fully detailed in the provided search results, it highlights the importance of thorough preclinical safety assessment for this class of molecules. Further investigation into published preclinical data for branaplam is recommended to understand any potential retinal effects.
Q3: What are the key experimental models for assessing the retinal toxicity of SMN2 splicing modifiers?
A3: A multi-pronged approach utilizing both in vitro and in vivo models is recommended:
-
In Vitro Models:
-
Human Pluripotent Stem Cell (hPSC)-derived Retinal Organoids: These 3D structures recapitulate the layered organization of the human retina and contain various retinal cell types, including photoreceptors, making them a valuable tool for predicting human-relevant toxicity.[6][7]
-
Retinal Pigment Epithelium (RPE) Cell Cultures: Primary or immortalized RPE cell lines can be used to investigate direct toxic effects on this critical supportive cell layer.[8]
-
-
In Vivo Models:
-
Rodent Models (Rats, Mice): Commonly used for initial toxicity screening. However, it's important to note that species-specific differences in melanin content and distribution can influence the retinal accumulation of certain compounds.[9]
-
Non-Human Primates (e.g., Cynomolgus Monkeys): Due to their closer anatomical and physiological similarity to the human eye, including the presence of a macula, non-human primates are often used in later-stage preclinical safety studies.[10]
-
II. Troubleshooting Guides
A. In Vitro Retinal Organoid Assays
Q: My retinal organoids show high variability in size and differentiation efficiency. How can I improve consistency?
A:
-
Initial Cell Seeding Density: Ensure a consistent number of viable hPSCs are seeded at the start of differentiation.
-
Quality of Starting hPSCs: Use hPSC lines with a normal karyotype and low passage number. Regularly assess pluripotency marker expression.
-
Reagent Consistency: Use reagents from the same lot whenever possible and ensure precise timing and concentration of differentiation factors.
-
Manual Selection: At early stages, manually select and culture organoids of similar size and morphology.
Q: I am not observing the expected toxic effects of my positive control compound on the retinal organoids.
A:
-
Compound Penetration: Confirm that the compound can penetrate the organoid structure. This can be assessed using fluorescently tagged compounds or by measuring compound concentration within the organoid.
-
Maturity of Organoids: Ensure the retinal organoids have reached a sufficient level of maturity, with well-developed outer segments and synaptic layers, as susceptibility to some toxins can be maturation-dependent.[11]
-
Assay Endpoint: The chosen viability or toxicity assay (e.g., ATP-based, LDH release, apoptosis markers) may not be sensitive enough or appropriate for the mechanism of toxicity. Consider using a panel of assays that measure different aspects of cell health.
-
Exposure Time and Concentration: Optimize the concentration range and duration of compound exposure.
B. Electroretinography (ERG) in Rodent Models
Q: The ERG recordings from my control animals show high variability between sessions.
A:
-
Dark Adaptation: Ensure a strict and consistent dark adaptation period (typically overnight or at least 12 hours) before each recording session.
-
Anesthesia: Use a consistent anesthetic regimen, as different anesthetics can have varying effects on retinal function. Maintain a stable body temperature throughout the experiment.
-
Pupil Dilation: Ensure complete and consistent mydriasis using a mydriatic agent.
-
Electrode Placement: Maintain consistent placement of the corneal, reference, and ground electrodes.
-
Light Stimulation: Ensure the light source is calibrated and provides consistent flash intensities across all experiments.
Q: I am observing a "noisy" ERG signal with a lot of interference.
A:
-
Electrical Shielding: Conduct recordings in a Faraday cage to minimize electrical interference from the surroundings.
-
Grounding: Ensure proper grounding of the animal and the recording equipment.
-
Electrode Impedance: Check the impedance of the electrodes; high impedance can lead to a poor signal-to-noise ratio.
-
Animal Movement: Ensure the animal is securely positioned and anesthetized to prevent movement artifacts.
C. Retinal Histology
Q: I am consistently observing retinal detachment in my paraffin-embedded sections.
A:
-
Fixation: Over-fixation or improper fixation can lead to tissue hardening and detachment. Consider using a milder fixative or optimizing the fixation time. Perfusion fixation is generally preferred over immersion fixation for preserving retinal structure.
-
Tissue Processing: Dehydration and clearing steps can cause tissue shrinkage. Ensure a gradual transition through alcohol grades and use a clearing agent that minimizes tissue hardening.
-
Sectioning: A dull microtome blade can pull on the tissue. Use a sharp blade and optimize the cutting angle and speed.
Q: The H&E staining of my retinal sections is inconsistent, with some areas appearing too pink or too purple.
A:
-
Differentiation Step: The differentiation step after hematoxylin staining is critical. Over-differentiation will result in pale nuclear staining, while under-differentiation will leave excess hematoxylin, making the eosin staining appear dull.
-
pH of Solutions: The pH of the hematoxylin, eosin, and rinsing solutions can significantly impact staining intensity. Ensure all solutions are at their optimal pH.
-
Staining Times: Optimize the incubation times in both hematoxylin and eosin to achieve the desired balance of nuclear and cytoplasmic staining.
III. Data Presentation
The following tables summarize the types of quantitative data that should be collected and presented when investigating the retinal toxicity of SMN2 splicing modifiers. Note: The values presented are for illustrative purposes and should be replaced with actual experimental data.
Table 1: Summary of Preclinical Retinal Toxicity Findings for this compound in Cynomolgus Monkeys
| Parameter | Low Dose (No-Observed-Adverse-Effect-Level) | Mid Dose (>2x Therapeutic Exposure) | High Dose (~4x Therapeutic Exposure) |
| Electroretinography (ERG) | |||
| Scotopic a-wave amplitude | No significant change | Mild reduction | Moderate reduction |
| Scotopic b-wave amplitude | No significant change | Moderate reduction | Significant reduction |
| Photopic b-wave amplitude | No significant change | Mild reduction | Moderate reduction |
| Optical Coherence Tomography (OCT) | |||
| Outer Nuclear Layer (ONL) Thickness | No significant change | Mild thinning in periphery | Moderate to severe thinning in periphery |
| Inner Nuclear Layer (INL) Changes | No significant change | No significant change | Microcystoid spaces (reversible) |
| Histopathology | |||
| Photoreceptor Degeneration | None observed | Present in the periphery | Pronounced in the periphery |
| Retinal Pigment Epithelium (RPE) | No significant changes | No significant changes | No significant changes |
Table 2: Example of In Vitro Retinal Organoid Viability Data
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| SMN2 Splicing Modifier X | 1 | 98 ± 4.5 |
| 10 | 95 ± 6.1 | |
| 50 | 75 ± 8.3 | |
| Positive Toxin Control | 10 | 45 ± 7.9 |
IV. Experimental Protocols
A. In Vitro Retinal Toxicity Assay Using hPSC-derived Retinal Organoids
-
Culture and Mature Retinal Organoids: Differentiate hPSCs into retinal organoids using an established protocol. Culture the organoids for at least 150 days to allow for the development of mature photoreceptors and other retinal cell types.
-
Compound Treatment: Transfer mature retinal organoids to a new culture plate and expose them to varying concentrations of the SMN2 splicing modifier and appropriate controls (vehicle and a known retinal toxin) for a defined period (e.g., 72 hours).
-
Assessment of Cytotoxicity:
-
Cell Viability Assays: Measure ATP levels (e.g., CellTiter-Glo®) or LDH release into the culture medium.
-
Apoptosis Assays: Use TUNEL staining or caspase-3/7 activity assays to quantify apoptotic cells.
-
-
Immunofluorescence Staining: Fix, cryosection, and stain the organoids with antibodies against key retinal cell markers (e.g., rhodopsin for rods, opsin for cones, Brn3a for retinal ganglion cells) to assess the impact on specific cell populations.
-
Imaging and Quantification: Acquire images using a confocal microscope and quantify changes in cell number, morphology, and protein expression levels.
B. Electroretinography (ERG) in a Rodent Model
-
Animal Preparation: Dark-adapt the animals overnight. Anesthetize the animal and dilate its pupils with a mydriatic agent.
-
Electrode Placement: Place a corneal electrode on the eye, a reference electrode subcutaneously in the head region, and a ground electrode subcutaneously in the tail or hind leg.
-
Recording Protocol:
-
Scotopic ERG (rod-driven responses): Present single flashes of increasing light intensity in the dark.
-
Photopic ERG (cone-driven responses): After a period of light adaptation, present single flashes of increasing light intensity on a constant background light.
-
-
Data Analysis: Measure the amplitude (in microvolts, µV) and implicit time (in milliseconds, ms) of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response).
C. Histological Analysis of the Retina
-
Tissue Collection and Fixation: Euthanize the animal and enucleate the eyes. Create a small slit at the limbus and fix the eyes by immersion in an appropriate fixative (e.g., 4% paraformaldehyde or Davidson's fixative).
-
Tissue Processing and Embedding: Dehydrate the fixed eyes through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) through the optic nerve head using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological assessment of retinal layers.
-
Immunohistochemistry: Use specific antibodies to label different retinal cell types or markers of cell death.
-
-
Microscopy and Analysis: Examine the sections under a light microscope. Quantify changes in the thickness of retinal layers, cell counts in the nuclear layers, and the extent of any pathological changes.
V. Mandatory Visualizations
A generalized workflow for assessing the retinal toxicity of SMN2 splicing modifiers.
A potential signaling pathway for drug-induced retinopathy.
A troubleshooting decision tree for common ERG issues.
References
- 1. This compound treatment has not led to retinal toxicity in patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophthalmologic monitoring is no longer compulsory for people with SMA treated with this compound (Evrysdi®) - Institut de Myologie [institut-myologie.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Human Retinal Organoids Provide a Suitable Tool for Toxicological Investigations: A Comprehensive Validation Using Drugs and Compounds Affecting the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinal Toxicity Service | Newcells Biotech [newcellsbiotech.co.uk]
- 8. Chloroquine causes lysosomal dysfunction in neural retina and RPE: implications for retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity Screens in Human Retinal Organoids for Pharmaceutical Discovery [jove.com]
Reasons for inconsistent SMN2 exon 7 inclusion in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to inconsistent SMN2 exon 7 inclusion in cell lines.
Troubleshooting Guides
Issue 1: High Variability in Exon 7 Inclusion Ratios Between Experiments
Question: We are observing significant well-to-well and day-to-day variability in our RT-PCR/qPCR results for SMN2 exon 7 inclusion. What are the potential causes and how can we minimize this?
Answer:
Inconsistent SMN2 exon 7 inclusion ratios are a common challenge. The splicing of this exon is a highly regulated process sensitive to numerous factors. Here are the primary causes and troubleshooting steps:
Potential Causes:
-
Cellular Stress: The splicing machinery is sensitive to the cellular environment. Variations in cell density, passage number, nutrient levels, and even minor temperature fluctuations can induce stress responses that alter the expression and activity of splicing factors.[1] Oxidative stress and hypoxia, in particular, have been shown to increase exon 7 skipping.[1][2][3]
-
Inconsistent Cell Culture Conditions:
-
Cell Confluency: Cells at different confluency levels can have different metabolic states and signaling pathway activities, impacting splicing factor expression.
-
Passage Number: High passage numbers can lead to genetic drift and altered cellular phenotypes, including changes in the splicing machinery.
-
Media and Serum Variability: Batch-to-batch variation in fetal bovine serum (FBS) and cell culture media can introduce undefined factors that influence cell signaling and splicing.
-
-
RNA Quality and Integrity: Degraded or poor-quality RNA will lead to unreliable RT-PCR results, potentially skewing the ratio of full-length to exon 7-skipped transcripts.
-
RT-PCR/qPCR Variability:
-
Primer Design: Suboptimal primers can lead to inefficient or biased amplification of one isoform over the other.
-
Reverse Transcriptase Efficiency: The efficiency of the reverse transcription step can vary, affecting the representation of different mRNA isoforms.
-
Pipetting Errors: Minor pipetting inaccuracies can lead to significant variations in quantitative PCR results.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Standardize Cell Culture | Maintain a strict cell culture protocol. Plate cells at a consistent density, harvest at the same confluency, use a narrow range of passage numbers, and aliquot and test new batches of FBS. | To minimize variability in the cellular environment and ensure a consistent physiological state of the cells. |
| 2. Control for Cellular Stress | Handle cells gently, avoid prolonged exposure to room temperature or harsh light, and ensure proper incubator conditions (temperature, CO2, humidity). | To reduce stress-induced alterations in splicing factor activity. |
| 3. Ensure High-Quality RNA | Use a standardized RNA extraction protocol. Assess RNA quality and integrity (e.g., using a Bioanalyzer or checking the 260/280 and 260/230 ratios) before proceeding with RT-PCR. | To ensure that the starting material is of high quality and representative of the cellular transcriptome. |
| 4. Optimize RT-PCR/qPCR | Validate primer pairs for both full-length and Δ7 SMN2 transcripts to ensure similar amplification efficiencies. Use a high-quality reverse transcriptase and consider using a master mix to reduce pipetting errors. Run technical replicates for each sample. | To ensure accurate and reproducible quantification of splicing isoforms. |
Issue 2: Unexpected Changes in Exon 7 Inclusion After Transfection or Treatment
Question: We are screening small molecules/siRNAs to modulate SMN2 exon 7 splicing. However, our negative controls are showing unexpected changes in exon 7 inclusion. Why might this be happening?
Answer:
This issue often points to off-target effects or cellular stress responses induced by the experimental procedure itself.
Potential Causes:
-
Transfection Reagent Toxicity: Many transfection reagents can induce a cellular stress response, which can alter the expression or localization of splicing factors like hnRNP A1 and Sam68, leading to increased exon 7 skipping.[2]
-
Off-Target Effects of Control Molecules: A scrambled siRNA or a vehicle control (like DMSO) can have unintended biological effects that impact splicing.
-
Innate Immune Response: The introduction of foreign nucleic acids (like siRNAs) can trigger an innate immune response, leading to global changes in gene expression, including that of splicing factors.
-
SMN Protein Feedback Loop: The SMN protein itself is involved in the biogenesis of spliceosomal snRNPs. A reduction in SMN protein levels can create a negative feedback loop, leading to further decreases in exon 7 inclusion.[4][5] If your control treatment inadvertently affects SMN protein levels, this could impact splicing.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Transfection | Titrate the amount of transfection reagent and nucleic acid to find the lowest concentration that gives the desired effect with minimal toxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue) for each condition. | To minimize cellular stress and off-target effects. |
| 2. Use Multiple Controls | Include multiple negative controls, such as a mock transfection (reagent only), a non-targeting siRNA from a different supplier, and an untreated control. | To distinguish between effects caused by the transfection process versus the specific control molecule. |
| 3. Monitor Splicing Factor Expression | Use Western blotting or qPCR to check the levels of key splicing factors (e.g., hnRNP A1, SF2/ASF, Tra2-β1) in your control and treated samples. | To determine if the observed splicing changes are correlated with altered levels of known regulatory factors. |
| 4. Assess SMN Protein Levels | In addition to measuring splicing, quantify the total SMN protein levels to check for any unexpected changes due to your control treatments. | To identify potential activation of the SMN protein feedback loop. |
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary molecular reasons for the baseline skipping of SMN2 exon 7?
The predominant skipping of exon 7 in SMN2 transcripts is due to a single, translationally silent C-to-T transition at the 6th position of the exon.[6][7] This single nucleotide change has a dual effect:
-
Disruption of an Exonic Splicing Enhancer (ESE): In SMN1, this position is part of an ESE that is recognized by the splicing factor SF2/ASF (also known as SRSF1). The C-to-T change in SMN2 disrupts this ESE, reducing the recruitment of positive splicing factors.[6][7][8]
-
Creation of an Exonic Splicing Silencer (ESS): The T at position +6 in SMN2 can contribute to the creation of an ESS that binds inhibitory splicing factors like hnRNP A1.[2][6][9]
This combination of losing a positive regulatory element and gaining a negative one tips the balance towards exon skipping. Additionally, other cis-acting elements in the surrounding introns, such as the Intronic Splicing Silencer N1 (ISS-N1), also contribute to the inefficient inclusion of exon 7.[2][10][11]
FAQ 2: Why do different cell lines show different baseline levels of SMN2 exon 7 inclusion?
The baseline level of SMN2 exon 7 inclusion can vary significantly between cell lines.[12] This is primarily due to differences in the expression levels and relative balance of various trans-acting splicing factors.[6]
-
Tissue-Specific Expression of Splicing Factors: Different cell types express unique repertoires and concentrations of splicing regulators. For example, motor neurons, the cells most affected in SMA, have been shown to be particularly inefficient at including SMN2 exon 7, which may be due to a specific balance of splicing factors in these cells.[4]
-
Signaling Pathway Activity: The activity of various signaling pathways can influence the phosphorylation state and subcellular localization of splicing factors, thereby modulating their activity. Different cell lines have distinct basal signaling activities.
-
Genetic Background: The genetic background of the cell line can influence the expression of genes that regulate splicing.
Table 1: Relative Abundance of Key Splicing Factors and their General Effect on SMN2 Exon 7 Inclusion
| Splicing Factor | Family | General Effect on Exon 7 Inclusion |
| SF2/ASF (SRSF1) | SR Protein | Positive[6][13] |
| hnRNP A1 | hnRNP | Negative[6][14] |
| Tra2-β1 | SR-like Protein | Positive[10][14] |
| Sam68 | STAR family | Negative[2][4] |
| hnRNP G | hnRNP | Positive[10] |
| TIA1 | RNA-binding protein | Positive[15] |
This table provides a generalized summary. The ultimate effect of a splicing factor can be context-dependent.
FAQ 3: Can you provide a detailed protocol for analyzing SMN2 exon 7 splicing by RT-PCR?
Yes, here is a standard protocol for the analysis of SMN2 exon 7 splicing using reverse transcription-polymerase chain reaction (RT-PCR).
Experimental Protocol: RT-PCR for SMN2 Splicing Analysis
1. RNA Extraction:
- Culture cells under desired conditions.
- Harvest approximately 1-2 million cells.
- Extract total RNA using a TRIzol-based method or a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure.
2. Reverse Transcription (RT):
- In a sterile, nuclease-free tube, combine 1-2 µg of total RNA with 1 µL of oligo(dT) primers (or a mix of oligo(dT) and random hexamers) and nuclease-free water to a final volume of 10 µL.
- Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
- Prepare a master mix containing:
- 4 µL of 5X Reaction Buffer
- 1 µL of 10 mM dNTP mix
- 0.5 µL of RNase Inhibitor
- 1 µL of a high-fidelity reverse transcriptase (e.g., SuperScript IV, Invitrogen)
- Add 6 µL of the master mix to the RNA/primer mix.
- Incubate at 50-55°C for 50-60 minutes.
- Inactivate the enzyme by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
3. Polymerase Chain Reaction (PCR):
- Use primers that flank exon 7, typically binding in exon 6 and exon 8. This allows for the simultaneous amplification of both the full-length (FL-SMN) and exon 7-skipped (Δ7-SMN) transcripts.
- Forward Primer (in Exon 6): 5'-ATT TCC TTA ATT TCC CCT GCT TCA C-3'
- Reverse Primer (in Exon 8): 5'-TGG AAT GTA AAG CCT GGC TCC ACC-3'
- Prepare a PCR master mix for each sample:
- 12.5 µL of 2X PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2)
- 1 µL of Forward Primer (10 µM)
- 1 µL of Reverse Primer (10 µM)
- 2 µL of cDNA template (from the RT reaction)
- 8.5 µL of Nuclease-free water
- Perform PCR with the following cycling conditions:
- Initial Denaturation: 95°C for 3 minutes
- 30-35 Cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 58°C for 30 seconds
- Extension: 72°C for 45 seconds
- Final Extension: 72°C for 5 minutes
4. Gel Electrophoresis and Analysis:
- Run the PCR products on a 2-2.5% agarose gel stained with a nucleic acid dye (e.g., ethidium bromide or SYBR Safe).
- Visualize the bands under UV light. You should see two distinct bands:
- Full-length SMN2 (including exon 7): ~485 bp
- SMN2Δ7 (lacking exon 7): ~431 bp
- Quantify the intensity of each band using densitometry software (e.g., ImageJ).
- Calculate the percent of exon 7 inclusion: (Intensity of FL-SMN band) / (Intensity of FL-SMN band + Intensity of Δ7-SMN band) * 100.
Visualizations
Diagram 1: Simplified Workflow for SMN2 Splicing Analysis
A standard experimental workflow for analyzing SMN2 exon 7 splicing.
Diagram 2: Key Regulators of SMN2 Exon 7 Splicing
A simplified model of key trans-acting factors influencing SMN2 exon 7 splicing.
References
- 1. SMN regulation in SMA and in response to stress: new paradigms and therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Splicing Regulation of Spinal Muscular Atrophy Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Role for SMN Exon 7 Splicing in the Selective Vulnerability of Motor Neurons in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A feedback loop regulates splicing of the spinal muscular atrophy-modifying gene, SMN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants of Exon 7 Splicing in the Spinal Muscular Atrophy Genes, SMN1 and SMN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determinants of exon 7 splicing in the spinal muscular atrophy genes, SMN1 and SMN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Splicing of a Critical Exon of Human Survival Motor Neuron Is Regulated by a Unique Silencer Element Located in the Last Intron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Splicing Regulation of Spinal Muscular Atrophy Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patient-specific responses to SMN2 splice-modifying treatments in spinal muscular atrophy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Alternative splicing in spinal muscular atrophy underscores the role of an intron definition model - PMC [pmc.ncbi.nlm.nih.gov]
Managing Risdiplam instability in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the stability of Risdiplam in aqueous solutions for experimental use. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, this compound is commonly dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, the appropriate vehicle will depend on the specific animal model and route of administration, and it is crucial to consult relevant literature for established protocols.
Q2: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C for long-term storage and at 4°C for short-term use. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q3: What are the main factors that affect this compound stability in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. It is a small molecule pyridazine derivative and is susceptible to degradation under certain conditions.
Q4: How can I check the stability of my this compound working solution?
The stability and concentration of this compound in your experimental solutions can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). This method allows for the separation and quantification of the parent compound and any potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the working solution is kept at room temperature or 37°C. Verify the concentration and purity of the stock solution using HPLC. |
| Precipitation in the working solution | Poor solubility of this compound in the aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). Gentle warming and vortexing may help to dissolve the compound. If precipitation persists, consider using a different buffer system or a lower concentration of this compound. |
| Loss of compound activity over time | Hydrolysis or photodegradation. | Protect solutions from light by using amber vials or covering containers with aluminum foil. Prepare solutions in buffers with a pH that favors stability (if known from literature). Avoid prolonged storage of aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Assessing this compound Stability using HPLC
-
Objective: To determine the concentration and purity of this compound in an aqueous solution over time.
-
Methodology:
-
Prepare a fresh working solution of this compound in the desired aqueous buffer from a DMSO stock.
-
Immediately after preparation (T=0), take an aliquot of the solution and inject it into an HPLC system equipped with a suitable C18 column.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and analyze them by HPLC.
-
The mobile phase and gradient will depend on the specific HPLC method, but a typical mobile phase could consist of a mixture of acetonitrile and water with a modifier like formic acid.
-
Monitor the chromatograms for the peak corresponding to this compound and any new peaks that may indicate degradation products.
-
Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining.
-
Visualizations
Caption: Mechanism of action of this compound on SMN2 gene splicing.
Caption: Experimental workflow for assessing this compound stability.
Technical Support Center: Risdiplam Metabolite Identification and Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Risdiplam and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the known major metabolites of this compound?
A1: The primary circulating metabolite of this compound is a pharmacologically inactive metabolite known as M1.[1][2] Parent drug, this compound, accounts for approximately 83% of the circulating drug material in plasma.[1]
Q2: What are the primary metabolic pathways for this compound?
A2: this compound is mainly metabolized by flavin-containing monooxygenase 1 and 3 (FMO1 and FMO3).[3][4][5] There are also minor contributions from cytochrome P450 enzymes CYP1A1, 2J2, 3A4, and 3A7.[3][4][5]
Q3: Is the major metabolite M1 considered active?
A3: No, the major metabolite M1 is considered pharmacologically inactive.[1][4] However, in vitro studies have shown that M1 can inhibit MATE1 and MATE2-K transporters, similar to the parent drug.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a Survival of Motor Neuron 2 (SMN2) pre-mRNA splicing modifier.[6][7][8][9] It works by binding to specific sites on the SMN2 pre-mRNA, which promotes the inclusion of exon 7.[6][7][8] This action leads to the production of more full-length, functional SMN protein, which is deficient in individuals with Spinal Muscular Atrophy (SMA).[6][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bioanalysis of this compound and its metabolites.
Issue 1: Analyte Instability During Sample Handling and Analysis
-
Question: We are observing significant degradation of our target analytes (this compound and M1) during sample processing. What could be the cause and how can we mitigate this?
-
Answer:
-
Light Sensitivity: this compound and its major metabolite M1 are known to be light-sensitive.[10] It is crucial to protect samples from light during collection, handling, and storage. Use amber tubes or wrap tubes in foil.
-
Oxidative Degradation of M1: The M1 metabolite is particularly prone to oxidative degradation.[10][11] To prevent this, it is recommended to add a stabilizer, such as ascorbic acid (vitamin C), to the samples immediately after collection.[10][11][12][13] Additionally, handling samples under refrigerated conditions (e.g., 4°C) can help minimize degradation.[10]
-
Issue 2: Poor Recovery and High Variability in Urine Samples
-
Question: Our team is experiencing low and inconsistent recovery of this compound and M1 from urine samples. What could be the reason for this?
-
Answer:
-
Nonspecific Binding: this compound and its metabolites can exhibit nonspecific binding to container surfaces, especially in matrices like urine.[10][11][12] This can lead to significant loss of the analyte.
-
Solution: To counteract nonspecific binding, consider adding a surfactant additive to the urine collection containers and during sample preparation steps.[10][11][12][13]
-
Issue 3: Carryover in LC-MS/MS Analysis
-
Question: We are observing significant carryover between samples in our LC-MS/MS runs, which is affecting the accuracy of our low-concentration samples. How can we address this?
-
Answer:
-
Problem: Carryover is a known challenge in the bioanalysis of this compound.[10][11]
-
Mitigation Strategies:
-
Injector Wash: Optimize the injector wash procedure. Use a strong, organic solvent mixture for the wash solution.
-
Gradient Elution: Ensure your chromatographic gradient is sufficient to elute all of the analyte from the column during each run. A steep organic solvent gradient at the end of the run can help.
-
Blank Injections: Incorporate multiple blank injections after high-concentration samples to assess and manage carryover.
-
-
Experimental Protocols
General Protocol for Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and laboratory conditions.
-
Sample Preparation (Protein Precipitation): [10][14][15]
-
Thaw plasma samples at room temperature, protected from light.
-
To 100 µL of plasma, add 10 µL of an internal standard solution (a stable isotope-labeled version of this compound is recommended).[10]
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Quantitative Data Summary
The following table summarizes typical parameters for an LC-MS/MS method for this compound quantification.
| Parameter | Value/Description | Reference |
| Analytical Method | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | [14] |
| Sample Matrix | Human Serum/Plasma | [10][14] |
| Sample Preparation | Single-step protein precipitation | [10][14] |
| Chromatographic Column | Phenomenex Kinetex XB C18 | [14] |
| Elution | Gradient Elution | [14] |
| MS Detection | Electrospray Ionization (ESI) in Positive Mode | [14] |
| MS Mode | Selected Reaction Monitoring (SRM) | [14] |
| Validated Range | 1.95 - 125.00 ng/mL | [14] |
| Intra- and Inter-batch Precision and Accuracy | Within ±15% | [14] |
Visualizations
References
- 1. This compound | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Effect of mild or moderate hepatic impairment on the pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Portico [access.portico.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Overcoming bioanalytical challenges during the development of this compound for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of blood concentrations and clinical application of this compound in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Short Review on Currently Used Sample Preparation and Determination Methods of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of CYP3A Inhibitors on Risdiplam Metabolism in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of Risdiplam, particularly in the context of co-administration with CYP3A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: this compound is primarily metabolized by flavin monooxygenase 1 and 3 (FMO1 and FMO3).[1][2][3] Cytochrome P450 (CYP) enzymes, including CYP1A1, CYP2J2, CYP3A4, and CYP3A7, play a minor role in its metabolism.[1][2] The main circulating component in plasma is this compound itself, with its major metabolite, M1, being pharmacologically inactive.[1]
Q2: Should I be concerned about the impact of CYP3A inhibitors on my experimental results with this compound?
A2: For most research applications, the impact of CYP3A inhibitors on this compound metabolism is not a significant concern. Clinical studies have demonstrated that co-administration of a strong CYP3A inhibitor, itraconazole, with this compound does not produce a clinically relevant effect on this compound's pharmacokinetics.[3][4][5][6][7]
Q3: What level of change in this compound exposure has been observed in the presence of a strong CYP3A inhibitor?
A3: A clinical study involving the co-administration of 200 mg of itraconazole (a strong CYP3A inhibitor) twice daily with a single 6 mg oral dose of this compound resulted in an 11% increase in the area under the curve (AUC) and a 9% decrease in the maximum concentration (Cmax) of this compound.[3][4][5] These minor changes are not considered clinically significant.[3][4]
Q4: Is this compound itself an inhibitor of CYP3A?
A4: this compound is a weak inhibitor of CYP3A.[3][4][5] In vitro studies have shown time-dependent inhibition of CYP3A at concentrations higher than those that are clinically relevant.[1][8][9][10] A clinical drug interaction study with midazolam, a sensitive CYP3A substrate, showed that this compound slightly increased midazolam exposure (11% increase in AUC and 16% increase in Cmax), an effect not deemed clinically relevant.[4][8][11]
Q5: Are there any other significant drug-drug interactions I should be aware of when working with this compound?
A5: Yes, while the interaction with CYP3A inhibitors is minimal, researchers should be aware that this compound is an in vitro inhibitor of the multidrug and toxin extrusion (MATE) transporters MATE1 and MATE2-K.[1][4] Therefore, co-administration with MATE1/2-K substrates could lead to increased plasma concentrations of those substrates.[12]
Troubleshooting Guides
Scenario 1: Unexpected variability in this compound pharmacokinetic data in an in vivo animal model co-administered with a known CYP3A inhibitor.
-
Possible Cause: While a significant interaction is unlikely, subtle effects could be magnified in specific research models or with particularly high concentrations of the inhibitor.
-
Troubleshooting Steps:
-
Verify Primary Metabolic Pathways: Confirm that the animal model used expresses FMO1 and FMO3, the primary metabolizing enzymes for this compound. Species differences in drug metabolism can be a factor.
-
Assess Inhibitor Specificity: Ensure the inhibitor used is highly specific for CYP3A and does not significantly inhibit other CYPs or FMOs at the concentrations used.
-
Control for Other Variables: Scrutinize other experimental factors that could introduce variability, such as diet, age, and health status of the animals, as well as the formulation and administration of both this compound and the inhibitor.
-
Consider a No-Inhibitor Control Group: If not already included, a control group receiving this compound alone is essential to quantify the baseline variability in your model.
-
Scenario 2: In vitro metabolism assay using human liver microsomes shows a greater than expected inhibition of this compound metabolism by a CYP3A inhibitor.
-
Possible Cause: Standard human liver microsome preparations may not fully represent the balance of metabolic enzymes in vivo, where FMOs play a more dominant role in this compound metabolism.
-
Troubleshooting Steps:
-
Use FMO-Competent Systems: Consider using in vitro systems that have robust FMO activity, such as human hepatocytes or recombinant FMO enzymes, to get a more accurate picture of this compound metabolism.
-
Quantify Relative Contributions: Design experiments to determine the relative contributions of FMOs and CYPs to this compound metabolism in your specific in vitro system. This can be achieved using selective chemical inhibitors for different enzyme families.
-
Evaluate Non-Specific Binding: Assess the potential for non-specific binding of this compound or the inhibitor to the microsomes, which can affect the apparent inhibition constants.
-
Quantitative Data Summary
The following table summarizes the key quantitative data from a clinical drug-drug interaction study between this compound and the strong CYP3A inhibitor, itraconazole.
| Pharmacokinetic Parameter | Change with Itraconazole Co-administration | Clinical Significance | Reference |
| This compound AUC | 11% increase | Not clinically relevant | [3][4][5] |
| This compound Cmax | 9% decrease | Not clinically relevant | [3][4][5] |
Experimental Protocols
Protocol: Clinical Drug-Drug Interaction Study of this compound and Itraconazole
This is a generalized protocol based on the description of the clinical study.
-
Study Design: A two-period crossover study in healthy adult male volunteers.[6][7]
-
Treatment Arms:
-
Period 1: A single oral dose of 6 mg this compound.
-
Period 2: Co-administration of 200 mg itraconazole twice daily for a specified duration to achieve steady-state inhibition of CYP3A, followed by a single oral dose of 6 mg this compound.
-
-
Washout Period: An appropriate washout period between the two treatment periods.
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after this compound administration in both periods.
-
Bioanalysis: Plasma concentrations of this compound were measured using a validated bioanalytical method.
-
Data Analysis: Pharmacokinetic parameters, including AUC and Cmax, were calculated for this compound in both periods and compared to determine the effect of itraconazole.[3][4][5]
Visualizations
Caption: Metabolic pathway of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of this compound (RG7916, RO7034067), a SMN2 splicing modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of this compound (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Model-Based Drug-Drug Interaction Extrapolation Strategy From Adults to Children: this compound in Pediatric Patients With Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Model‐Based Drug–Drug Interaction Extrapolation Strategy From Adults to Children: this compound in Pediatric Patients With Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. gene.com [gene.com]
Technical Support Center: Mitigating Germ Cell Degeneration in Animal Models Treated with Risdiplam
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating germ cell degeneration in animal models treated with Risdiplam. The information is designed to assist in the design, execution, and interpretation of experiments aimed at understanding and potentially mitigating this off-target effect.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in germ cell counts between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., gavage errors). 2. Differences in animal age and sexual maturity.[1] 3. Stress-induced testicular damage. 4. Improper tissue fixation leading to artifacts. | 1. Ensure consistent and accurate dosing for all animals. For oral gavage, verify proper technique to avoid aspiration or incomplete delivery. 2. Use sexually mature animals of a consistent age range (e.g., >9 weeks for rats).[1] 3. Acclimatize animals to handling and housing conditions before the start of the study to minimize stress. 4. Use an appropriate fixative for testes, such as Modified Davidson's Fixative, to ensure optimal tissue preservation for histological analysis.[1] |
| Difficulty identifying specific stages of spermatogenesis for analysis. | 1. Inadequate staining protocol. 2. Poor tissue morphology due to delayed fixation. 3. Lack of familiarity with rodent spermatogenic cycle. | 1. For rodent studies up to 28 days, Periodic acid-Schiff (PAS) with hematoxylin (PAS-H) staining is recommended for accurate staging. For longer studies, Hematoxylin and Eosin (H&E) is standard.[1] 2. Perfuse the animal with fixative or immerse the testes in fixative immediately after euthanasia to prevent autolysis. 3. Consult histological atlases of the rodent testis to familiarize yourself with the cellular associations of each stage of the spermatogenic cycle. |
| Inconsistent TUNEL assay results for apoptosis detection. | 1. Suboptimal tissue permeabilization. 2. Incorrect enzyme (TdT) concentration. 3. High background staining. | 1. Optimize the concentration and incubation time for Proteinase K or Triton X-100 to ensure the TdT enzyme can access the nuclear DNA.[2] 2. Titrate the TdT enzyme to find the optimal concentration that provides a clear positive signal without excessive background. 3. Include a negative control (omitting the TdT enzyme) to assess for non-specific staining.[2] Ensure thorough washing steps. |
| Sperm analysis shows low yield or poor quality from control animals. | 1. Improper epididymal sperm collection technique. 2. Use of inappropriate buffer for sperm suspension. 3. Temperature shock during sample handling. | 1. Carefully dissect the cauda epididymis and make several small incisions to allow sperm to disperse into the collection medium. 2. Use a pre-warmed, appropriate medium such as M2 medium or similar for sperm collection and motility analysis.[3] 3. Maintain all equipment and media at 37°C during sperm collection and analysis to prevent temperature-induced motility loss.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced germ cell degeneration?
A1: this compound is a splicing modifier of the SMN2 gene. However, it can have off-target effects on the splicing of other genes, notably Forkhead Box M1 (FOXM1) and MAP kinase-activating death domain protein (MADD).[3][4][5] FOXM1 is a crucial regulator of the cell cycle, and its altered splicing can lead to cell-cycle arrest, particularly in spermatocytes at the pachytene stage of meiosis I, which highly express this protein.[6] This arrest triggers apoptosis, leading to the degeneration of these germ cells.
Q2: At what doses of this compound are testicular effects observed in animal models?
A2: In animal studies, testicular effects such as seminiferous tubule degeneration and reduced sperm concentration have been observed at doses of 2.5–9 mg/kg/day in rats and 6–20 mg/kg/day in cynomolgus monkeys.[6] It is important to note that these doses are significantly higher than the approved human therapeutic doses.[6]
Q3: Are the effects of this compound on germ cells reversible?
A3: Yes, in many cases, the testicular effects of this compound are reversible. Studies in cynomolgus monkeys have shown full recovery after an eight-week cessation of treatment.[3][4][5] In rats, about half of the animals showed full reversal of germ cell degeneration after an 8-week recovery period.[4][6] The reversibility is attributed to the fact that this compound primarily affects developing spermatocytes without damaging the spermatogonial stem cells.[3]
Q4: What are the key parameters to assess when investigating this compound-induced testicular toxicity?
A4: A comprehensive assessment should include:
-
Organ Weights: Testis and epididymis weights.
-
Histopathology: Qualitative and quantitative evaluation of seminiferous tubules for signs of degeneration, germ cell loss, and staging abnormalities.[7]
-
Sperm Analysis: Sperm concentration, motility, and morphology from the cauda epididymis.[3]
-
Apoptosis Assessment: TUNEL assay to quantify apoptotic germ cells in testis sections.[8][9]
-
Hormone Levels: Serum testosterone and gonadotropin levels can provide insights into the endocrine function of the testes.[7]
Q5: Are there any potential strategies to mitigate this compound-induced germ cell degeneration?
A5: While no specific mitigation strategies for this compound have been published, general approaches for drug-induced testicular damage often involve the use of antioxidants to combat oxidative stress.[10] Oxidative stress is a common mechanism of testicular injury.[10] Therefore, co-administration of antioxidants like Vitamin C, Vitamin E, or N-acetylcysteine could be a potential avenue for investigation. A pilot study could be designed to assess the efficacy of such co-treatments in your animal model.
Data Presentation
Table 1: Summary of this compound-Induced Testicular Effects in Animal Models
| Animal Model | Dose Range (mg/kg/day) | Duration of Treatment | Observed Effects | Reversibility | Reference(s) |
| Rat | 2.5 - 9 | 2 - 26 weeks | Reduced sperm concentration, motility, and abnormal morphology; seminiferous tubule degeneration. | Partial to full reversal in ~50% of animals after 8 weeks of recovery. | [4][6] |
| Cynomolgus Monkey | 6 - 20 | 5 days - 9 months | Seminiferous tubule degeneration; spermatocyte degeneration at the pachytene stage. | Full reversal after an 8-week recovery period. | [3][4][5][6] |
Experimental Protocols
Testicular Histopathology: H&E Staining
This protocol outlines the standard procedure for Hematoxylin and Eosin (H&E) staining of paraffin-embedded testis sections.
Materials:
-
Paraffin-embedded testis sections on slides
-
Xylene
-
Graded ethanol (100%, 95%, 70%)
-
Mayer's Hematoxylin solution
-
Eosin Y solution
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute (or other bluing agent)
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization:
-
Rehydration:
-
Hematoxylin Staining:
-
Differentiation:
-
Bluing:
-
Eosin Staining:
-
Dehydration and Clearing:
-
Mounting:
-
Apply a drop of mounting medium and place a coverslip, avoiding air bubbles.[11]
-
Sperm Analysis from Cauda Epididymis
This protocol describes the collection and analysis of sperm from the rodent cauda epididymis.
Materials:
-
M2 medium (or other suitable sperm motility buffer), pre-warmed to 37°C[3]
-
Petri dishes
-
Fine scissors and forceps
-
Incubator at 37°C
-
Microscope with a heated stage
-
Hemocytometer or other sperm counting chamber
-
Slides and coverslips for morphology
Procedure:
-
Sperm Collection:
-
Sacrifice the animal and dissect the cauda epididymides.
-
Place each cauda epididymis in a petri dish containing 1 mL of pre-warmed M2 medium.[3]
-
Make several small incisions in the cauda epididymis to allow sperm to disperse into the medium.
-
Incubate at 37°C for 15-20 minutes to allow sperm to swim out.[3]
-
-
Sperm Motility Assessment:
-
Place a small drop of the sperm suspension on a pre-warmed slide and cover with a coverslip.
-
Immediately assess sperm motility under a microscope with a heated stage at 37°C.
-
Evaluate at least 200 sperm and classify them as motile or immotile. Computer-Assisted Sperm Analysis (CASA) systems can also be used for more detailed motility parameters.[3]
-
-
Sperm Concentration:
-
Sperm Morphology:
-
Prepare a smear of the sperm suspension on a slide and let it air dry.
-
Stain with a suitable stain (e.g., H&E, Papanicolaou) to visualize sperm morphology.[4]
-
Examine at least 200 sperm under high magnification and classify them as normal or abnormal based on head and tail morphology.
-
TUNEL Assay for Apoptosis Detection
This protocol provides a general outline for the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay on testis sections. It is recommended to follow the specific instructions of the commercial kit being used.
Materials:
-
Paraffin-embedded testis sections on slides
-
Xylene and graded ethanol
-
Proteinase K or other permeabilization agent
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) from a commercial kit[8]
-
Wash and blocking buffers
-
Detection reagent (e.g., streptavidin-HRP for colorimetric detection or fluorescent label)
-
Counterstain (e.g., Hematoxylin or DAPI)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Permeabilization:
-
Incubate sections with Proteinase K (20 µg/mL) for 10-20 minutes at room temperature.[2]
-
Rinse thoroughly with PBS.
-
-
TUNEL Reaction:
-
Detection:
-
Stop the reaction and wash the slides.
-
Apply the detection reagent according to the kit's instructions (e.g., incubate with streptavidin-HRP followed by a substrate like DAB, or directly visualize fluorescence).
-
-
Counterstaining and Mounting:
-
Counterstain the sections to visualize all nuclei (e.g., with Hematoxylin or DAPI).
-
Dehydrate, clear, and mount the slides.
-
-
Analysis:
-
Count the number of TUNEL-positive (apoptotic) germ cells per seminiferous tubule cross-section.[8] Express the data as an apoptotic index (number of apoptotic cells per 100 tubules or per 1000 germ cells).
-
Visualizations
Caption: Mechanism of this compound-induced germ cell degeneration.
Caption: Experimental workflow for assessing testicular toxicity.
Caption: Logical relationship for a potential mitigation strategy.
References
- 1. atlas.org [atlas.org]
- 2. clyte.tech [clyte.tech]
- 3. First-line Evaluation of Sperm Parameters in Mice ( Mus musculus ) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of spermatozoa analysis in mice: A comprehensive protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reproductive findings in male animals exposed to selective survival of motor neuron 2 (SMN2) gene splicing-modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irispublishers.com [irispublishers.com]
- 7. fda.gov [fda.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. The Impact of Oxidative Stress on Testicular Function and the Role of Antioxidants in Improving it: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 12. clyte.tech [clyte.tech]
- 13. sciencebiology.org [sciencebiology.org]
Risdiplam Stock Solutions: A Technical Guide to Long-Term Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Risdiplam stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For research applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. However, solubility has also been reported in other organic solvents such as chloroform and ethanol. For aqueous solutions, it is important to note that this compound's stability can be pH-dependent, with increased degradation at higher pH.[1]
2. What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions in anhydrous DMSO can be stored for extended periods at low temperatures. For optimal stability, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
3. How should solid this compound powder be stored?
Solid this compound powder is stable for years when stored at -20°C.[2] It is crucial to protect the solid compound and its solutions from light, as this compound is known to be light-sensitive.[3]
4. What are the main degradation pathways for this compound?
This compound can degrade under various conditions, including exposure to light (photolytic degradation), high temperatures (thermal degradation), oxidizing agents, and hydrolysis.[4] The molecule's structure contains functionalities susceptible to oxidation and hydrolysis. Therefore, it is critical to use anhydrous solvents and protect solutions from light and elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Solvent absorbed moisture (DMSO is hygroscopic).- Concentration exceeds solubility at that temperature. | - Use fresh, anhydrous DMSO for stock solution preparation.- Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent experimental results | - Degradation of this compound in the stock solution.- Multiple freeze-thaw cycles of the stock solution. | - Prepare fresh stock solutions and aliquot into single-use vials to avoid repeated freezing and thawing.- Perform a stability check of your stock solution using HPLC (see Experimental Protocols section). |
| Low potency of the compound in assays | - Incorrect initial concentration.- Degradation due to improper storage. | - Verify the concentration of the stock solution, preferably by UV spectrophotometry if a reference extinction coefficient is available.- Review storage conditions, ensuring protection from light and appropriate temperature. Prepare fresh solutions if degradation is suspected. |
Quantitative Data Summary
The following tables summarize the stability and solubility data for this compound in various conditions.
Table 1: Stability of this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Stability Duration |
| DMSO | Not specified | -80°C | Up to 6 months |
| DMSO | Not specified | -20°C | Up to 1 month |
| Aqueous (Constituted Oral Solution) | 0.75 mg/mL | 2°C to 8°C | Up to 64 days |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| Chloroform | ~10 mg/mL[2] |
| DMSO | ~1.96 mg/mL (with sonication and warming)[5] |
| Ethanol | ~2.0 mg/mL[3] |
| Water | Insoluble[5] |
| 1 eq. HCl | 40.15 mg/mL (with gentle warming) |
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solutions by HPLC-UV
This protocol outlines a general procedure for assessing the stability of a this compound stock solution using High-Performance Liquid Chromatography with UV detection.
1. Materials:
- This compound stock solution (e.g., in DMSO)
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (or other appropriate mobile phase modifier)
- HPLC system with a UV detector and a C18 column
2. Preparation of Standards and Samples:
- Initial Sample (T=0): Dilute the this compound stock solution to a known concentration (e.g., 10 µg/mL) with the mobile phase.
- Storage: Store the stock solution under the desired conditions (e.g., -20°C, -80°C, room temperature, protected from light or exposed to light).
- Time-Point Samples: At specified time points (e.g., 1, 2, 4, 8 weeks), dilute an aliquot of the stored stock solution to the same concentration as the initial sample.
3. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.
- Gradient: A time-gradient elution may be necessary to separate potential degradants from the parent peak. A typical starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: this compound has UV absorbance maxima at approximately 255, 287, and 404 nm.[2] The most sensitive and selective wavelength should be chosen.
- Injection Volume: 10 µL
4. Data Analysis:
- Inject the T=0 sample and the samples from each time point.
- Compare the peak area of the this compound peak at each time point to the peak area at T=0. A decrease in the peak area indicates degradation.
- Monitor for the appearance of new peaks, which could be degradation products.
- Calculate the percentage of this compound remaining at each time point: (% Remaining) = (Peak Area at Time X / Peak Area at T=0) * 100.
Forced Degradation Study:
To identify potential degradation products, a forced degradation study can be performed. This involves exposing the this compound solution to harsh conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples by HPLC to observe the degradation of this compound and the formation of new peaks.
Visualizations
Caption: this compound's mechanism of action on SMN2 pre-mRNA splicing.
Caption: Experimental workflow for a this compound stock solution stability study.
Caption: Recommended workflow for preparing and storing this compound stock solutions.
References
- 1. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of this compound (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Risdiplam vs. Nusinersen: A Comparative Analysis of SMN2 Splicing Efficacy in Spinal Muscular Atrophy
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of two leading treatments for Spinal Muscular Atrophy (SMA). This document provides a detailed comparison of Risdiplam and Nusinersen, focusing on their impact on SMN2 splicing, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.
Spinal Muscular Atrophy is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause is a mutation or deletion in the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but a default splicing event leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, non-functional protein. Both this compound and Nusinersen are designed to modulate the splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein. This guide provides a comparative analysis of their efficacy in achieving this therapeutic goal.
Mechanism of Action: Modulating the Spliceosome
Both this compound, an orally administered small molecule, and Nusinersen, an intrathecally delivered antisense oligonucleotide, target the splicing machinery of the SMN2 gene, but through distinct molecular interactions.
This compound acts as a splicing modifier by binding to two specific sites on the SMN2 pre-mRNA: the 5' splice site (5'ss) of intron 7 and an exonic splicing enhancer (ESE2) within exon 7.[1] This dual-binding mechanism is believed to stabilize the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5'ss, promoting the inclusion of exon 7.[1][2]
Nusinersen , on the other hand, is a synthetic antisense oligonucleotide that binds to a specific intronic splicing silencer sequence (ISS-N1) in intron 7 of the SMN2 pre-mRNA.[3][4] This binding blocks the recruitment of splicing repressor proteins, such as hnRNP A1/A2, thereby preventing the exclusion of exon 7 during the splicing process.[4]
Caption: this compound's mechanism of action on SMN2 pre-mRNA.
Caption: Nusinersen's mechanism of action on SMN2 pre-mRNA.
Quantitative Comparison of Efficacy
The efficacy of this compound and Nusinersen has been evaluated in several key clinical trials. The following tables summarize the quantitative data on their impact on SMN protein levels and motor function.
| Drug | Clinical Trial | Patient Population | Increase in SMN Protein |
| This compound | FIREFISH & SUNFISH | Type 1, 2, & 3 SMA | ≥2-fold median increase in blood within 4 weeks.[1] |
| Nusinersen | Real-world study | Type 2 & 3 SMA | Increase in cerebrospinal fluid (CSF) SMN protein. Mean concentration increased from 0.624 ng/mL at baseline to 1.502 ng/mL after 64 days in responders. |
| Drug | Clinical Trial | Patient Population | Motor Function Outcome | Result |
| This compound | SUNFISH (Part 2) | Type 2 or 3 SMA (non-ambulant) | Motor Function Measure 32 (MFM-32) | 1.55 point mean difference compared to placebo at 12 months (p=0.0156).[5] |
| Nusinersen | CHERISH | Later-onset SMA (Type 2) | Hammersmith Functional Motor Scale-Expanded (HFMSE) | 4.0 point mean improvement from baseline at 15 months, compared to a 1.9 point decline in the placebo group. |
Experimental Protocols
Quantification of SMN Protein
The primary method for quantifying SMN protein levels in the clinical trials for both this compound and Nusinersen is a validated electrochemiluminescence (ECL)-based immunoassay .
-
Sample Collection and Preparation:
-
For this compound trials, whole blood was collected in specialized tubes and frozen for analysis.
-
For Nusinersen, cerebrospinal fluid (CSF) was collected via lumbar puncture.
-
-
Assay Principle:
-
A sandwich immunoassay format is utilized.
-
A capture antibody specific to the SMN protein is coated onto the surface of microplate wells.
-
The sample (blood or CSF lysate) is added, and the SMN protein binds to the capture antibody.
-
A detection antibody, also specific to the SMN protein and labeled with an electrochemiluminescent tag, is then added, forming a "sandwich" complex.
-
An electrical stimulus is applied to the plate, causing the tag to emit light.
-
The intensity of the emitted light is proportional to the amount of SMN protein in the sample.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of recombinant SMN protein.
-
The concentration of SMN protein in the patient samples is determined by interpolating their light emission signals on the standard curve.
-
Caption: Workflow for SMN protein quantification.
Motor Function Assessment
Validated scales were used to assess motor function in the respective clinical trials.
-
Motor Function Measure 32 (MFM-32) (used in SUNFISH trial for this compound):
-
This is a 32-item scale designed to evaluate a wide range of motor functions in individuals with neuromuscular diseases.[5]
-
The assessment is divided into three domains:
-
D1: Standing and transfers
-
D2: Axial and proximal motor function
-
D3: Distal motor function
-
-
Each item is scored on a 4-point scale (0-3), where 0 indicates the inability to perform the task and 3 represents normal performance.
-
The total score is expressed as a percentage of the maximum possible score.
-
-
Hammersmith Functional Motor Scale-Expanded (HFMSE) (used in CHERISH trial for Nusinersen):
-
This scale is specifically designed to assess motor function in children with SMA.
-
It consists of 33 items that evaluate abilities such as sitting, rolling, crawling, standing, and walking.
-
Each item is scored on a 3-point scale (0-2), with a higher score indicating better function.
-
The total possible score is 66.
-
Caption: Motor function assessment scales used in clinical trials.
Conclusion
Both this compound and Nusinersen have demonstrated efficacy in modifying SMN2 splicing to increase the production of functional SMN protein, leading to improvements in motor function in patients with Spinal Muscular Atrophy. While they employ different molecular mechanisms to achieve this, both have emerged as crucial therapeutic options. This compound offers the advantage of oral administration, while Nusinersen's intrathecal delivery directly targets the central nervous system. The choice between these therapies may depend on various factors, including the specific type of SMA, patient age, and clinical presentation. Further head-to-head comparative studies would be beneficial to delineate the relative long-term efficacy and safety profiles of these two important drugs.
References
A Mechanistic Showdown: Risdiplam and Zolgensma in the Treatment of Spinal Muscular Atrophy
For Immediate Release
A comprehensive analysis of the mechanistic differences between two leading treatments for Spinal Muscular Atrophy (SMA), Risdiplam (Evrysdi®) and Onasemnogene abeparvovec (Zolgensma®), reveals distinct therapeutic strategies targeting the root cause of the disease. This guide, intended for researchers, scientists, and drug development professionals, delves into the molecular pathways, presents comparative preclinical and clinical data, and outlines the experimental protocols that underpin our current understanding of these transformative therapies.
Spinal Muscular Atrophy is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease stems from a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. Both this compound and Zolgensma aim to increase the levels of functional SMN protein, albeit through fundamentally different mechanisms.
At the Molecular Level: Two Distinct Approaches to SMN Protein Restoration
Zolgensma: A Gene Replacement Strategy
Zolgensma employs a gene therapy approach to address the genetic core of SMA. It utilizes a non-replicating adeno-associated virus serotype 9 (AAV9) vector to deliver a functional copy of the human SMN1 gene to motor neuron cells.[1] The AAV9 vector is capable of crossing the blood-brain barrier, enabling delivery to the central nervous system.[1] Once inside the nucleus of a motor neuron, the transgene is expressed, leading to the production of functional SMN protein. This one-time intravenous infusion is designed to provide a long-lasting solution by introducing a permanent source of SMN protein production in transduced cells.[1]
This compound: An RNA Splicing Modifier
This compound, in contrast, is a small molecule that modulates the splicing of the SMN2 gene, a paralog of SMN1. While the SMN2 gene can produce some functional SMN protein, a single nucleotide difference typically leads to the exclusion of exon 7 in the final mRNA transcript, resulting in a truncated and unstable protein. This compound works by binding to specific sites on the SMN2 pre-messenger RNA (pre-mRNA), promoting the inclusion of exon 7. This correction of the splicing process leads to an increased production of full-length, functional SMN protein from the existing SMN2 gene. As an orally administered drug, this compound offers systemic distribution.
Preclinical Efficacy: A Look at SMN Protein Expression
Preclinical studies in animal models of SMA have been instrumental in demonstrating the efficacy of both treatments in increasing SMN protein levels.
| Therapeutic | Animal Model | Tissue | SMN Protein Increase | Citation |
| This compound | SMA Mouse Model | Brain | 1.64 to 2.02-fold | [2] |
| Spinal Cord | 1.64 to 2.02-fold | [2] | ||
| Muscle | Dose-dependent increase | [3] | ||
| Pancreas | Nearly 4-fold | [2] | ||
| Zolgensma | SMA Model Mice | Central Nervous System | Raised SMN expression | [4] |
| Peripheral Tissues | Raised SMN expression | [4] |
Clinical Performance: Motor Function Improvements
Clinical trials have provided robust evidence of the clinical benefits of both this compound and Zolgensma in SMA patients, demonstrating significant improvements in motor function.
This compound Clinical Trial Data
FIREFISH Study (Type 1 SMA)
| Timepoint | Metric | Result | Citation |
| Day 182 | CHOP INTEND ≥ 4-point increase | >90% of infants | |
| 12 months | CHOP INTEND score > 40 | 56% of infants | [5] |
| 12 months | Median increase in CHOP INTEND | 20 points | [5] |
| 12 months | Able to sit without support for ≥5 seconds | 29% of infants |
SUNFISH Study (Type 2 or 3 SMA)
| Timepoint | Metric | Result | Citation |
| 12 months | Mean difference in MFM-32 score (vs. placebo) | 1.55 points (p=0.0156) | [6][7] |
| 12 months | MFM-32 ≥ 3-point increase (2-5 years age group) | 78.1% (vs. 52.9% placebo) | [6][7] |
Zolgensma Clinical Trial Data
STR1VE Study (Symptomatic Type 1 SMA)
| Timepoint | Metric | Result | Citation |
| 1 month | Mean increase in CHOP INTEND score | 6.9 points | [8] |
| 3 months | Mean increase in CHOP INTEND score | 11.7 points | [8] |
| 5 months | Mean increase in CHOP INTEND score | 14.3 points | [8] |
| Study duration | Achieved CHOP INTEND score ≥ 40 | 95% of patients | [8][9] |
SPR1NT Study (Presymptomatic SMA)
| SMN2 Copies | Metric | Result | Citation |
| 2 copies | Sat independently for ≥30 seconds | All 14 infants | [10] |
| 2 copies | Walked independently | 9 out of 14 infants | [11] |
| 3 copies | Stood independently | All 15 children | [10] |
| 3 copies | Walked independently | 14 out of 15 children | [10] |
Experimental Protocols
Quantification of SMN Protein Levels by Western Blot
A standardized method for quantifying SMN protein levels in tissues from SMA mouse models involves the following key steps:
-
Protein Extraction: Tissues (e.g., spinal cord, brain, muscle) are homogenized in RIPA buffer supplemented with protease inhibitors.[12] Cellular debris is removed by centrifugation.
-
Protein Quantification: The total protein concentration of the supernatant is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the SMN protein. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the SMN protein band is quantified and normalized to a loading control (e.g., β-actin or tubulin).
Motor Function Assessment Scales
Children’s Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND)
This scale is designed to assess the motor skills of infants with SMA Type 1. It consists of 16 items that evaluate different movements, including spontaneous limb movements, head control, and rolling. Each item is scored on a 0-4 scale, with a maximum total score of 64.[14][15][16]
Hammersmith Functional Motor Scale Expanded (HFMSE)
The HFMSE is used to evaluate motor function in individuals with SMA who are able to sit. It comprises 33 items that assess abilities such as sitting, crawling, standing, and walking.[17][18] Each item is scored on a 3-point scale (0, 1, or 2), with a maximum score of 66.[17][19]
Motor Function Measure 32 (MFM-32)
The MFM-32 is a validated scale used to assess fine and gross motor function in individuals with various neuromuscular disorders, including SMA. It consists of 32 items across three domains: standing and transfers, axial and proximal motor function, and distal motor function.[20][21][22] Each item is scored on a 4-point Likert scale (0-3).[20]
Visualizing the Mechanisms and Workflows
References
- 1. Mechanism of Action | ZOLGENSMA® (onasemnogene abeparvovec-xioi) [zolgensma-hcp.com]
- 2. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smanewstoday.com [smanewstoday.com]
- 4. mdpi.com [mdpi.com]
- 5. smanewstoday.com [smanewstoday.com]
- 6. curesma.org [curesma.org]
- 7. gene.com [gene.com]
- 8. cgtlive.com [cgtlive.com]
- 9. Symptomatic Clinical Study Results | ZOLGENSMA® [zolgensma.com]
- 10. SPR1NT Trial Results – SMAUK [smauk.org.uk]
- 11. curesma.org [curesma.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biogenlinc.co.uk [biogenlinc.co.uk]
- 15. What Is the CHOP INTEND Motor Test for SMA? | mySMAteam [mysmateam.com]
- 16. scribd.com [scribd.com]
- 17. Scales [hcp.togetherinsma.eu]
- 18. pod-nmd.org [pod-nmd.org]
- 19. pod-nmd.org [pod-nmd.org]
- 20. d-nb.info [d-nb.info]
- 21. mfm-nmd.org [mfm-nmd.org]
- 22. Learn more about mfm - MFM - nmd [mfm-nmd.org]
Validating RNA-Seq Insights on Risdiplam's Splicing Modulation with Targeted qPCR: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the therapeutic effects of splicing modifiers like Risdiplam, robust and accurate measurement of alternative splicing events is paramount. While RNA-Sequencing (RNA-Seq) offers a comprehensive, transcriptome-wide view of these changes, targeted quantitative Polymerase Chain Reaction (qPCR) remains the gold standard for validating these findings with high precision and sensitivity. This guide provides a detailed comparison of these two powerful techniques, complete with experimental protocols and data presentation strategies, to facilitate the rigorous validation of RNA-Seq data on this compound's effect on SMN2 splicing.
RNA-Seq and Targeted qPCR: A Technical Comparison
Both RNA-Seq and targeted qPCR are indispensable tools for quantifying changes in gene expression and splicing. However, they differ significantly in their scope, throughput, and the specific questions they are best suited to answer. Understanding these differences is crucial for designing a robust validation strategy.
| Feature | RNA-Sequencing (RNA-Seq) | Targeted Quantitative PCR (qPCR) |
| Principle | High-throughput sequencing of the entire transcriptome (cDNA). | Real-time detection of the amplification of specific target sequences. |
| Scope | Genome-wide, unbiased discovery of all expressed transcripts and their isoforms. | Targeted analysis of a limited number of pre-selected transcripts or splice variants. |
| Primary Use | Discovery of novel genes, alternative splicing events, and differential expression across thousands of genes. | Validation of RNA-Seq findings and precise quantification of specific splice isoforms. |
| Sensitivity | High, but can be limited for very low-abundance transcripts. | Extremely high sensitivity, capable of detecting and quantifying small amounts of specific mRNA isoforms. |
| Throughput | High-throughput, capable of analyzing the entire transcriptome in a single experiment. | Lower throughput, suitable for analyzing a smaller number of targets across multiple samples. |
| Data Analysis | Complex bioinformatic pipelines required for alignment, transcript assembly, and differential splicing analysis. | Relatively straightforward data analysis, often using the ΔΔCt method for relative quantification. |
| Cost | Higher cost per sample. | Lower cost per reaction, making it cost-effective for validating a subset of findings. |
The Mechanism of this compound: A Splicing Modifier
This compound is a small molecule that modifies the splicing of the Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). In individuals with Spinal Muscular Atrophy (SMA), the SMN1 gene is mutated, and the SMN2 gene predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during splicing. This compound binds to specific sites on the SMN2 pre-mRNA, facilitating the inclusion of exon 7 and leading to the production of full-length, functional SMN protein.
Figure 1. Mechanism of this compound action on SMN2 pre-mRNA splicing.
Experimental Workflow for Validation
A typical workflow for validating RNA-Seq data with targeted qPCR involves several key steps, starting from the same initial RNA samples to ensure consistency and comparability of the data.
Figure 2. Experimental workflow for validating RNA-Seq data with targeted qPCR.
Detailed Experimental Protocols
RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from cell pellets or tissues using a TRIzol-based method or a commercially available RNA extraction kit, following the manufacturer's instructions. It is critical to work in an RNase-free environment to prevent RNA degradation.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could interfere with downstream applications.
-
RNA Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8. The integrity of the RNA should be evaluated using an Agilent Bioanalyzer or a similar instrument. An RNA Integrity Number (RIN) of 8 or higher is recommended for RNA-Seq.
RNA-Seq Library Preparation and Sequencing
-
Poly(A) Selection or Ribosomal RNA Depletion: For a focused analysis of protein-coding transcripts, enrich for mRNA by selecting for the poly(A) tail. Alternatively, if non-coding RNAs are also of interest, deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
Fragmentation and cDNA Synthesis: Fragment the enriched RNA into smaller pieces. Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA fragments, add a single 'A' nucleotide to the 3' ends, and ligate sequencing adapters. These adapters contain sequences for binding to the flow cell and for indexing (barcoding) to allow for multiplexing of samples.
-
Library Amplification and Quality Control: Amplify the adapter-ligated library by PCR to generate a sufficient quantity for sequencing. Purify the PCR products and assess the quality and size distribution of the library using a Bioanalyzer.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). For splicing analysis, paired-end sequencing with a read length of at least 100 base pairs is recommended to ensure that reads can span exon-exon junctions.
Targeted qPCR for Splicing Validation
-
cDNA Synthesis: Synthesize first-strand cDNA from the same total RNA samples used for RNA-Seq. Use a reverse transcriptase with high processivity and a mix of oligo(dT) and random hexamer primers for comprehensive transcript coverage. Include a no-reverse transcriptase (-RT) control to test for genomic DNA contamination.
-
Primer Design: Design qPCR primers to specifically amplify the two splice variants of SMN2: one including exon 7 (full-length) and one excluding exon 7 (delta-7).
-
Full-length SMN2 (Exon 7 inclusion): Design a forward primer in exon 6 and a reverse primer that spans the junction of exon 7 and exon 8.
-
SMN2Δ7 (Exon 7 exclusion): Design a forward primer in exon 6 and a reverse primer that spans the junction of exon 6 and exon 8.
-
Use primer design software (e.g., Primer-BLAST) to ensure primer specificity and to check for potential off-target binding. Aim for a product size of 70-150 base pairs.
-
-
qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample and each primer pair. A typical reaction includes cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix. Include a no-template control (NTC) for each primer pair to check for contamination.
-
qPCR Cycling and Data Acquisition: Perform the qPCR on a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
Data Analysis: Calculate the relative abundance of the two splice variants. The Percentage of Spliced In (PSI) or Percent Exon Inclusion (PEI) can be calculated to represent the proportion of transcripts that include exon 7. This can be determined from the Ct values of the two isoforms.
Data Presentation and Interpretation
To effectively compare the results from RNA-Seq and qPCR, the data should be presented in a clear and structured format. The following table provides a template for summarizing the quantitative data for the effect of this compound on SMN2 exon 7 splicing.
| Treatment | Method | SMN2 Full-Length (Exon 7 Inclusion) - Relative Expression | SMN2Δ7 (Exon 7 Exclusion) - Relative Expression | Percent Exon 7 Inclusion (%) |
| Vehicle Control | RNA-Seq | 1.00 | 1.00 | 10 |
| qPCR | 1.00 | 1.00 | 12 | |
| This compound (Low Dose) | RNA-Seq | 3.50 | 0.40 | 65 |
| qPCR | 3.80 | 0.35 | 68 | |
| This compound (High Dose) | RNA-Seq | 6.20 | 0.15 | 85 |
| qPCR | 6.50 | 0.12 | 88 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The results from both methods should demonstrate a dose-dependent increase in the relative expression of the full-length SMN2 transcript and a corresponding decrease in the SMN2Δ7 transcript in this compound-treated samples compared to the vehicle control. The calculated "Percent Exon 7 Inclusion" should show a high degree of correlation between the RNA-Seq and qPCR data, thereby validating the findings of the transcriptome-wide analysis.
By following this comprehensive guide, researchers can confidently validate their RNA-Seq data on the effects of splicing modulators like this compound, ensuring the accuracy and reliability of their findings for advancing the development of novel therapeutics for SMA and other splicing-related diseases.
A Comparative Review of Risdiplam's Pharmacokinetic Profile Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacokinetic (PK) profile of Risdiplam, an orally administered, small-molecule survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in humans, monkeys (cynomolgus), rats, and mice, supported by experimental data and detailed methodologies.
Executive Summary
This compound exhibits favorable pharmacokinetic properties across the studied species, characterized by good oral absorption and distribution to relevant tissues, including the central nervous system (CNS). The metabolism and excretion pathways show some interspecies differences, which are crucial considerations for the extrapolation of preclinical data to human clinical settings. This guide aims to provide a clear, data-driven comparison to inform further research and drug development efforts.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in humans, monkeys, rats, and mice. These values have been compiled from various preclinical and clinical studies to facilitate a direct comparison.
| Parameter | Human | Monkey (Cynomolgus) | Rat | Mouse |
| Tmax (h) | 1.0 - 4.0[1] | ~5.0 - 8.0 | Data not available | Data not available |
| Cmax (ng/mL) | Dose-proportional | Data not available | Data not available | Data not available |
| AUC | Dose-proportional[1] | Data not available | Data not available | Data not available |
| Half-life (t½) (h) | ~50[1] | ~5 - 6 | ~5 - 6 | Data not available |
| Bioavailability (%) | High (oral) | Good (oral) | Good (oral) | Good (oral) |
| Volume of Distribution (Vd/F) (L/kg) | ~6.3[1] | ~2.0 | ~3.1 | Data not available |
| Clearance (CL/F) (L/h) | ~2.1 (for a 14.9 kg patient) | Data not available | Data not available | Data not available |
| Protein Binding (%) | ~89 (11% free fraction)[1] | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative values were not found in the publicly available literature reviewed for this guide. Qualitative descriptions from the literature are provided in the detailed sections below.
Detailed Pharmacokinetic Profiles
Human
-
Absorption: Following oral administration, this compound is rapidly absorbed, with time to maximum plasma concentration (Tmax) ranging from 1 to 4 hours.[1] It exhibits linear and dose-proportional pharmacokinetics.[1]
-
Distribution: this compound has an apparent volume of distribution at a steady state of 6.3 L/kg.[1] It is approximately 89% bound to plasma proteins, primarily serum albumin, with a free fraction of 11%.[1]
-
Metabolism: The primary metabolism of this compound is mediated by flavin monooxygenase 1 and 3 (FMO1 and FMO3), with a minor contribution from cytochrome P450 (CYP) enzymes (CYP1A1, 2J2, 3A4, and 3A7).[1] The major circulating metabolite is M1, which is considered pharmacologically inactive.[1]
-
Excretion: After a single oral dose, approximately 53% of the dose is excreted in the feces (14% as unchanged drug) and 28% in the urine (8% as unchanged drug).[1] The mean terminal elimination half-life is approximately 50 hours in patients with Spinal Muscular Atrophy (SMA).[1]
Monkey (Cynomolgus)
-
Distribution: Preclinical studies in cynomolgus monkeys have shown that this compound distributes to various tissues. Total drug levels in plasma, brain, and muscle were found to be similar.
-
Pharmacokinetics: A study reported a favorable pharmacokinetic profile in cynomolgus monkeys, with a half-life of approximately 5-6 hours and a volume of distribution of about 2.0 L/kg.
Rat
-
Distribution: Similar to monkeys, studies in rats demonstrated comparable total drug concentrations in plasma, brain, and muscle.
-
Pharmacokinetics: A favorable drug metabolism and pharmacokinetic (DMPK) profile was observed in rats, with a reported half-life of 5-6 hours and a volume of distribution of 3.1 L/kg.
Mouse
-
Distribution: In mouse models of SMA, this compound has been shown to distribute to both the central nervous system and peripheral tissues, with similar total drug levels observed in plasma, brain, and muscle.
Experimental Protocols
In Vivo Pharmacokinetic Studies (General Methodology)
-
Animal Studies:
-
Species: Male and female mice, rats, and cynomolgus monkeys were used in various preclinical studies.
-
Dosing: this compound was typically administered orally via gavage. Doses varied depending on the study objectives.
-
Sample Collection: Blood samples were collected at various time points post-dosing to determine plasma concentrations. Tissue samples (brain, muscle, etc.) were also collected to assess tissue distribution.
-
Bioanalysis: this compound concentrations in plasma and tissue homogenates were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.
-
-
Human Studies:
-
Study Design: Clinical pharmacokinetic studies were conducted in healthy volunteers and in patients with SMA. These were typically single- and multiple-dose studies.
-
Dosing: this compound was administered orally as a solution.
-
Sample Collection: Blood and urine samples were collected at predetermined time points.
-
Bioanalysis: Concentrations of this compound and its major metabolite (M1) in plasma and urine were measured using validated LC-MS/MS assays.[2]
-
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A common method for plasma and urine samples involves protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.[1][3] Tissue samples are typically homogenized before extraction.[1][3]
-
Chromatography:
-
Column: Reversed-phase C18 columns are commonly used for chromatographic separation.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[2]
-
Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
Mandatory Visualization
Caption: Mechanism of Action of this compound as an SMN2 Splicing Modifier.
Conclusion
This guide provides a comparative overview of the pharmacokinetic profile of this compound across humans and key preclinical species. The data presented highlights the drug's consistent distribution to target tissues and its generally favorable pharmacokinetic properties. The detailed experimental protocols offer insights into the methodologies used to generate this data. This information serves as a valuable resource for researchers and scientists involved in the development of novel therapeutics for spinal muscular atrophy and other genetic disorders.
References
- 1. Overcoming bioanalytical challenges during the development of this compound for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of blood concentrations and clinical application of this compound in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
A Comparative Guide to SMN Protein Distribution: Risdiplam vs. Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Survival Motor Neuron (SMN) protein distribution following treatment with Risdiplam (an SMN2 splicing modifier) and gene therapy (Zolgensma). The information presented is supported by preclinical and clinical data to aid in the understanding of these two distinct therapeutic approaches for Spinal Muscular Atrophy (SMA).
Executive Summary
Spinal Muscular Atrophy is a debilitating neuromuscular disorder caused by insufficient levels of the SMN protein. Therapeutic strategies primarily focus on increasing the amount of functional SMN protein. This compound, an orally administered small molecule, and Zolgensma, a systemically delivered gene therapy, represent two innovative and effective treatments. A key differentiator between these therapies lies in their mechanism of action, which in turn influences the distribution and expression levels of the SMN protein throughout the body.
This compound, being a small molecule that can cross the blood-brain barrier, leads to a broad and dose-dependent increase in SMN protein in both the central nervous system (CNS) and peripheral tissues.[1][2] Clinical data has consistently shown a sustained, approximately two-fold increase in SMN protein levels in the blood of patients treated with this compound.[3] In contrast, Zolgensma, a gene therapy utilizing an adeno-associated virus serotype 9 (AAV9) vector, delivers a functional copy of the SMN1 gene.[4] This results in high levels of SMN protein expression, particularly in motor neurons. However, preclinical studies indicate that the expression driven by a strong, ubiquitous promoter can lead to supraphysiological levels of SMN in some tissues, such as the liver and dorsal root ganglia, which may be associated with long-term toxicity.[4][5]
This guide will delve into the quantitative differences in SMN protein distribution, the experimental methods used for their measurement, and the underlying mechanisms and signaling pathways.
Quantitative Comparison of SMN Protein Distribution
The following tables summarize the available quantitative data on the increase in SMN protein levels following treatment with this compound and gene therapy from preclinical and clinical studies. It is important to note that a direct head-to-head comparative study under the same experimental conditions is not yet available. The data presented is compiled from separate studies and should be interpreted with this limitation in mind.
Table 1: SMN Protein Increase with this compound (Preclinical Data in Mouse Models)
| Tissue | Dose | % SMN Protein Increase | Reference |
| Brain | 1 mg/kg/day | 206% | [6] |
| Muscle | 1 mg/kg/day | 210% | [6] |
Table 2: SMN Protein Increase with this compound (Clinical Data in SMA Patients)
| Tissue | Duration of Treatment | Fold Increase in SMN Protein | Reference |
| Blood | 12 months | ~2-fold (sustained) | [3] |
Table 3: SMN Protein Expression with Gene Therapy (Zolgensma - Preclinical Data in Mice)
| Tissue | Timepoint | SMN Protein Level (relative to healthy carrier) | Reference |
| Brain | Day 90 | ~1.0-fold | [7] |
| Spinal Cord | Day 90 | ~1.0-fold | [7] |
| Heart | Day 90 | ~0.5-fold | [7] |
| Quadriceps | Day 90 | ~0.07-fold | [7] |
| Liver | P11 | ~20-fold (over endogenous levels) | [5] |
| Spinal Cord | P11 | ~2-fold (over endogenous levels) | [5] |
Experimental Protocols
The quantification of SMN protein is crucial for evaluating the efficacy of therapeutic interventions. The two most common methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
SMN Protein Quantification via ELISA
The SMN ELISA is a sensitive and quantitative method for measuring SMN protein levels in various biological samples.[8]
Protocol Outline:
-
Sample Preparation:
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Lymphoprep). Lyse the cells using a suitable extraction reagent containing protease inhibitors.[6]
-
Tissues (e.g., brain, muscle): Homogenize tissues in a lysis buffer containing protease inhibitors. Centrifuge to clarify the lysate.[9]
-
Determine the total protein concentration of the lysates using a BCA assay.[10]
-
-
ELISA Procedure (based on a sandwich ELISA format):
-
A 96-well plate is pre-coated with a capture antibody specific for the SMN protein.
-
Standards (recombinant SMN protein of known concentrations) and samples (cell or tissue lysates) are added to the wells and incubated.
-
After washing, a detection antibody that binds to a different epitope of the SMN protein is added.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, which binds to the detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of SMN protein in the samples is determined by comparing their absorbance to the standard curve.[1][6]
-
SMN Protein Quantification via Western Blot
Western blotting is a semi-quantitative method used to detect and compare the relative abundance of SMN protein.
Protocol Outline:
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the SMN protein.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.[12]
-
-
Detection and Quantification:
-
For HRP-conjugated antibodies, add a chemiluminescent substrate and capture the signal using an imaging system.
-
For fluorescently-labeled antibodies, detect the signal using a fluorescence scanner.
-
Quantify the band intensity of the SMN protein and normalize it to a loading control (e.g., β-actin, GAPDH, or total protein stain) to ensure equal protein loading.[13][14]
-
Visualizing the Mechanisms and Pathways
To better understand the processes discussed, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for SMN protein quantification.
Caption: Mechanism of action: this compound vs. Gene Therapy.
Caption: Key signaling pathways involving the SMN protein.
Discussion and Conclusion
The choice between this compound and gene therapy for the treatment of SMA is multifaceted and depends on various factors including patient age, disease severity, and treatment history. From the perspective of SMN protein distribution, this compound offers a broad, systemic increase, which may be advantageous in addressing the multi-organ nature of SMA.[15] The oral route of administration also provides a non-invasive, daily dosing regimen that ensures sustained SMN protein levels.[6]
Gene therapy with Zolgensma, on the other hand, provides a one-time treatment that results in robust and long-term SMN protein expression, primarily in motor neurons.[4][16] This approach directly addresses the root genetic cause of the disease. However, the potential for supraphysiological SMN expression in certain tissues raises considerations for long-term safety.[5]
Further research, including direct comparative studies, is needed to fully elucidate the clinical implications of the different SMN protein distribution profiles of these two transformative therapies. Understanding these differences is paramount for optimizing treatment strategies and improving outcomes for individuals with Spinal Muscular Atrophy.
References
- 1. content.abcam.com [content.abcam.com]
- 2. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Patients Previously Treated with Other Therapies for Spinal Muscular Atrophy: An Interim Analysis from the JEWELFISH Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base editing rescue of spinal muscular atrophy in cells and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gain of toxic function by long-term AAV9-mediated SMN overexpression in the sensory-motor circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. treat-nmd.org [treat-nmd.org]
- 7. Improved gene therapy for spinal muscular atrophy in mice using codon-optimized hSMN1 transgene and hSMN1 gene-derived promotor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. smafoundation.org [smafoundation.org]
- 9. ELISA Protocol [protocols.io]
- 10. goldbio.com [goldbio.com]
- 11. Protein extraction and western blot (mouse tissues) [protocols.io]
- 12. treat-nmd.org [treat-nmd.org]
- 13. Temporal and tissue-specific variability of SMN protein levels in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. smanewstoday.com [smanewstoday.com]
Indirect Treatment Comparison of Risdiplam and Other SMA Therapies: A Guide for Researchers
In the rapidly evolving landscape of Spinal Muscular Atrophy (SMA) therapeutics, researchers and clinicians face the critical task of evaluating the comparative efficacy and safety of available treatments. This guide provides an objective, data-driven indirect comparison of Risdiplam (Evrysdi®), an oral SMN2 splicing modifier, with two other approved therapies: Nusinersen (Spinraza®), an antisense oligonucleotide, and Onasemnogene abeparvovec (Zolgensma®), a gene replacement therapy. In the absence of head-to-head clinical trials for all comparators, this guide synthesizes available data from pivotal clinical trials to inform research and drug development professionals.
Mechanism of Action: A Comparative Overview
The three approved therapies for SMA employ distinct mechanisms to address the underlying cause of the disease—a deficiency of the Survival Motor Neuron (SMN) protein.
-
This compound is a small molecule that modifies the splicing of pre-messenger RNA (pre-mRNA) from the SMN2 gene, promoting the inclusion of exon 7. This results in the production of a greater amount of full-length, functional SMN protein. Its oral administration allows for systemic distribution.
-
Nusinersen is an antisense oligonucleotide that also targets SMN2 pre-mRNA. It binds to a specific site in intron 7, preventing the exclusion of exon 7 during splicing and thereby increasing the production of functional SMN protein. Nusinersen is administered intrathecally.
-
Onasemnogene abeparvovec is a gene therapy that delivers a functional copy of the human SMN1 gene to motor neuron cells via an adeno-associated virus 9 (AAV9) vector. This allows the cells to produce their own functional SMN protein, addressing the genetic root of the disease with a one-time intravenous infusion.
Evaluating the Synergistic Effects of Risdiplam with Other Neuroprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Survival Motor Neuron-2 (SMN2)-splicing modifiers like Risdiplam has revolutionized the treatment landscape for Spinal Muscular Atrophy (SMA). By increasing the production of functional SMN protein, this compound has demonstrated significant improvements in motor function for many patients. However, emerging evidence suggests that restoring SMN levels alone may not be sufficient to completely halt the neurodegenerative processes in all patients, particularly when treatment is initiated after symptom onset. This has spurred research into combinatorial therapies that pair SMN-enhancing drugs with agents that offer neuroprotection through SMN-independent mechanisms.
This guide provides a comparative overview of the synergistic effects of this compound with other neuroprotective agents, with a focus on preclinical experimental data.
This compound in Combination with Genistein: A Synergistic Approach to Combat Oxidative Stress
Recent preclinical studies have highlighted a promising synergy between this compound and Genistein, a naturally occurring isoflavone known for its role as a monoamine oxidase A (MAOA) inhibitor and an antioxidant. This combination targets both the primary SMN deficiency and a key downstream pathological process, oxidative stress.
Experimental Data
A key study investigated the effects of this compound and Genistein, both alone and in combination, on induced pluripotent stem cell (iPSC)-derived skeletal muscles (iPSC-SKMs) from SMA type I patients and in the SMN delta7 mouse model of SMA.
Table 1: Synergistic Effects of this compound and Genistein in Preclinical SMA Models
| Model System | Treatment Group | Key Outcome Measure | Quantitative Result | Interpretation |
| SMA iPSC-SKMs | This compound | Reactive Oxygen Species (ROS) Levels | Significant Reduction | This compound alone reduces oxidative stress. |
| Genistein | Reactive Oxygen Species (ROS) Levels | Significant Reduction | Genistein alone reduces oxidative stress. | |
| This compound + Genistein | Reactive Oxygen Species (ROS) Levels | Synergistic Reduction (Lower than either agent alone) | Combination therapy provides enhanced antioxidant effects. | |
| This compound | Myotube Size | Increased Size | This compound improves muscle cell development. | |
| Genistein | Myotube Size | Increased Size | Genistein improves muscle cell development. | |
| This compound + Genistein | Myotube Size | Synergistic Increase (Larger than either agent alone) | Combination therapy shows enhanced improvement in muscle hypotrophy. | |
| SMN delta7 Mice | This compound | Lifespan | Improved Lifespan | Confirms the known efficacy of this compound. |
| Genistein | Lifespan | No Significant Improvement | Genistein alone does not improve survival in this model. | |
| This compound | Myofiber Size (Tibialis Anterior) | Improved Myofiber Size | This compound mitigates muscle atrophy. | |
| Genistein | Myofiber Size (Tibialis Anterior) | Potential Improvement | Genistein may have a modest effect on muscle atrophy. | |
| This compound + Genistein | Myofiber Size (Tibialis Anterior) | Further Enhanced Myofiber Size | Combination therapy provides superior benefits in reducing muscle atrophy. |
Experimental Protocols
1. iPSC-Derived Skeletal Muscle (iPSC-SKM) Differentiation and Treatment:
-
Cell Source: iPSCs were generated from three SMA type I patients and three healthy donors.
-
Differentiation Protocol: iPSCs were differentiated into skeletal muscles with over 90% efficiency, marked by Pax3-positive myogenic progenitors.
-
Treatment: Differentiated iPSC-SKMs were treated with this compound, Genistein, or a combination of both.
-
Endpoint Analysis:
-
Reactive Oxygen Species (ROS) Measurement: Cellular ROS levels were quantified using a fluorescent probe-based assay.
-
Myotube Size and Fusion Index: Myotubes were identified by immunofluorescence staining for MF20, and their diameters and fusion indices were measured using imaging software.
-
2. SMN delta7 Mouse Model Study:
-
Animal Model: SMN delta7 mice, a well-established model of severe SMA.
-
Treatment Administration: this compound and/or Genistein were administered to the mice.
-
Endpoint Analysis:
-
Lifespan and Body Weight: Animals were monitored daily for survival and weighed regularly.
-
Histological Analysis of Tibialis Anterior Muscle: The tibialis anterior muscles were dissected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize and measure the cross-sectional area of myofibers.
-
Signaling Pathways and Visualization
This compound's primary mechanism is to modify the splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein. Genistein acts as an inhibitor of MAOA, an enzyme that can contribute to oxidative stress, and also possesses direct antioxidant properties. The combination of these two agents leads to a dual-pronged attack on SMA pathology: restoring SMN protein levels and mitigating downstream cellular stress.
Other Potential Neuroprotective Agents for Combination Therapy
Beyond Genistein, several other neuroprotective agents and pathways are being explored as potential partners for SMN-enhancing therapies. These approaches aim to address various pathological aspects of SMA that may not be fully resolved by SMN restoration alone.
Table 2: Comparison of Potential Neuroprotective Agents for Combination Therapy in SMA
| Agent/Target | Mechanism of Action | Rationale for Combination with this compound | Preclinical Evidence in SMA Models |
| Riluzole | Modulator of small conductance Ca2+-activated K+ (SK) channels. | Addresses neuronal excitotoxicity, a potential downstream effect of SMN deficiency. | Restored axon outgrowth in vertebrate neurons with diminished SMN and ameliorated neuromuscular defects in a C. elegans SMA model. |
| Olesoxime | Preserves mitochondrial integrity. | Targets mitochondrial dysfunction, a known pathological feature in SMA. | Showed some evidence of disease-stabilizing effects in a Phase 2 clinical trial in Type II and III SMA patients. |
| Ceftriaxone | Increases glutamate transporter Glt1, transcription factor Nrf2, and SMN protein. | Offers a multi-pronged approach including glutamate excitotoxicity reduction, antioxidant response, and a modest increase in SMN. | Ameliorated neuromuscular phenotype and increased survival in a murine model of SMA. |
| p38 MAPK Inhibitors | Inhibit the p38 mitogen-activated protein kinase pathway. | p38 MAPK activation is implicated as a driver of motor neuron death in SMA. | Pharmacological inhibition preserved motor neurons and improved motor function in SMA mice, with synergistic effects when combined with an SMN-inducing drug. |
| Muscle-Enhancing Agents | Target muscle function and growth (e.g., myostatin inhibitors). | Addresses muscle atrophy, a primary clinical manifestation of SMA. | Preclinical studies have shown improvements in muscle mass and function. Clinical trials are ongoing. |
Conclusion
The therapeutic strategy for Spinal Muscular Atrophy is evolving from monotherapy focused solely on SMN protein restoration to a more comprehensive, multi-targeted approach. Preclinical evidence strongly suggests that combining this compound with neuroprotective agents that act on SMN-independent pathways can yield synergistic effects, leading to enhanced mitigation of pathological phenotypes such as oxidative stress and muscle atrophy. The combination of this compound and Genistein provides a compelling example of this synergy. Further research into other combination therapies, including those targeting neuronal excitotoxicity, mitochondrial dysfunction, and muscle health, holds significant promise for optimizing therapeutic outcomes for individuals with SMA. These combination approaches represent the next frontier in developing more effective and holistic treatments for this devastating disease.
Long-Term Stability of SMN Protein Increase by Risdiplam: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Risdiplam's performance in sustaining increased Survival of Motor Neuron (SMN) protein levels against other approved Spinal Muscular Atrophy (SMA) therapies, supported by experimental data from key clinical trials.
Spinal Muscular Atrophy is a debilitating neuromuscular disorder characterized by the deficiency of the SMN protein. Therapeutic strategies have emerged that aim to increase the levels of this crucial protein. This guide focuses on the long-term stability of SMN protein enhancement by this compound and compares it with two other prominent SMA treatments: Nusinersen and Zolgensma.
Comparative Analysis of SMN Protein Increase
The following table summarizes the available quantitative data on the long-term increase of SMN protein from clinical trials of this compound, Nusinersen, and Zolgensma.
| Treatment | Mechanism of Action | Clinical Trials | Tissue Measured | Fold Increase in SMN Protein | Duration of Sustained Increase |
| This compound | SMN2 splicing modifier | FIREFISH, SUNFISH, JEWELFISH | Blood | >2-fold median increase from baseline[1] | Sustained for at least 24 months[2] |
| Nusinersen | SMN2 splicing modifier | Phase 1/2 (CS2/CS12) | Cerebrospinal Fluid (CSF) | >2-fold mean increase in 6mg and 9mg cohorts | Observed at 9-14 months post-dose |
| Zolgensma | SMN1 gene replacement therapy | START, STR1VE, SPR1NT | Not a primary endpoint | Data not available from clinical trials | Sustained clinical efficacy and durability of effect demonstrated up to 7.5 years post-treatment[2] |
Experimental Methodologies
A critical aspect of comparing these therapies is understanding the methods used to quantify SMN protein levels in clinical trials.
This compound: SMN Protein Quantification in Whole Blood
In the FIREFISH, SUNFISH, and JEWELFISH trials, SMN protein levels were measured in whole blood. The methodology involved the following key steps:
-
Sample Collection: Whole blood samples were collected from patients at specified intervals.
-
Assay: An electrochemiluminescence (ECL) immunoassay was employed to quantify the concentration of SMN protein.[3] This highly sensitive method allows for the detection of small changes in protein levels.
-
Analysis: The fold change from baseline SMN protein levels was calculated to assess the treatment effect over time.
Nusinersen: SMN Protein Quantification in Cerebrospinal Fluid
For Nusinersen, which is administered intrathecally, the most relevant biological matrix for assessing its direct effect on the central nervous system is the cerebrospinal fluid (CSF).
-
Sample Collection: CSF samples were obtained via lumbar puncture at various time points during the clinical trials.
-
Assay: An Erenna® Immunoassay System, a sensitive immunoassay platform, was used to measure SMN protein concentrations in the CSF.[4] In some studies, commercially available enzyme-linked immunosorbent assay (ELISA) kits were also utilized.[5][6]
-
Analysis: Changes in SMN protein concentration from baseline were evaluated to determine the long-term impact of the treatment.
Zolgensma: Focus on Clinical Outcomes and Gene Expression
For Zolgensma, a one-time gene therapy, the primary focus of clinical trials has been on assessing long-term clinical efficacy and safety rather than direct quantification of SMN protein levels in patients. The therapeutic goal is the sustained expression of the newly introduced SMN1 gene. While preclinical studies in animal models have demonstrated increased SMN protein in the central nervous system and peripheral tissues, this is not a routine measurement in human clinical trials for Zolgensma. The long-term stability of the treatment's effect is primarily evaluated through the achievement and maintenance of motor milestones.[2][7]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Therapeutic strategies for increasing functional SMN protein in SMA.
Caption: Workflow for assessing SMN protein levels for different SMA therapies.
Conclusion
This compound has demonstrated a consistent and sustained increase in SMN protein levels in the blood of SMA patients over a long-term period. This effect is readily measurable through a standardized immunoassay. In comparison, Nusinersen also leads to a significant increase in SMN protein in the CSF, although comprehensive long-term quantitative data from pivotal trials are less publicly detailed. Zolgensma's therapeutic efficacy is primarily assessed through clinical outcomes, with the sustained expression of the delivered SMN1 gene being the underlying mechanism for its long-term benefits. The choice of therapeutic strategy and the methods for assessing its long-term stability are critical considerations for researchers and clinicians in the field of SMA.
References
- 1. mdaconference.org [mdaconference.org]
- 2. novartis.com [novartis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Long-term CSF responses in adult patients with spinal muscular atrophy type 2 or 3 on treatment with nusinersen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of SMN protein in leucocytes from spinal muscular atrophy patients: effects of treatment with valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results of the SPR1NT trial: Zolgensma under study in presymptomatic - Institut de Myologie [institut-myologie.org]
Unraveling the Splice-Modifying Effects of Risdiplam and its Precursors on the Oncogene FOXM1
A Comparative Guide for Researchers
Risdiplam, a small molecule approved for the treatment of Spinal Muscular Atrophy (SMA), functions by modulating the splicing of the Survival of Motor Neuron 2 (SMN2) gene. However, like many therapeutic agents, its effects are not entirely confined to its primary target. Notably, this compound and its developmental precursors have been observed to influence the alternative splicing of the Forkhead Box M1 (FOXM1) gene, a critical regulator of cell cycle progression and a known oncogene. This guide provides a comprehensive comparison of the impact of this compound and its precursors on FOXM1 splicing, supported by available experimental data and detailed methodologies, to inform researchers in the fields of drug development and cancer biology.
Quantitative Comparison of Splicing Modification
The following table summarizes the in vitro potency of this compound, its precursor RG7800, and their respective metabolites on the alternative splicing of FOXM1. The data is derived from studies assessing the modulation of FOXM1 exon A2, leading to different isoforms.
| Compound | Target | Assay | Potency Metric | Value (nM) | Reference |
| This compound | FOXM1 (ΔA2) | Splicing Assay | IC50 | 113 | [1] |
| RG7800 (Precursor) | FOXM1 (ΔA2) | Splicing Assay | EC50 | 23 | [1] |
| Metabolite of RG7800 | FOXM1 (ΔA2) | Splicing Assay | EC50 | 23 | [1] |
| Metabolite of this compound | FOXM1 (ΔA2) | Splicing Assay | - | Inactive | [1] |
IC50 (Inhibitory Concentration 50) and EC50 (Effective Concentration 50) values represent the concentration of the compound required to achieve 50% of its maximal effect on FOXM1 splicing.
The Functional Significance of FOXM1 Splicing
The FOXM1 gene undergoes alternative splicing to produce several isoforms, with FOXM1a, FOXM1b, and FOXM1c being the most well-characterized. These isoforms arise from the differential inclusion of two alternative exons, Va and VIIa[2].
-
FOXM1a: Contains both alternative exons and is considered transcriptionally inactive[3][4].
-
FOXM1b: Lacks both alternative exons and is a potent transcriptional activator[2][3].
-
FOXM1c: Includes exon Va but excludes exon VIIa and is also a transcriptional activator[2][3].
The transcriptionally active isoforms, FOXM1b and FOXM1c, are frequently overexpressed in various cancers and play a crucial role in promoting cell proliferation, migration, and invasion[3][5]. Therefore, any compound that modulates the splicing of FOXM1 has the potential to impact these critical cellular processes.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the impact of compounds on FOXM1 splicing.
Cell Culture and Compound Treatment
-
Cell Lines: Human cell lines known to express FOXM1, such as induced pluripotent stem cells (iPSCs) or cancer cell lines (e.g., HeLa, U2OS), are commonly used.
-
Culture Conditions: Cells are maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the test compound (this compound, RG7800, or their metabolites) at various concentrations or a vehicle control (e.g., DMSO). Cells are typically incubated with the compound for 24 to 48 hours before harvesting for analysis.
RNA Isolation and Reverse Transcription
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and random primers or oligo(dT) primers.
Analysis of FOXM1 Splicing by RT-qPCR
-
Primer Design: Primers are designed to specifically amplify the different splice variants of FOXM1. For example, a forward primer in a constitutive exon upstream of the alternative exons and reverse primers specific to each isoform (e.g., spanning the exon-exon junction created by the inclusion or exclusion of the alternative exons) can be used.
-
Quantitative PCR (qPCR): Real-time PCR is performed using a qPCR system (e.g., Applied Biosystems 7500) with a SYBR Green or TaqMan-based detection method. The relative expression of each FOXM1 isoform is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, ACTB).
Transcriptome-wide Analysis by RNA Sequencing (RNA-seq)
-
Library Preparation: RNA-seq libraries are prepared from the isolated total RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are first assessed for quality and then aligned to a reference genome. The aligned reads are then used to quantify the expression of different transcripts and identify alternative splicing events using specialized bioinformatics tools (e.g., rMATS, MAJIQ)[6]. The output provides the "Percent Spliced In" (PSI) or similar metrics for each splicing event, allowing for a quantitative comparison between different treatment conditions.
Visualizing the Molecular Landscape
To better understand the context of FOXM1 splicing modulation, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Figure 1: Simplified FOXM1 signaling pathway.
Figure 2: Experimental workflow for analyzing FOXM1 splicing.
Figure 3: Logical relationship of FOXM1 alternative splicing.
Conclusion
The available data indicates that both this compound and its precursor, RG7800, can modulate the alternative splicing of FOXM1. Notably, RG7800 and its primary metabolite demonstrate a higher potency in altering FOXM1 splicing compared to this compound. Conversely, the major metabolite of this compound is inactive in this regard, suggesting a potentially improved safety profile for this compound concerning off-target effects on FOXM1.
Given the critical role of FOXM1 isoforms in cell cycle regulation and cancer progression, the off-target effects of splicing modulators on this gene warrant careful consideration during drug development. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate these interactions and to assess the specificity of novel splice-modifying compounds. A thorough understanding of both on-target and off-target splicing effects is paramount for the development of safe and effective RNA-targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The FOXM1 transcription factor interacts with Sp1 to mediate EGF-dependent COX-2 expression in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysregulated Expression of FOXM1 Isoforms Drives Progression of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FOXM1a Isoform of Oncogene FOXM1 Is a Tumor Suppressor Suppressed by hnRNP C in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Overview of Computational Tools for Alternative Splicing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Blood-Brain Barrier Penetration: Risdiplam vs. Alternatives
For researchers, scientists, and drug development professionals, understanding the ability of a therapeutic to penetrate the blood-brain barrier (BBB) is critical for treating neurological disorders. This guide provides a detailed comparison of the BBB penetration of Risdiplam, an orally administered small molecule for the treatment of Spinal Muscular Atrophy (SMA), with its alternatives, Nusinersen and Onasemnogene Abeparvovec (Zolgensma). The following analysis is supported by experimental data from various models.
Executive Summary
Spinal Muscular Atrophy is a debilitating neuromuscular disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein. Therapeutic strategies aim to increase SMN protein levels in the central nervous system (CNS). A key differentiator among the approved treatments lies in their ability to cross the BBB.
-
This compound (Evrysdi®) is a small molecule designed to be orally bioavailable and to cross the BBB, allowing for systemic distribution and targeting of the SMN2 gene in both the CNS and peripheral tissues.[1][2][3][4][5][6]
-
Nusinersen (Spinraza®) is an antisense oligonucleotide that does not efficiently cross the BBB and therefore requires direct intrathecal administration into the cerebrospinal fluid (CSF) to reach its target in the CNS.[7][8][9]
-
Onasemnogene Abeparvovec (Zolgensma®) is a gene therapy that utilizes an adeno-associated virus serotype 9 (AAV9) vector, which is capable of crossing the BBB to deliver the SMN1 gene to motor neurons after a one-time intravenous infusion.[10][11][12][13][14][15][16][17]
This guide will delve into the quantitative data, experimental methodologies, and mechanisms of action that underpin these distinct BBB penetration profiles.
Quantitative Comparison of CNS Distribution
The following tables summarize the available quantitative data on the CNS distribution of this compound and its alternatives.
Table 1: this compound CNS Distribution in Preclinical Models
| Animal Model | Administration Route | Brain-to-Plasma Ratio | CSF-to-Plasma Ratio | Key Findings & Citations |
| Mice, Rats, Monkeys | Oral | ~1 | Not specified | Total drug levels were similar in plasma, muscle, and brain.[1][2][3][18] |
| Rats | Oral | ~0.92 | Not specified | Brain-to-total-plasma ratios after 90 days of dosing were close to 1.[18] |
| Monkeys | Oral | Not specified | Reflects free plasma concentration | This compound CSF levels reflected the concentration of the unbound drug in the plasma.[1][2][3] |
Table 2: Nusinersen CNS and Systemic Concentrations
| Species | Administration Route | CSF Concentration | Plasma Concentration | Key Findings & Citations |
| Pediatric Patients | Intrathecal | Dose-dependent | Measurable but lower than CSF | A 4-compartment model describes the pharmacokinetics in CSF, CNS, plasma, and systemic tissues.[19][20][21] The median terminal half-life in CSF is approximately 163 days.[20][21] |
| Pediatric Patients | Intrathecal | >100-fold higher than plasma | Low | Intrathecal administration leads to significantly higher concentrations in the CSF compared to plasma.[20] |
Table 3: Onasemnogene Abeparvovec CNS Biodistribution
| Species | Administration Route | CNS Tissue Distribution | Peripheral Tissue Distribution | Key Findings & Citations |
| Human Infants | Intravenous | Widespread in CNS | Widespread, with the highest concentration in the liver (300-1,000-fold higher than CNS).[11][12] | Vector genomes and transgene expression were detected throughout the CNS and peripheral organs.[11][12][15] |
| Mice | Intravenous | Transduction of astrocytes and neurons. | Not specified | AAV9 vector is capable of traversing the BBB to target the CNS.[10][16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of BBB penetration. Below are summaries of key experimental protocols used to validate the CNS distribution of these therapeutics.
In Vitro Blood-Brain Barrier Models
-
Objective: To assess the passive permeability and potential for active transport of a compound across a cellular barrier that mimics the BBB.
-
Methodology:
-
Cell Culture: Primary human or animal brain endothelial cells are cultured on a semi-permeable membrane in a Transwell® insert. Often, co-cultures with astrocytes and pericytes are used to create a more physiologically relevant model that exhibits tighter junctions.[22][23][24][25][26]
-
Model Assembly: The Transwell® inserts containing the endothelial cell monolayer are placed in wells containing the co-cultured cells or conditioned media.[25][26]
-
Permeability Assay: The test compound (e.g., this compound) is added to the apical (blood) side of the Transwell®. At various time points, samples are taken from the basolateral (brain) side to determine the amount of compound that has crossed the endothelial barrier.
-
Quantification: The concentration of the compound in the collected samples is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27][28][29][30][31][32][33]
-
Barrier Integrity: The integrity of the endothelial barrier is monitored throughout the experiment by measuring the transendothelial electrical resistance (TEER).[22][23][24]
-
In Vivo CNS Distribution Studies
-
Objective: To determine the concentration of a drug in the brain and CSF relative to the plasma concentration in a living organism.
-
Methodology:
-
Animal Models: Studies are typically conducted in mice, rats, or non-human primates.[1][2][3]
-
Drug Administration: The therapeutic is administered via the intended clinical route (e.g., oral for this compound, intravenous for Zolgensma).[1][2][3][11][12]
-
Sample Collection: At predetermined time points, blood, CSF, and brain tissue are collected from the animals.[34][35]
-
Sample Processing: Blood is processed to plasma. Brain tissue is homogenized.[28]
-
Quantification: The concentration of the drug in plasma, CSF, and brain homogenate is quantified using a validated bioanalytical method, typically LC-MS/MS for small molecules or quantitative polymerase chain reaction (qPCR) for vector genomes.[27][28][29][30][31]
-
Data Analysis: The brain-to-plasma and CSF-to-plasma concentration ratios are calculated to assess the extent of BBB penetration.[18]
-
Mechanisms of Blood-Brain Barrier Penetration and Action
The distinct approaches to overcoming or bypassing the BBB are rooted in the unique mechanisms of action of each therapeutic.
This compound: Oral Small Molecule CNS Penetrant
This compound is a small molecule designed for oral administration and systemic distribution. Its ability to penetrate the BBB is a key design feature. It is not a substrate of the multidrug resistance protein 1 (MDR1), an efflux transporter that actively pumps many substances out of the brain.[1][2][3] This allows this compound to achieve therapeutic concentrations in the CNS. Once in the CNS, this compound acts as an SMN2 splicing modifier. It binds to two sites on the SMN2 pre-messenger RNA (pre-mRNA), promoting the inclusion of exon 7 and leading to the production of full-length, functional SMN protein.[5][36][37][38][39]
Nusinersen: Intrathecal Delivery to Bypass the BBB
Nusinersen is an antisense oligonucleotide, a larger molecule that cannot efficiently cross the BBB.[7] To overcome this, it is administered directly into the CSF via intrathecal injection. This delivery method bypasses the BBB and allows Nusinersen to distribute throughout the CNS. In the CNS, Nusinersen binds to a specific sequence on the SMN2 pre-mRNA called the intronic splicing silencer N1 (ISS-N1).[8][9][40][41] This binding blocks a splicing repressor, leading to the inclusion of exon 7 during mRNA processing and the production of functional SMN protein.[8][9][40][41]
References
- 1. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs | Semantic Scholar [semanticscholar.org]
- 4. smanewstoday.com [smanewstoday.com]
- 5. Portico [access.portico.org]
- 6. This compound Improves Motor Function in Spinal Muscular Atrophy - - Practical Neurology [practicalneurology.com]
- 7. Nusinersen: A Novel Antisense Oligonucleotide for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biogenlinc.co.uk [biogenlinc.co.uk]
- 9. Results from a phase 1 study of nusinersen (ISIS-SMNRx) in children with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biodistribution of adeno-associated virus serotype 9 (AAV9) vector after intrathecal and intravenous delivery in mouse [frontiersin.org]
- 11. Biodistribution of onasemnogene abeparvovec DNA, mRNA and SMN protein in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. Intravenous Administration of Self-complementary AAV9 Enables Transgene Delivery to Adult Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravenous Infusion of AAV for Widespread Gene Delivery to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biodistribution of adeno-associated virus serotype 9 (AAV9) vector after intrathecal and intravenous delivery in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Routes of administration for adeno-associated viruses carrying gene therapies for brain diseases [frontiersin.org]
- 18. This compound distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Population Pharmacokinetics of Nusinersen in the Cerebral Spinal Fluid and Plasma of Pediatric Patients With Spinal Muscular Atrophy Following Intrathecal Administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Setting-up an In Vitro Model of Rat Blood-brain Barrier (BBB): A Focus on BBB Impermeability and Receptor-mediated Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improved Method for the Establishment of an In Vitro Blood-Brain Barrier Model Based on Porcine Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]
- 25. m.youtube.com [m.youtube.com]
- 26. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Overcoming bioanalytical challenges during the development of this compound for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Analysis of blood concentrations and clinical application of this compound in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. rsc.org [rsc.org]
- 31. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. euncl.org [euncl.org]
- 33. mdpi.com [mdpi.com]
- 34. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. What is the mechanism of this compound? [synapse.patsnap.com]
- 37. This compound, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. tandfonline.com [tandfonline.com]
- 40. What is the mechanism of Nusinersen sodium? [synapse.patsnap.com]
- 41. Frontiers | History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy [frontiersin.org]
A Comparative Analysis of Motor Function Improvement with Risdiplam and Nusinersen in Spinal Muscular Atrophy
This guide provides a detailed comparison of Risdiplam and Nusinersen, two prominent treatments for Spinal Muscular Atrophy (SMA). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the motor function improvements observed in clinical trials, supported by experimental data and detailed methodologies.
Introduction to SMA and Therapeutic Strategies
Spinal Muscular Atrophy is a rare genetic neuromuscular disorder characterized by the loss of motor neurons and progressive muscle weakness.[1][2][3][4] The disease is caused by a deficiency of the Survival Motor Neuron (SMN) protein due to mutations in the SMN1 gene.[5][6][7] A second gene, SMN2, also produces SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily generates a truncated, non-functional protein.[5][7][8] Both this compound and Nusinersen are designed to modify the splicing of SMN2 pre-mRNA to increase the production of full-length, functional SMN protein.[8][9][10]
Nusinersen (Spinraza) is an antisense oligonucleotide administered intrathecally.[5][9] It binds to a specific site on the SMN2 pre-mRNA, promoting the inclusion of exon 7 during splicing.[9] This compound (Evrysdi) is an orally administered small molecule that also acts as an SMN2 splicing modifier, leading to increased levels of functional SMN protein throughout the body.[9][11][12][13]
Comparative Efficacy in Motor Function Improvement
Clinical trials have demonstrated the efficacy of both this compound and Nusinersen in improving motor function in SMA patients across different types and age groups. Direct head-to-head comparative trials are lacking; however, indirect comparisons and analyses of pivotal studies provide valuable insights.[1][2][3]
An indirect treatment comparison of long-term data from the FIREFISH (this compound) and ENDEAR/SHINE (Nusinersen) trials in children with Type 1 SMA suggested that this compound may be a superior alternative to Nusinersen.[1][2][3][7] This analysis indicated that children treated with this compound had a higher rate of achieving a motor milestone response on the Hammersmith Infant Neurological Examination, Module 2 (HINE-2) and a greater improvement in the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP-INTEND) score compared to those treated with Nusinersen.[1][2][3] Specifically, children on this compound had a 45% higher rate of achieving a HINE-2 motor milestone response and a 186% higher rate of achieving a ≥ 4-point improvement in CHOP-INTEND score.[1][2][3]
Quantitative Data on Motor Function Outcomes
The following tables summarize the key motor function outcomes from the pivotal clinical trials for this compound and Nusinersen.
Table 1: this compound Clinical Trial Motor Function Outcomes
| Clinical Trial | SMA Type | Age Group | Primary Endpoint | Key Motor Function Results |
| FIREFISH | Type 1 | 1-7 months | Proportion of infants sitting without support for at least 5 seconds at 12 months | At 12 months, 29% of infants could sit without support for at least 5 seconds. 56% achieved a CHOP-INTEND score of ≥40.[12] After 16 months, 82% of high-dose patients had a CHOP-INTEND score ≥40.[14] At 5 years, 81% of children were alive without permanent ventilation, and 59% could sit without support for at least 30 seconds.[15] |
| SUNFISH | Type 2 or 3 | 2-25 years | Change from baseline in Motor Function Measure 32 (MFM-32) total score at 12 months | Statistically significant improvement in MFM-32 score compared to placebo (1.55 point mean difference).[11][16] The Revised Upper Limb Module (RULM) also showed improvement (1.59 point difference).[11][16] At 24 months, motor function was sustained or improved.[17] |
| JEWELFISH | All Types (previously treated) | 6 months - 60 years | Safety, tolerability, and pharmacodynamics | After 24 months, motor function showed overall stabilization in mean total scores as assessed by MFM32, HFMSE, and RULM.[18] |
Table 2: Nusinersen Clinical Trial Motor Function Outcomes
| Clinical Trial | SMA Type | Age Group | Primary Endpoint | Key Motor Function Results |
| ENDEAR | Type 1 | ≤ 7 months | Proportion of motor milestone responders (HINE-2) | A significantly greater proportion of infants in the Nusinersen group achieved a motor milestone response compared to the sham-control group. |
| CHERISH | Later-Onset (Type 2 or 3) | 2-12 years | Change from baseline in Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months | Statistically significant and clinically meaningful improvement in HFMSE score compared to the sham-control group (mean difference of 4.9 points).[19][20] 57% of children treated with Nusinersen had an increase of at least 3 points in HFMSE score, compared to 26% in the control group.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. The following sections outline the protocols for the key studies cited.
This compound Clinical Trial Protocols
-
FIREFISH (NCT02913482): This was a two-part, open-label study in infants with Type 1 SMA.[15] Part 1 was a dose-escalation phase, and Part 2 was a confirmatory phase at the selected dose.[15]
-
Inclusion Criteria: Infants aged 1-7 months with a genetic diagnosis of 5q SMA and 2 copies of the SMN2 gene.[12]
-
Intervention: Oral this compound administered daily.[12] The dose was adjusted based on age and weight.[12]
-
Primary Outcome: The proportion of infants able to sit without support for at least 5 seconds after 12 months of treatment, as assessed by the Bayley Scales of Infant and Toddler Development, Third Edition (BSID-III) gross motor scale.[12]
-
Secondary Outcomes: Included the proportion of infants with a CHOP-INTEND score of 40 or greater, event-free survival at 12 months, and the ability to swallow and feed exclusively orally.[12]
-
-
SUNFISH (NCT02908685): A two-part, randomized, double-blind, placebo-controlled pivotal study in people with Type 2 or 3 SMA.[6][11]
-
Inclusion Criteria: Individuals aged 2-25 years with Type 2 or 3 SMA.[6][11]
-
Intervention: Part 1 was a dose-finding study.[11] Part 2 randomized participants to receive either oral this compound or placebo daily for 12 months.[11]
-
Primary Outcome: Change from baseline in the total score of the Motor Function Measure 32 (MFM-32) at 12 months.[11]
-
Secondary Outcomes: Included the change from baseline in the Revised Upper Limb Module (RULM) score.[11]
-
Nusinersen Clinical Trial Protocols
-
ENDEAR (NCT02193074): A Phase 3, randomized, double-blind, sham-procedure controlled study in infants with infantile-onset SMA.
-
Inclusion Criteria: Infants up to 7 months of age with a genetic diagnosis of 5q SMA, most likely to develop Type 1 SMA.
-
Intervention: Intrathecal administration of Nusinersen (12 mg) or a sham procedure. Four loading doses were given on days 1, 15, 29, and 64, followed by maintenance doses every 4 months.
-
Primary Outcome: The proportion of motor milestone responders as measured by the Hammersmith Infant Neurological Examination (HINE).
-
-
CHERISH (NCT02292537): A Phase 3, randomized, double-blind, sham-procedure controlled study in children with later-onset SMA.[5][19]
-
Inclusion Criteria: Children aged 2-12 years with later-onset SMA (symptom onset after 6 months of age), consistent with Type 2 or 3 SMA, and who were non-ambulatory.[5][19]
-
Intervention: Intrathecal administration of Nusinersen (12 mg) or a sham procedure on days 1, 29, 85, and 274.[5]
-
Primary Outcome: Change from baseline in the Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months of treatment.[5][19]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the underlying biological mechanisms and the design of the pivotal clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-Term Comparative Efficacy and Safety of this compound and Nusinersen in Children with Type 1 Spinal Muscular Atrophy - Analysis Group [analysisgroup.com]
- 3. Long-Term Comparative Efficacy and Safety of this compound and Nusinersen in Children with Type 1 Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. habcentral.habcommunity.com [habcentral.habcommunity.com]
- 5. smanewstoday.com [smanewstoday.com]
- 6. smanewstoday.com [smanewstoday.com]
- 7. becarispublishing.com [becarispublishing.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Table 2, Key Characteristics of Nusinersen and this compound - Nusinersen (Spinraza) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. curesma.org [curesma.org]
- 12. publications.aap.org [publications.aap.org]
- 13. Genentech Announces 2-Year this compound Data From SUNFISH and New Data From JEWELFISH in Infants, Children and Adults With Spinal Muscular Atrophy (SMA) - BioSpace [biospace.com]
- 14. curesma.org [curesma.org]
- 15. neurologylive.com [neurologylive.com]
- 16. sma-europe.eu [sma-europe.eu]
- 17. This compound Treatment Results in Sustained Motor Function Improvement for Individuals with Spinal Muscular Atrophy - - Practical Neurology [practicalneurology.com]
- 18. JEWELFISH: 24-month results from an open-label study in non-treatment-naïve patients with SMA receiving treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Final Phase 3 Study Data Show SPINRAZA® (nusinersen) Significantly Improved Motor Function in Children with Later-Onset Spinal Muscular Atrophy | Biogen [investors.biogen.com]
- 20. curesma.org [curesma.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
